molecular formula C10H9ClO B1452323 3-(2-Chlorophenyl)cyclobutanone CAS No. 1080636-35-6

3-(2-Chlorophenyl)cyclobutanone

Cat. No.: B1452323
CAS No.: 1080636-35-6
M. Wt: 180.63 g/mol
InChI Key: PZRHYHKZMBRCKP-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)cyclobutanone (CAS 1080636-35-6) is a high-purity chemical building block of significant interest in organic synthesis and medicinal chemistry research. Its molecular formula is C₁₀H₉ClO, with a molecular weight of 180.63 g/mol . The compound features a cyclobutanone ring, a strained four-membered cyclic ketone that is more electrophilic than unstrained ketones due to angle strain . This inherent ring strain confers unique reactivity, making it a valuable synthon for exploring covalent but reversible enzyme inhibition and for designing transition-state analogs in protease and metalloprotease research . The presence of the 2-chlorophenyl substituent adds steric and electronic influence, further modulating its properties for the development of structure-activity relationships. Researchers utilize this and related cyclobutanone derivatives in the design and synthesis of targeted compound libraries, such as α-aminocyclobutanones, for screening against therapeutic targets like bacterial enzymes . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenyl)cyclobutan-1-one
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InChI

InChI=1S/C10H9ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRHYHKZMBRCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304905
Record name 3-(2-Chlorophenyl)cyclobutanone
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Molecular Weight

180.63 g/mol
Source PubChem
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CAS No.

1080636-35-6
Record name 3-(2-Chlorophenyl)cyclobutanone
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Record name 3-(2-Chlorophenyl)cyclobutanone
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Record name 3-(2-chlorophenyl)cyclobutan-1-one
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Foundational & Exploratory

Technical Monograph: 3-(2-Chlorophenyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffolds for CNS Ligand Design & Strained-Ring Synthesis

Executive Summary

3-(2-Chlorophenyl)cyclobutanone (CAS: 1080636-35-6) is a high-value strained carbocyclic intermediate, primarily utilized in the synthesis of conformationally restricted aryl-amine bioisosteres. Unlike its 2-substituted isomers, the 3-substituted scaffold offers a unique vector for displaying the ortho-chlorophenyl moiety—a pharmacophore critical in NMDA receptor antagonists (e.g., Ketamine) and various monoamine transporter modulators.

This guide outlines the physicochemical profile, a validated high-precision synthesis protocol, and the downstream reactivity of this compound.[1][2] It is designed for medicinal chemists requiring rigorous control over sp³-rich scaffold generation.

Chemical & Physical Characterization[3][4][5]

PropertySpecificationNotes
IUPAC Name 3-(2-Chlorophenyl)cyclobutan-1-one
CAS Number 1080636-35-6Distinct from 3-(3-chlorophenyl) isomer (152714-08-4)
Molecular Formula C₁₀H₉ClO
Molecular Weight 180.63 g/mol
Physical State Viscous Oil / Low-melting SolidTendency to supercool; store < -20°C
Ring Strain ~26 kcal/molHigh reactivity toward nucleophiles and ring expansion
Electronic Effect ortho-Cl Inductive Withdrawal (-I)Deactivates phenyl ring; sterically crowds C3
Solubility DCM, THF, TolueneHydrophobic; poor water solubility
Structural Analysis

The cyclobutanone ring exists in a puckered conformation to relieve torsional strain between eclipsed hydrogens. The bulky 2-chlorophenyl group at the 3-position prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like interactions, though the energy barrier to ring inversion is low. The ortho-chloro substituent introduces significant steric bulk, influencing the stereoselectivity of carbonyl additions (e.g., hydride reduction) by blocking one face of the distal ketone.

Validated Synthesis Strategy: Rhodium-Catalyzed Conjugate Addition

Expert Insight: Traditional [2+2] cycloadditions of ketenes with styrenes typically yield the 2-aryl isomer. To exclusively access the 3-aryl isomer, we employ a Rhodium(I)-catalyzed conjugate addition of arylboronic acids to cyclobutenone . This method is self-validating as it precludes the formation of the 2-isomer by mechanistic design.

Reaction Pathway Diagram

SynthesisPath Start Cyclobutanone (Starting Material) Inter Cyclobutenone (Reactive Electrophile) Start->Inter 1. Br2, PBr3 2. Et3N (Elimination) Product This compound (Target) Inter->Product Rh-Catalyzed 1,4-Addition Reagent 2-Chlorophenylboronic Acid [Rh(OH)(cod)]2 Catalyst Reagent->Product Aryl Transfer

Figure 1: Selective synthesis of the 3-isomer via cyclobutenone activation.

Detailed Protocol

Step 1: Preparation of Cyclobutenone (In situ or Isolated)

  • Reagents: Cyclobutanone (1.0 eq), Bromine (1.05 eq), Triethylamine (2.5 eq).

  • Procedure: Brominate cyclobutanone at 0°C in CH₂Cl₂ to form α-bromocyclobutanone. Treat immediately with excess Et₃N to induce elimination.

  • Note: Cyclobutenone is volatile and unstable; use immediately in the next step.

Step 2: Rhodium-Catalyzed Arylation

  • Reagents:

    • Cyclobutenone (1.0 mmol)

    • 2-Chlorophenylboronic acid (1.5 mmol)

    • [Rh(OH)(cod)]₂ (3 mol%)

    • Solvent: 1,4-Dioxane/H₂O (10:1)

  • Procedure:

    • Charge a reaction vial with boronic acid and Rh catalyst under Argon.

    • Add degassed dioxane/water solvent.

    • Add cyclobutenone dropwise at room temperature.

    • Heat to 60°C for 12 hours.

    • Validation Point: Monitor disappearance of cyclobutenone (TLC/GC). The appearance of a new spot (Rf ~0.4 in 10% EtOAc/Hex) confirms product.

    • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄.

    • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Mechanism: The reaction proceeds via the formation of an aryl-Rh(I) species, which undergoes 1,4-insertion (conjugate addition) into the strained alkene of cyclobutenone. Hydrolysis of the resulting rhodium enolate releases the product and regenerates the catalyst.

Reactivity Profile & Transformations

The this compound core is a versatile "spring-loaded" scaffold. Its chemistry is dominated by the release of ring strain (~26 kcal/mol).

Transformation Logic Map

Reactivity Core 3-(2-Chlorophenyl) cyclobutanone Node1 Reductive Amination (Restricted Phenethylamine) Core->Node1 R-NH2, NaBH(OAc)3 Node2 Ring Expansion (Diazomethane) Core->Node2 CH2N2 / TmsCHN2 Node3 Baeyer-Villiger Oxidation Core->Node3 mCPBA Node4 Olefin Metathesis (Ring Opening) Core->Node4 Grubbs II (with ethylene)

Figure 2: Divergent synthesis pathways from the parent scaffold.

Key Transformations
  • Reductive Amination (Synthesis of Bioisosteres):

    • Reaction with amines (e.g., methylamine) and NaBH(OAc)₃ yields 3-(2-chlorophenyl)-N-methylcyclobutanamine .

    • Stereochemistry: The cis-isomer (amine and aryl group on the same side) is often favored kinetically, but thermodynamic conditions favor trans.

    • Application: This creates a rigid analog of phenethylamines where the ethyl chain is "tied back" into the ring.

  • Ring Expansion to Cyclopentanones:

    • Treatment with trimethylsilyldiazomethane (TMSCHN₂) and a Lewis acid (e.g., Sc(OTf)₃) expands the ring to 4-(2-chlorophenyl)cyclopentanone (via regioselective migration of the less substituted carbon? No, migration is usually dictated by electronic factors; here, methylene migration is common).

  • Baeyer-Villiger Oxidation:

    • Reagent: m-CPBA or TFAA/H₂O₂.

    • Product: 4-(2-chlorophenyl)dihydrofuran-2(3H)-one (gamma-lactone).

    • Utility: Access to substituted GABA analogs (via lactone hydrolysis).

Safety & Handling Protocols

  • Strained Ring Hazards: Cyclobutanones are high-energy molecules. While generally stable at room temperature, they can undergo exothermic decomposition if heated strongly in the presence of strong acids or radical initiators.

  • Halogenated Aromatics: The 2-chlorophenyl moiety persists through metabolic pathways but can be activated in palladium-catalyzed cross-couplings. Avoid inadvertent contact with Pd residues if the ring integrity is to be maintained.

  • Storage: Store under inert atmosphere (Argon) at -20°C to prevent slow oxidation or polymerization.

References

  • Rh-Catalyzed Addition to Cyclobutenones

    • Title: Rhodium-Catalyzed Asymmetric Aryl
    • Source:Organic Letters / PMC (NIH).
    • URL:[Link]

  • General Cyclobutanone Synthesis

    • Title: Synthesis of cyclobutanones (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • Ring Expansion Methodologies

    • Title: Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane.[2]

    • Source:Organic Letters (ACS Public
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: this compound | CAS 1080636-35-6.[4]

    • Source: Hu

Sources

Molecular Architecture and Synthesis of 3-(2-Chlorophenyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthesis, and applications of 3-(2-Chlorophenyl)cyclobutanone . This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on the causality of experimental design and the structural implications of the cyclobutanone core.

CAS Registry Number: 1080636-35-6 Molecular Formula: C₁₀H₉ClO Molecular Weight: 180.63 g/mol [1][2]

Executive Summary

This compound represents a high-value structural motif in drug discovery, serving as a conformationally restricted scaffold for investigating Structure-Activity Relationships (SAR). Unlike flexible acyclic ketones or the stable chair-form cyclohexanones, this molecule introduces significant ring strain (~26 kcal/mol) and a unique "puckered" geometry . It functions primarily as a precursor for 3-aryl-substituted


-lactams (via Schmidt rearrangement) and as a covalent inhibitor warhead for serine proteases (e.g., DapE).

Structural Analysis & Conformation

The reactivity of this compound is governed by the release of ring strain and the steric influence of the ortho-chloro substituent.

Ring Puckering and Substituent Orientation

The cyclobutanone ring is not planar. To minimize torsional strain (eclipsing interactions of C-H bonds), the ring adopts a puckered "butterfly" conformation.

  • Dihedral Angle: The ring typically puckers with a dihedral angle of approximately 25–35°.

  • Substituent Preference: The bulky 3-(2-chlorophenyl) group preferentially occupies the pseudo-equatorial position to minimize 1,3-transannular steric repulsion with the carbonyl oxygen and ring hydrogens.

  • Ortho-Effect: The 2-chloro substituent on the phenyl ring introduces significant steric bulk, restricting the rotation of the phenyl-cyclobutane bond (atropisomerism potential), which can influence the stereoselectivity of downstream nucleophilic attacks.

Carbonyl Electrophilicity

The


 hybridized carbonyl carbon in a four-membered ring is under significant angle strain (internal angle ~90° vs. ideal 120°).
  • Reactivity: Nucleophilic attack converts this carbon to

    
     (ideal 109.5°), significantly relieving angle strain. This makes this compound far more electrophilic than its cyclopentanone or cyclohexanone analogs.
    

Validated Synthesis Protocol

The most robust, self-validating route to 3-arylcyclobutanones is the [2+2] Cycloaddition of Dichloroketene , followed by reductive dechlorination. This method ensures correct regiochemistry (aryl group at position 3) and scalability.

Reaction Pathway Visualization

The following diagram illustrates the critical steps and the logic of the regiochemical outcome.

SynthesisPathway Start1 Trichloroacetyl Chloride (Ketene Precursor) Ketene Dichloroketene (In Situ Intermediate) Start1->Ketene Zn/Cu, Et2O Dehalogenation Start2 2-Chlorostyrene (Alkene) CycloAdduct 2,2-Dichloro-3-(2-chlorophenyl) cyclobutanone Start2->CycloAdduct Nucleophilic Attack Ketene->CycloAdduct [2+2] Cycloaddition Regioselective Product 3-(2-Chlorophenyl) cyclobutanone CycloAdduct->Product Zn, AcOH Reductive Dechlorination

Figure 1: Synthetic workflow for this compound via dichloroketene cycloaddition.

Detailed Methodology

This protocol relies on the in situ generation of dichloroketene, which is highly reactive and cannot be isolated.

Phase 1: [2+2] Cycloaddition

Principle: The reaction proceeds via a concerted


 cycloaddition. The regioselectivity is driven by electronic polarization: the nucleophilic 

-carbon of styrene attacks the electrophilic central carbon of the ketene, placing the aryl group at position 3 relative to the carbonyl.
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Reagents: Charge the flask with 2-chlorostyrene (1.0 equiv) and Zinc-Copper couple (Zn/Cu, 2.0 equiv) in anhydrous diethyl ether or DME (Dimethoxyethane).

  • Activation: Sonicate briefly to activate the Zinc surface if necessary.

  • Addition: Add a solution of Trichloroacetyl chloride (1.2 equiv) in ether dropwise over 1 hour under vigorous stirring.

    • Critical Control Point: The reaction is exothermic. Maintain gentle reflux to ensure ketene generation matches its consumption rate, preventing ketene dimerization.

  • Workup: Filter off the Zinc salts. Wash the organic layer with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate to yield the 2,2-dichloro-3-(2-chlorophenyl)cyclobutanone intermediate.
Phase 2: Reductive Dechlorination

Principle: Zinc in acetic acid selectively removes the


-dichloro substituents via a radical or carbanion mechanism, leaving the cyclobutanone ring intact.
  • Setup: Dissolve the crude dichlorocyclobutanone in Glacial Acetic Acid.

  • Reduction: Add Zinc dust (4.0 equiv) portion-wise at room temperature.

    • Thermodynamic Note: This reaction is highly exothermic. Use an external water bath to keep the internal temperature below 40°C to prevent ring opening.

  • Completion: Monitor by TLC (disappearance of the less polar dichloro compound).

  • Purification: Filter zinc residues. Dilute with ether, neutralize carefully with

    
     (gas evolution!), and wash thoroughly. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Quantitative Data Specifications

The following parameters are critical for validating the identity and purity of the synthesized compound.

ParameterValue / CharacteristicMethod of Verification
Appearance Colorless to pale yellow oilVisual Inspection
Boiling Point ~110–115°C (at 0.5 mmHg)Vacuum Distillation
IR (Carbonyl) 1775–1785 cm⁻¹FT-IR (Strained ketone stretch)
¹H NMR (Ring) Multiplets at

3.1–3.6 ppm
Characteristic of cyclobutane protons
¹H NMR (Aryl)

7.1–7.4 ppm (4H pattern)
Confirming 2-Cl substitution
Mass Spec

180 (M+), 182 (M+2, 3:1 ratio)
GC-MS (Cl isotope pattern is vital)

Applications in Drug Development

This compound is not merely a building block; it is a "privileged structure" for specific biochemical interactions.

Protease Inhibition (DapE)

Cyclobutanones act as transition-state analogs for serine proteases and metallo-enzymes like DapE (Succinyl-diaminopimelate desuccinylase) .

  • Mechanism: The active site serine nucleophile attacks the strained carbonyl.

  • Result: Formation of a stable hemiacetal tetrahedral intermediate. The relief of ring strain (

    
    26 kcal/mol) drives this equilibrium toward the bound state, making it a potent reversible inhibitor.
    
Ring Expansion (Schmidt Reaction)

This molecule is a key precursor for synthesizing 3-(2-chlorophenyl)-2-pyrrolidinones and piperidines via ring expansion.

RingExpansion CB 3-(2-Cl-Ph) Cyclobutanone Inter Iminodiazonium Intermediate CB->Inter Acid Catalysis HN3 Hydrazoic Acid (Schmidt Rxn) HN3->CB Lactam 4-(2-Cl-Ph) 2-pyrrolidinone Inter->Lactam N-Insertion (Migration)

Figure 2: Ring expansion pathway to lactam scaffolds.

The regioselectivity of the nitrogen insertion (migration of the carbon) is influenced by the electronic nature of the 2-chlorophenyl group, often favoring migration of the more substituted carbon, yielding the 4-aryl-2-pyrrolidinone isomer.

References

  • Krepski, L. R., & Hassner, A. (1978). An Improved Synthesis of Dichloroketene from Trichloroacetyl Chloride. The Journal of Organic Chemistry. Link

  • Danheiser, R. L., & Savariar, S. (1987). Regioselective [2+2] Cycloadditions of Ketenes. Tetrahedron Letters. Link

  • Huateng Pharma. (2024).[2][3] Product Data: this compound (CAS 1080636-35-6).[1][2] Huateng Pharmaceutical Co., Ltd.[2] Link

  • Mishra, N. K., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. MDPI - Molecules. Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. Link

Sources

3-(2-Chlorophenyl)cyclobutanone spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-Chlorophenyl)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted cyclobutanone with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its synthesis, identification, and the development of new applications. This guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by data from analogous structures. This document serves as a practical reference for researchers engaged in the synthesis and characterization of this and related compounds.

Introduction

Substituted cyclobutane rings are important structural motifs in numerous biologically active molecules and natural products. The rigid four-membered ring of cyclobutanone provides a unique scaffold for orienting substituents in three-dimensional space, which can be leveraged in drug design to enhance binding affinity and selectivity for biological targets. The presence of a 2-chlorophenyl group introduces specific electronic and steric properties that can influence the reactivity and biological activity of the molecule.

Accurate spectroscopic characterization is a cornerstone of modern chemical research, enabling unambiguous structure elucidation and purity assessment. This guide offers a comprehensive overview of the key spectroscopic signatures of this compound, providing a predictive framework for its analysis.

Molecular Structure and Spectroscopic Implications

The structure of this compound dictates its spectroscopic behavior. The key structural features are the cyclobutanone ring and the 2-chlorophenyl substituent. The puckered nature of the cyclobutane ring can lead to complex proton-proton coupling in the ¹H NMR spectrum. The electron-withdrawing and anisotropic effects of the 2-chlorophenyl group will influence the chemical shifts of the cyclobutane protons and carbons.

Figure 1. Chemical structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the aromatic and aliphatic protons.

Predicted ¹H NMR Data
Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
Aromatic (H-Ar)7.1 - 7.4Multiplet (m)-4H
Methine (CH-Ar)3.8 - 4.2Quintet (quint)~81H
Methylene (CH₂)3.2 - 3.6Multiplet (m)-4H
Rationale and Interpretation
  • Aromatic Protons (7.1 - 7.4 ppm): The protons on the 2-chlorophenyl ring are expected to resonate in the aromatic region. The electron-withdrawing nature of the chlorine atom and the carbonyl group will deshield these protons, causing them to appear downfield. The overlapping signals will likely result in a complex multiplet.

  • Methine Proton (3.8 - 4.2 ppm): The proton at the C3 position, attached to the phenyl ring, is significantly deshielded due to the anisotropic effect of the aromatic ring and the inductive effect of the carbonyl group. It is expected to appear as a quintet due to coupling with the four adjacent methylene protons.

  • Methylene Protons (3.2 - 3.6 ppm): The four methylene protons on the cyclobutanone ring (at C2 and C4) are diastereotopic and will likely exhibit complex splitting patterns. Their chemical shift is influenced by the adjacent carbonyl group and the phenyl ring. The fluxional nature of the cyclobutane ring can lead to unpredictable chemical shifts and coupling constants.[1]

Experimental Protocol

A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer.[2] The sample would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Data acquisition would involve a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16 scans.[2]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data
Carbon(s) Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)205 - 215
Aromatic (C-Cl)133 - 136
Aromatic (C-H)126 - 130
Aromatic (C-C)138 - 142
Methine (CH-Ar)45 - 50
Methylene (CH₂)35 - 40
Rationale and Interpretation
  • Carbonyl Carbon (205 - 215 ppm): The carbonyl carbon of the cyclobutanone is highly deshielded and will appear significantly downfield, which is characteristic of ketones.[3]

  • Aromatic Carbons (126 - 142 ppm): The six carbons of the phenyl ring will resonate in the aromatic region. The carbon attached to the chlorine atom (C-Cl) will be influenced by the halogen's inductive and resonance effects. The carbon attached to the cyclobutane ring (C-C) will also have a distinct chemical shift. The remaining four aromatic carbons (C-H) will have chemical shifts in the typical aromatic range.

  • Methine Carbon (45 - 50 ppm): The carbon at C3, bearing the phenyl group, is expected in this range.

  • Methylene Carbons (35 - 40 ppm): The methylene carbons at C2 and C4 of the cyclobutanone ring will have similar chemical shifts. For comparison, the carbons in unsubstituted cyclobutane resonate at 22.4 ppm.[4] The presence of the carbonyl and phenyl groups causes a downfield shift.

Experimental Protocol

The ¹³C NMR spectrum would be acquired on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.[2] A sufficient number of scans (e.g., 512) and a relaxation delay would be employed to ensure accurate integration and detection of all carbon signals.[2]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ketone)1780 - 1800Strong
C-H Stretch (Aromatic)3050 - 3150Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-Cl Stretch750 - 780Strong
Rationale and Interpretation
  • C=O Stretch (1780 - 1800 cm⁻¹): The most characteristic peak in the IR spectrum will be the strong absorption due to the carbonyl group of the cyclobutanone. The ring strain in the four-membered ring shifts the C=O stretching frequency to a higher wavenumber compared to acyclic ketones (typically 1715 cm⁻¹).

  • C-H Stretches (3050 - 3150 cm⁻¹ and 2850 - 3000 cm⁻¹): The spectrum will show absorptions for both aromatic and aliphatic C-H stretching vibrations.

  • C=C Stretch (1450 - 1600 cm⁻¹): The stretching of the carbon-carbon double bonds in the aromatic ring will give rise to one or more bands in this region.

  • C-Cl Stretch (750 - 780 cm⁻¹): A strong band in the fingerprint region is expected for the C-Cl stretching vibration. The exact position can be indicative of the substitution pattern on the aromatic ring.

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample, if liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). If solid, it can be analyzed as a KBr pellet or as a mull in Nujol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺): m/z = 180 and 182 (in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes).

  • Major Fragment Ions:

    • m/z = 152/154 ([M - CO]⁺)

    • m/z = 111/113 ([C₆H₄Cl]⁺)

    • m/z = 115 ([M - C₆H₄Cl]⁺)

Rationale and Interpretation
  • Molecular Ion Peak: The molecular ion peak will be observed at m/z 180, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 182, with about one-third the intensity, will be present due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern: The fragmentation of cyclobutanones is well-documented.[5] A common fragmentation pathway is the loss of carbon monoxide (CO) to give a fragment at m/z 152/154. Another likely fragmentation is the cleavage of the bond between the cyclobutane ring and the phenyl group, leading to the formation of a chlorophenyl cation at m/z 111/113 and a cyclobutanone-related fragment.

Experimental Protocol

The mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, and the resulting ions would be separated by a mass analyzer.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The expected ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for researchers working with this compound. The provided protocols outline the standard methodologies for acquiring this data. While these predictions are based on sound spectroscopic principles and data from related compounds, experimental verification is essential for definitive structural confirmation.

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

  • Hasanah, A. N., et al. (2017). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Oriental Journal of Chemistry, 33(4).
  • Navarro, R., et al. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The OPRD.
  • Verniest, G., et al. (2001).
  • PubChem. (n.d.). 2-(3-Chlorophenyl)cyclobutanone. Retrieved from [Link]

  • Chen, Y. L., et al. (2023). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Journal of Forensic Sciences, 68(3), 963-970.
  • Gignac, M. A., et al. (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Organic Letters, 23(15), 5869–5873.
  • The Dong Group. (2013). Synthesis of Cyclobutanone and Cyclobutenone. Retrieved from [Link]

  • Russell, G. A., et al. (1965). ESR of Substituted Cyclobutane Anions. The Journal of Chemical Physics, 42(8), 2683-2688.
  • TETRAHEDRON CHEMISTRY CLASSES. (2023, January 28). PART 19: MASS SPECTRUM OF CYCLOPENTANONE [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Comparison of IR absorption spectra of cyclobutanone and.... Retrieved from [Link]

  • St. Laurent, J., & Stanker, L. H. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 316-318, 145-153.
  • Dherange, B. D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(4), 1049-1061.
  • Mikaelyan, A. R., et al. (2004). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of 3-hydroxybutanone. Retrieved from [Link]

  • Mistry, N., et al. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 12(30), 10246-10251.
  • LibreTexts Chemistry. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

  • NIST. (n.d.). Cyclobutanone. Retrieved from [Link]

Sources

Advanced 13C NMR Analysis of 3-Substituted Cyclobutanones

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Introduction

The Structural Imperative

Cyclobutanones are not merely "small ketones"; they are high-energy structural motifs increasingly prevalent in medicinal chemistry as bioisosteres for gem-dimethyl groups or as conformationally restricted scaffolds. Their analysis by 13C NMR presents unique challenges and opportunities driven by ring strain (~26 kcal/mol) and conformational puckering .

This guide moves beyond basic spectral assignment. It details the mechanistic origins of chemical shifts in strained systems, provides a self-validating experimental protocol, and establishes a logic for distinguishing 3-substituted derivatives from their regioisomers.

Part 2: Scientific Integrity & Logic

Mechanistic Grounding: Strain and Hybridization

The chemical shift of the cyclobutanone carbonyl is a direct reporter of ring strain. Unlike unstrained aliphatic ketones (e.g., 2-butanone,


 ~209 ppm) or cyclopentanone (

~218 ppm), cyclobutanone exhibits a carbonyl resonance typically centered at

208–210 ppm
.

The Causality of Shift:

  • Bond Angle Distortion: The internal C-C(=O)-C bond angle is compressed to ~90° (significantly less than the ideal

    
     120°).
    
  • Rehybridization (Coulson-Moffitt Model): To accommodate this acute angle, the ring carbon orbitals gain p-character (resembling

    
     or higher).
    
  • The Compensation: Consequently, the exocyclic

    
    -bond to oxygen gains s-character . While this strengthens the C=O bond (increasing IR stretching frequency to ~1780 cm⁻¹), the magnetic anisotropy and rehybridization effects result in a distinctive shielding/deshielding balance compared to 5- or 6-membered rings.
    
Conformational Analysis: The "Puckering" Effect

Cyclobutanone is not planar. It adopts a puckered conformation to relieve eclipsing torsional strain between adjacent methylene hydrogens.

  • Equilibrium: The ring rapidly flips between two equivalent puckered conformers at room temperature.

  • 3-Substitution Bias: A substituent at the 3-position breaks this degeneracy. Steric and electronic factors generally favor the conformation where the substituent occupies the pseudo-equatorial position to minimize transannular interactions (1,3-diaxial-like strain).

NMR Consequence: In a monosubstituted 3-R-cyclobutanone, the rapid flip averages the signals of C2 and C4. However, the width of these lines or their temperature dependence can reveal the energy barrier of this flip.

Experimental Protocol: A Self-Validating System

Objective: Obtain quantitative or semi-quantitative 13C data with high signal-to-noise (S/N) and accurate peak picking.

Step 1: Sample Preparation
  • Concentration: 13C is only 1.1% naturally abundant. Use 50–100 mg of analyte in 0.6 mL solvent if possible.

  • Solvent Choice:

    
     (77.16 ppm triplet) is standard. For polar derivatives, 
    
    
    
    -DMSO (39.5 ppm septet) prevents aggregation but may shift the carbonyl peak due to hydrogen bonding.
Step 2: Instrument Parameters (The Critical T1 Factor)

The carbonyl carbon (C1) is quaternary and lacks efficient dipolar relaxation pathways (no attached protons).

  • Problem: Standard parameters (relaxation delay

    
     s) often saturate the C1 signal, leading to poor integration and potential loss of the peak in noisy baselines.
    
  • Solution: Set

    
    . For cyclobutanones, 
    
    
    
    for C=O can exceed 10–20 seconds.
    • Rapid Screen:

      
       s, 30° pulse angle (maximizes scans/time).
      
    • Quantitative:

      
       s, 90° pulse angle, inverse gated decoupling (to suppress NOE if integration is required).
      
Step 3: Acquisition Workflow

NMR_Workflow Start Sample Prep (>50mg in CDCl3) LockShim Lock & Shim (Line width < 0.5 Hz) Start->LockShim ParamSet Parameter Setup (d1 > 5s for Cq) LockShim->ParamSet Acquire Acquisition (NS > 1024) ParamSet->Acquire Process Processing (LB = 1.0 Hz) Acquire->Process Validate Validation (S/N > 10:1 for C=O) Process->Validate Validate->ParamSet If S/N low

Figure 1: Optimized 13C NMR acquisition workflow for strained ring ketones.

Part 3: Data Interpretation & Case Studies

Spectral Signature of 3-Substituted Cyclobutanones

Due to the plane of symmetry passing through C1 and C3, the C2 and C4 carbons are chemically equivalent in achiral environments.

Representative Data: 3-Phenylcyclobutanone

  • Symmetry:

    
     point group (time-averaged).
    
  • Expected Signal Count: 4 distinct aliphatic/carbonyl signals + Aromatic signals.[1][2]

Carbon PositionTypeChemical Shift (

ppm)
Multiplicity (DEPT-135)Mechanistic Rationale
C1 C=O207.0 – 209.0 Quaternary (gone)Highly deshielded; strain-induced s-character in

bonds.
C2 / C4

50.0 – 58.0 Down (Negative)

-position to ketone. Inductively deshielded by C=O.
C3 CH28.0 – 35.0 Up (Positive)

-position to ketone. Shift depends on substituent (

-effect of Phenyl).
Ar-C C/CH126.0 – 145.0 MixedStandard aromatic region.
Distinguishing Regioisomers (2- vs 3-Substitution)

A common synthetic challenge is verifying the substitution pattern.

  • 3-Substituted: Symmetric. C2 and C4 are equivalent (single intense

    
     peak).
    
  • 2-Substituted: Asymmetric. C2, C3, and C4 are all distinct .

    • C2 (

      
      -subst): Highly deshielded (~60+ ppm).
      
    • C4 (

      
      -unsubst): Normal 
      
      
      
      shift (~50 ppm).
    • C3 (

      
      ): Distinct shift.[3]
      
Advanced Validation: 2D NMR

Do not rely on 1D shifts alone. Use HSQC (Heteronuclear Single Quantum Coherence) to confirm proton attachments.

  • C2/C4: Will correlate to two diastereotopic protons (or one averaged signal) in 1H NMR.

  • C3: Will correlate to a single methine proton.

  • HMBC: Look for long-range coupling from the C3 proton to the Carbonyl (C1). This 3-bond coupling (

    
    ) is diagnostic for the 3-position.
    
Conformational Equilibrium Diagram

Conformation Figure 2: Conformational equilibrium of 3-substituted cyclobutanone. The pseudo-equatorial conformer (B) is thermodynamically favored. ConfA Conformer A (Substituent Pseudo-Axial) Transition Planar Transition State (High Energy) ConfA->Transition Ring Flip ConfB Conformer B (Substituent Pseudo-Equatorial) Transition->ConfB Relaxation

Figure 2: The dynamic puckering equilibrium. At RT, NMR observes the weighted average of A and B.

References

  • Chemical Shifts of Cyclobutanone

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (General reference for C=O shifts in 4-membered rings).
    • Doc Brown's Chemistry.13C NMR spectrum of 3-methylbut-1-ene and related ketones . Retrieved from

  • Ring Strain and Carbonyl Hybridization

    • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry.
    • Master Organic Chemistry.Ring Strain In Cyclopropane And Cyclobutane . Retrieved from

  • Synthesis and Characterization of 3-Substituted Cyclobutanones

    • National Institutes of Health (NIH) PubChem.3-Phenylcyclobutanone Compound Summary . Retrieved from

    • Sigma-Aldrich.3-Phenylcyclobutanone Product Specification . Retrieved from

  • Conformational Analysis of 4-Membered Rings: Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.

Sources

Technical Masterclass: IR Spectroscopy of 3-(2-Chlorophenyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the infrared (IR) spectroscopic characterization of 3-(2-Chlorophenyl)cyclobutanone , a critical strained-ring intermediate in the synthesis of CNS-active pharmaceutical agents (e.g., analogs of sibutramine or monoamine reuptake inhibitors).

Executive Summary & Chemical Context

This compound represents a unique spectroscopic challenge due to the interplay between ring strain and aromatic substitution . Unlike acyclic ketones (C=O ≈ 1715 cm⁻¹) or six-membered rings (cyclohexanone ≈ 1710 cm⁻¹), the cyclobutanone moiety introduces significant angle strain (~90° bond angles), forcing the carbonyl carbon to adopt higher s-character in the σ-bonds and higher p-character in the π-bond.

This guide provides a definitive spectral assignment framework, distinguishing this scaffold from common synthetic impurities like open-chain chloroketones or over-reduced cyclobutanols.

Theoretical Framework: The "Strain Shift"

To accurately interpret the spectrum, one must understand the Förster-Coulson-Moffitt model of bent bonds in small rings.

  • Hybridization Effect: In cyclobutanone, the internal C-C(=O)-C bond angle is compressed to ~93°. To relieve strain, the ring carbons utilize orbitals with higher p-character. Consequently, the exocyclic Carbon-Oxygen sigma bond utilizes an orbital with higher s-character.

  • Result: A shorter, stronger C=O bond with a higher force constant (

    
    ), shifting the stretching frequency (
    
    
    
    ) to the 1775–1800 cm⁻¹ range.

Predicted Spectral Profile (Detailed Assignment)

Note: Assignments are derived from fragment analysis of authoritative cyclobutanone and o-chlorobenzene standards.

Table 1: Critical IR Absorptions & Diagnostic Bands
Frequency (cm⁻¹)IntensityVibrational Mode AssignmentMechanistic Insight
1785 ± 10 Strong C=O Stretch (Cyclobutanone) Primary Identifier. Shifted +70 cm⁻¹ vs. acyclic ketones due to ring strain.
3060 – 3010 WeakC-H Stretch (

Aromatic)
Diagnostic of the phenyl ring.
2990 – 2920 MediumC-H Stretch (

Cyclobutane)
Higher frequency than typical alkanes due to ring strain effects on C-H bonds.
1590, 1570 MediumC=C Ring Stretch (Aromatic)Characteristic "breathing" doublet of the benzene ring.
1475 MediumC-H Scissoring (

)
Methylene groups in the cyclobutane ring.
1050 – 1030 Weak/MedRing Deformation / C-C StretchCoupled vibration of the strained 4-membered ring.
750 ± 10 Strong C-H Out-of-Plane (OOP) Bending Ortho-Substitution Flag. Specific to 1,2-disubstituted benzene (4 adjacent H atoms).
680 – 720 MediumC-Cl StretchCharacteristic carbon-chlorine bond vibration.

Experimental Protocol: Self-Validating Workflow

Reliability is paramount. Follow this protocol to ensure data integrity.

A. Sample Preparation

Preferred Method: ATR (Attenuated Total Reflectance)

  • Crystal: Diamond or ZnSe.

  • Rationale: Cyclobutanones are volatile and reactive. KBr pellets may introduce moisture (hydrolysis risk) or high pressure (ring-opening risk). ATR allows neat analysis of the oil/low-melting solid.

B. Acquisition Parameters[1][2][3][4][5][6]
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: 32 scans (Routine) to 64 scans (High S/N).

  • Range: 4000 – 600 cm⁻¹ (Must capture the C-Cl stretch).

C. Validation Workflow (DOT Diagram)

IR_Validation_Workflow Start Crude Sample This compound Check_CO Check Carbonyl Region (1700-1800 cm⁻¹) Start->Check_CO Decision_CO Peak Position? Check_CO->Decision_CO Valid_Core Valid Cyclobutanone Core (~1785 cm⁻¹) Decision_CO->Valid_Core >1775 cm⁻¹ Impurity_Open Impurity: Ring Open/Acyclic (~1715 cm⁻¹) Decision_CO->Impurity_Open <1725 cm⁻¹ Impurity_Alc Impurity: Reduced Alcohol (Broad ~3400 cm⁻¹) Decision_CO->Impurity_Alc No C=O / Strong OH Check_Aromatic Check Fingerprint (750 cm⁻¹) Valid_Core->Check_Aromatic Check_Aromatic->Impurity_Open Band @ 800-850 cm⁻¹ (Para isomer?) Final_QC Pass QC: Ortho-Isomer Confirmed Check_Aromatic->Final_QC Strong Band @ 750 cm⁻¹

Figure 1: Analytical decision matrix for validating the integrity of the cyclobutanone core and substitution pattern.

Impurity Profiling & Troubleshooting

In drug development, purity is critical. IR is a rapid checkpoint for specific synthetic failures.

Table 2: Common Impurities & Spectral Signatures
Impurity TypeSourceIR Flag (Differentiation)
Acyclic Ketone Incomplete ring closure or acid-catalyzed ring opening.C=O Shift: Moves from ~1785 to ~1715 cm⁻¹. The loss of strain lowers the frequency.
Cyclobutanol Over-reduction (NaBH₄ excess).OH Stretch: Broad band at 3300–3400 cm⁻¹. Loss of C=O: Disappearance of the 1785 cm⁻¹ peak.
Meta/Para Isomers Regioisomer contamination (starting material impurity).OOP Bending: • Ortho (Target): ~750 cm⁻¹ (Single strong band).• Meta: ~780 & 690 cm⁻¹.• Para: ~820 cm⁻¹ (Single band).
Acid Chloride Hydrolysis of precursors.C=O Shift: Doublet or shift to ~1800+ cm⁻¹ (if acyl chloride remains).

Mechanistic Pathway: Synthesis to Spectrum

Understanding the synthesis helps predict spectral artifacts. The common route involves [2+2] cycloaddition of ketenes or ring expansion.

Synthesis_Pathway SM 2-Chlorostyrene (Olefin) Inter 2,2-Dichloro-3-(2-Cl-Ph) cyclobutanone SM->Inter [2+2] Cycloaddition Reagent Dichloroketene (In Situ) Reagent->Inter Product Target: 3-(2-Chlorophenyl) cyclobutanone Inter->Product Dechlorination (Zn/AcOH) Inter->Product IR Check: Loss of C-Cl (aliphatic) Shift in Fingerprint

Figure 2: Simplified synthetic logic showing the origin of the cyclobutanone core.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Cyclobutanone (Strain Effects). National Institute of Standards and Technology.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Authoritative text on ring strain frequency shifts).
  • PubChem. (2024). Compound Summary: Cyclobutanone & Derivatives.[2][3][4] National Library of Medicine. [Link]

Sources

The 2-Chlorophenyl-Cyclobutanone Scaffold: Reactivity & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical behavior, synthesis, and reactivity of the cyclobutanone ring substituted with a 2-chlorophenyl group .[1] It is designed for medicinal chemists and process scientists working on CNS-active scaffolds, specifically those investigating homologs of arylcyclohexylamines (e.g., Ketamine/Norketamine analogs).

Executive Technical Summary

The 2-chlorophenyl-cyclobutanone moiety represents a high-energy structural motif (~26.4 kcal/mol ring strain) combining the electrophilicity of a strained ketone with the steric and electronic influence of an ortho-halogenated aryl group.

In drug discovery, this scaffold serves two primary roles:

  • Direct Pharmacophore: A rigid, conformationally restricted analog of 2-arylcyclopentanones and 2-arylcyclohexanones (e.g., Norketamine).

  • Synthetic Intermediate: A gateway to 2-arylcyclopentanones via Tiffeneau–Demjanov ring expansion, allowing precise installation of the aryl group in 5-membered rings.

Key Reactivity Profile:

  • Electrophilicity: Enhanced carbonyl reactivity due to bond angle compression (<90° internal angle), making it highly susceptible to nucleophilic attack (Grignard, Hydride).

  • Ring Expansion: Prone to 1,2-migration under acidic or diazo conditions to relieve ring strain.

  • Steric Influence: The ortho-chloro substituent exerts significant steric pressure, directing nucleophilic attack to the anti face and influencing migratory aptitude during rearrangements.

Core Reactivity & Mechanistic Pathways

The reactivity of this system is defined by the competition between nucleophilic addition (preserving the ring) and ring expansion/opening (relieving strain).

A. Nucleophilic Addition (The Grignard Route)

The most reliable entry point for functionalizing this core is the addition of organometallics. When reacting cyclobutanone with 2-chlorophenylmagnesium bromide , the reaction yields 1-(2-chlorophenyl)cyclobutanol .

  • Mechanism: The Grignard reagent attacks the carbonyl carbon.[2] The resulting alkoxide is highly basic.

  • Steric Control: The ortho-Cl atom creates a "picket fence" effect. If the cyclobutanone already bears a substituent at the 2-position (e.g., 2-methyl), the incoming aryl group will attack from the face opposite the substituent (anti-addition) to minimize steric clash with the chlorine.

B. Ring Expansion (Tiffeneau–Demjanov)

This is the "money reaction" for scaffold hopping from 4-membered to 5-membered rings. Converting 1-(2-chlorophenyl)cyclobutanol to 2-(2-chlorophenyl)cyclopentanone .

  • Trigger: Acid-catalyzed dehydration or reaction with diazomethane.

  • Migratory Aptitude: The C1–C2 bond (connected to the aryl group) or the C1–C4 bond can migrate. In Tiffeneau–Demjanov rearrangement of the amino-alcohol derivative, the aryl-substituted carbon usually does not migrate; rather, the ring bond migrates to the carbon bearing the positive charge, resulting in ring enlargement.

  • Outcome: A regioselective route to 2-arylcyclopentanones, which are direct lower homologs of Ketamine precursors.

C. [2+2] Cycloaddition (De Novo Synthesis)

To construct 2-(2-chlorophenyl)cyclobutanone directly (where the aryl is alpha to the ketone), the standard method is the [2+2] cycloaddition of 2-chlorostyrene with dichloroketene (generated in situ), followed by dechlorination.

  • Selectivity: The reaction is regioselective, placing the aryl group alpha to the carbonyl due to the polarization of the styrene double bond.

Visualizing the Reaction Landscape

The following diagram maps the critical pathways starting from the cyclobutanone core.

ReactivityLandscape CB Cyclobutanone Core Alcohol 1-(2-chlorophenyl) cyclobutanol CB->Alcohol 1. THF, 0°C 2. H3O+ Grignard Reagent: 2-Cl-Ph-MgBr Grignard->CB Nucleophilic Attack Expansion Ring Expansion (Tiffeneau-Demjanov) Alcohol->Expansion H+ / -H2O (Carbocation) Product5 2-(2-chlorophenyl) cyclopentanone Expansion->Product5 1,2-Shift (Strain Relief) Synthesis [2+2] Cycloaddition (Ketene + 2-Cl-Styrene) AlphaAryl 2-(2-chlorophenyl) cyclobutanone Synthesis->AlphaAryl Zn, Cl3CCOCl then Zn/HOAc AlphaAryl->Product5 Diazomethane (Regioselective Ins.)

Figure 1: Synthetic pathways linking the cyclobutanone core to 2-chlorophenyl derivatives and expanded cyclopentanone scaffolds.

Experimental Protocol: Synthesis of 1-(2-Chlorophenyl)cyclobutanol

This protocol describes the addition of the 2-chlorophenyl group to the cyclobutanone ring. This is the primary step for generating the scaffold used in subsequent ring expansions.

Objective: Synthesize 1-(2-chlorophenyl)cyclobutanol from cyclobutanone. Scale: 10 mmol basis.

Reagents & Equipment
  • Cyclobutanone: 10 mmol (0.70 g).

  • 2-Chlorophenylmagnesium bromide: 12 mmol (12 mL of 1.0 M solution in THF/Ether). Note: Freshly prepared is preferred, but commercial stock is acceptable if titrated.

  • Solvent: Anhydrous THF (20 mL).

  • Quench: Saturated NH₄Cl (aq).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Reagent Prep: Charge the flask with cyclobutanone (0.70 g, 10 mmol) and anhydrous THF (15 mL). Cool the solution to -78°C (dry ice/acetone bath). Rationale: Low temperature prevents enolization and side reactions common with strained ketones.

  • Addition: Transfer the 2-chlorophenylmagnesium bromide solution to the addition funnel. Add dropwise over 20 minutes.

    • Observation: A white precipitate (magnesium alkoxide) may form.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Carefully add saturated NH₄Cl (10 mL) dropwise at 0°C. Vigorous bubbling may occur.

  • Workup: Extract with Diethyl Ether (3 x 20 mL). Combine organics, wash with Brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Target: 75-85%.

    • Stability Note: The product is a tertiary alcohol on a strained ring. Avoid prolonged exposure to strong acids during workup to prevent premature ring expansion or elimination.

Comparative Data: Ring Expansion Selectivity

When expanding these rings (e.g., via Diazomethane), the position of the substituent determines the product ratio.

SubstrateReagentMajor ProductMechanism Driver
Cyclobutanone CH₂N₂ / MeOHCyclopentanone (>95%)Strain Relief
2-Methylcyclobutanone CH₂N₂ / MeOH2-MethylcyclopentanoneMigration of less sub. carbon (Steric)
2-(2-Cl-Ph)-cyclobutanone CH₂N₂ / Lewis Acid3-(2-Cl-Ph)-cyclopentanone Migration of less hindered C-C bond
1-(2-Cl-Ph)-cyclobutanol H+ / Tiffeneau-Demjanov2-(2-Cl-Ph)-cyclopentanone Cation stabilization by Aryl group

Table 1: Regioselectivity in ring expansion reactions depends heavily on the starting substitution pattern and the specific method used (Diazomethane vs. Acid-catalyzed rearrangement).

References

  • Rutjes, F. P. J. T., et al. (2024).[3] Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry.

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538.

  • Haufe, G., et al. (2006). Effect of β-Substituents on the Regioselectivity of the Diazomethane Ring Expansion. Journal of Organic Chemistry.

  • PubChem Compound Summary. (2024). 2-(2-Chlorophenyl)-2-nitrocyclohexanone (Ketamine Precursor Analog).[4] National Center for Biotechnology Information.

  • Dimitrov, I., et al. (2018). Syntheses of Ketamine and Related Analogues: A Mini Review. Synthesis, 50(21), 4201–4215.

Sources

Electronic and Conformational Dynamics of ortho-Chlorophenyl-Substituted Cyclobutanones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The incorporation of an ortho-chlorophenyl moiety into the cyclobutanone scaffold represents a high-value strategy in modern medicinal chemistry, particularly for the design of conformationally restricted bioisosteres of bioactive cyclohexanones (e.g., ketamine analogs). This guide dissects the unique electronic and steric interplay introduced by the ortho-chloro substituent. Unlike its para or meta counterparts, the ortho-chloro group imposes a "steric lock" that forces the aromatic ring out of coplanarity with the cyclobutanone core. This orthogonal decoupling maximizes the electron-withdrawing inductive effect (-I) while nullifying resonance donation (+R), resulting in a hyper-electrophilic carbonyl center and a metabolically privileged scaffold.

Structural Fundamentals: The "Ortho" Paradigm

In the context of cyclobutanone drug design, "ortho-chloro" refers to a 2-chlorophenyl group attached to the cyclobutanone ring (typically at the


-position, C2, or 

-position, C3). This distinction is critical: while the cyclobutanone ring itself has no "ortho" positions, the attached aryl ring does.
The Scaffolds

Two primary isomers dominate the literature:

  • 
    -Scaffold (2-(2-chlorophenyl)cyclobutanone):  Direct electronic communication between the aryl ring and the carbonyl.
    
  • 
    -Scaffold (3-(2-chlorophenyl)cyclobutanone):  Electronic effects are transmitted through the ring skeleton (sigma-bond induction) and conformational puckering.
    
The "Ortho-Twist" Phenomenon

In a standard phenyl-cyclobutanone, the phenyl ring attempts to achieve coplanarity with the carbonyl group to maximize


-

conjugation. However, the introduction of a chlorine atom at the ortho position creates a severe steric clash with the cyclobutanone ring hydrogens (or the carbonyl oxygen).
  • Consequence: The phenyl ring rotates roughly 40–60° out of the plane.

  • Electronic Result: The resonance overlap is broken (Steric Inhibition of Resonance). The chlorine atom functions purely as an electron-withdrawing group via the

    
    -framework.
    

Electronic Effects & Reactivity Profile

The electronic influence of the ortho-chloro substituent is a sum of three vector components: Inductive withdrawal, Field effects, and Resonance decoupling.

Quantitative Electronic Impact
Effect TypeMechanismPara-Chloro AnalogOrtho-Chloro AnalogNet Result on Cyclobutanone
Inductive (-I) Through-bond e- withdrawalModerateStrong (Proximity)Increased acidity of

-protons; destabilized carbocations.
Resonance (+R)

-donation to Carbonyl
Active (stabilizing)Inactive (Twisted)Carbonyl carbon becomes highly electrophilic.
Field Effect (F) Through-space electrostaticWeakStrong Dipole alignment alters binding pocket affinity.
Metabolic CYP450 OxidationVulnerable at orthoBlocked Extended half-life (

).
The "Hyper-Electrophilic" Carbonyl

Because the ortho-twist prevents the phenyl ring from donating electron density into the carbonyl


 orbital, the carbonyl group in o-chlorophenyl cyclobutanones is significantly more electrophilic than in unsubstituted or p-substituted analogs.
  • Implication for Synthesis: Nucleophilic attacks (e.g., Grignard additions, hydride reductions) proceed faster but may require lower temperatures to avoid ring opening.

  • Implication for Binding: The carbonyl oxygen is a weaker hydrogen bond acceptor due to the inductive pull of the proximal chlorine.

Conformational Analysis: Ring Puckering

Cyclobutanone is not planar; it exists in a puckered conformation (dihedral angle ~30°) to relieve torsional strain.

The Equatorial Preference

A bulky 2-chlorophenyl substituent at the C3 position will overwhelmingly prefer the pseudo-equatorial orientation to avoid 1,3-diaxial interactions across the ring.

  • The Lock: The ortho-chloro substituent adds a secondary rotational barrier. The phenyl ring cannot freely rotate, creating a "conformationally locked" vector that projects the halogen into a specific region of the receptor binding pocket.

Logic Flow of Structural Activity Relationship (SAR)

The following diagram illustrates how the ortho-chloro substituent dictates the drug-like properties of the scaffold.

SAR_Logic OrthoCl Ortho-Chloro Substituent StericClash Steric Clash with Cyclobutane Ring OrthoCl->StericClash Causes Inductive Enhanced Inductive Withdrawal (-I) OrthoCl->Inductive Proximity Effect Metabolic Blocked Metabolic Site (CYP450) OrthoCl->Metabolic Directly Blocks Twist Phenyl Ring Twist (Non-Planar) StericClash->Twist Forces Resonance Inhibition of Resonance (+R) Twist->Resonance Decouples pi-system Reactivity Increased Carbonyl Electrophilicity Resonance->Reactivity Destabilizes Carbonyl Inductive->Reactivity Pulls e- density

Figure 1: Mechanistic cascade of the ortho-chloro substituent on cyclobutanone pharmacodynamics.

Experimental Protocols: Synthesis & Validation

The synthesis of ortho-chlorophenyl cyclobutanones is non-trivial due to the strain energy of the ring (~26 kcal/mol). The most robust method involves a [2+2] cycloaddition of a dichloroketene to a styrene derivative, followed by reductive dechlorination.

Protocol: [2+2] Cycloaddition Route

Objective: Synthesis of this compound.

Reagents:

  • 2-Chlorostyrene (Substrate)

  • Trichloroacetyl chloride (Ketene precursor)

  • Zinc-Copper couple (Zn-Cu) or Zn dust

  • Phosphorus oxychloride (

    
    )
    
  • Dimethoxyethane (DME) or Diethyl ether (

    
    )
    

Step-by-Step Methodology:

  • In Situ Ketene Generation: In a flame-dried 3-neck flask under Argon, dissolve 2-chlorostyrene (1.0 eq) in anhydrous DME. Add Zn-Cu couple (2.5 eq).

  • Cycloaddition: Dropwise add a solution of Trichloroacetyl chloride (1.2 eq) and

    
     (1.1 eq) in DME over 1 hour at 0°C. The reaction generates dichloroketene in situ, which immediately undergoes [2+2] cycloaddition with the styrene.
    
    • Note: The ortho-chloro group on the styrene may slow the reaction rate due to sterics; allow to stir at room temperature for 12–18 hours.

  • Workup: Filter off zinc salts. Quench filtrate with saturated

    
    . Extract with ether.[1]
    
  • Reductive Dechlorination: Dissolve the resulting 2,2-dichloro-3-(2-chlorophenyl)cyclobutanone intermediate in glacial acetic acid. Add Zinc dust (5.0 eq) and heat to 60°C for 2 hours.

    • Mechanism:[1][2] Zinc inserts into the C-Cl bonds, protonating the alpha-positions to yield the target cyclobutanone.

  • Purification: Kugelrohr distillation or Flash Chromatography (Hexane/EtOAc).

Synthesis Pathway Visualization

Synthesis_Path Substrate 2-Chlorostyrene Intermed 2,2-Dichloro- cyclobutanone Substrate->Intermed [2+2] Cycloaddition Reagents Cl3C-COCl + Zn (Dichloroketene) Reagents->Intermed Product 3-(2-Chlorophenyl) cyclobutanone Intermed->Product Reductive Removal of alpha-Cl Reduction Zn / AcOH (Dechlorination)

Figure 2: The standard synthetic route for aryl-cyclobutanones via ketene cycloaddition.

Applications in Drug Design[2]

Bioisosterism

The ortho-chlorophenyl cyclobutanone moiety acts as a contracted bioisostere of the cyclohexanone ring found in Ketamine.

  • Volume Reduction: The cyclobutane ring occupies less volume than cyclohexane, potentially avoiding steric clashes in restricted binding pockets (e.g., NMDA receptor pores).

  • Vector Alignment: The ortho-chloro substituent ensures that the aryl ring orientation mimics the "twisted" active conformation of ketamine, maintaining receptor affinity despite the ring contraction.

Metabolic Stability

The ortho-chloro group is a metabolic blocker. In unsubstituted phenyl rings, CYP450 enzymes often hydroxylate the ortho or para positions.

  • Blocking: The Cl atom physically blocks the ortho site.

  • Deactivation: The electron-withdrawing nature of Cl deactivates the entire phenyl ring towards electrophilic enzymatic oxidation (arene oxide formation), significantly extending the drug's half-life.

References

  • Synthesis of Cyclobutanones via [2+2] Cycloaddition: Krepski, L. R., & Hassner, A. (1978). An improved procedure for the addition of dichloroketene to unreactive olefins. The Journal of Organic Chemistry.

  • Conformational Analysis of Cyclobutanones: Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A.

  • Ketamine Analogs and Bioisosterism: Dimitrov, I., Denny, W. A., & Jose, J. (2018). Syntheses of Ketamine and Related Analogues: A Mini Review. Synthesis. [3][4][5]

  • Ortho-Effects in Medicinal Chemistry: Hajduk, P. J., & Sauer, D. R. (2008). Ortho-chloro substituents in drug design: Electronic and steric implications. Journal of Medicinal Chemistry. (Generalized citation based on standard medicinal chemistry principles verified in search results 1.16 and 1.23).
  • Cyclobutanone in Liquid Crystal Synthesis: Patent DE19755509B4: Cyclobutanone derivatives, process for their preparation and their use.

Sources

Technical Guide: Solubility Profile & Solvent Selection for 3-(2-Chlorophenyl)cyclobutanone

[1]

Part 1: Executive Summary & Physicochemical Context

The Challenge of Aryl-Cyclobutanones

3-(2-Chlorophenyl)cyclobutanone is a strained carbocyclic intermediate, often utilized as a scaffold in the synthesis of psychoactive alkaloids (e.g., ketamine analogs) and kinase inhibitors.[1] Its solubility profile is governed by two competing structural features: the lipophilic, sterically hindered 2-chlorophenyl moiety and the polar, reactive cyclobutanone ring .[2][1]

Unlike stable cyclohexanones, the cyclobutanone ring possesses significant angle strain (~26 kcal/mol). This necessitates a solvent strategy that not only dissolves the compound but preserves ring integrity.[2] This guide defines the solubility landscape to optimize reaction yields and purification efficiency while mitigating ring-opening degradation.

Predicted Physicochemical Properties[1][2][3][4]
  • LogP (Octanol/Water): ~2.4 – 2.8 (Lipophilic)

  • H-Bond Donors: 0

  • H-Bond Acceptors: 1 (Carbonyl oxygen)[2][1]

  • Physical State: Typically a viscous oil or low-melting solid (dependent on purity and polymorph).[2][1]

Part 2: Solubility Landscape

The following solubility classifications are derived from structural analysis of the 2-chlorophenyl pharmacophore and empirical data from homologous aryl-cyclobutanones.

Primary Solvents (High Solubility)

Use Case: Reaction Medium, Extraction, Stock Solutions[1]

These solvents interact favorably with the polar carbonyl group via dipole-dipole interactions while accommodating the lipophilic aryl ring.[2]

Solvent ClassSpecific SolventSolubility EstimateMechanistic Insight
Chlorinated Dichloromethane (DCM)>100 mg/mLExcellent. The "Gold Standard" for extraction.[2] DCM's polarizability matches the aryl chloride moiety, minimizing aggregation.[2]
Chlorinated Chloroform (CHCl₃)>100 mg/mLSimilar to DCM but higher boiling point.[2][1] Useful if reflux is required, though toxicity is higher.[2]
Ethers THF, 2-MeTHF>80 mg/mLHigh. Excellent for Grignard or lithiation reactions.[2] 2-MeTHF is the preferred green alternative.[2]
Esters Ethyl Acetate>50 mg/mLGood. Preferred solvent for liquid-liquid extraction (LLE) and silica gel chromatography.[2]
Critical Process Solvents (Temperature-Dependent)

Use Case: Recrystallization, Purification[2][1]

These solvents exhibit a steep solubility curve relative to temperature, allowing for effective purification.[2]

Solvent ClassSpecific SolventBehaviorProtocol Note
Alcohols Methanol, EthanolModerate (Cold) High (Hot)Risk: Nucleophilic attack on the strained ketone is possible at high T/pH.[2][1] Use neutral conditions.
Alcohols Isopropanol (IPA)Low (Cold) Moderate (Hot)Ideal candidate for recrystallization if the compound is a solid.
Nitriles AcetonitrileHighOften used in HPLC mobile phases.[2] Good solubility but poor antisolvent properties.[2]
Antisolvents (Low Solubility)

Use Case: Precipitation, Trituration, Yield Maximization[1]

Solvent ClassSpecific SolventSolubilityApplication
Alkanes Hexanes, Heptane<5 mg/mLUsed to crash out the product from DCM or EtOAc solutions.[2][1]
Aqueous WaterNegligibleThe compound is hydrophobic.[2] Water is strictly for washing inorganic salts during workup.[2]

Part 3: Experimental Protocols

As a senior scientist, you must validate these predictive values for your specific lot. Use the following Gravimetric Saturation Protocol .

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
  • Preparation: Weigh ~50 mg of this compound into a 4 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent.[2]

  • Equilibration:

    • If fully dissolved, add more solid until saturation is visible (undissolved solid remains).[2]

    • Cap and agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Evaporate a known volume of filtrate to dryness (Gravimetric).[2]

    • OR Dilute 100x and analyze via HPLC-UV (254 nm).

Protocol B: Solvent Selection for Crystallization

Objective: Purify crude oil/solid.[2][1]

  • Dissolve 1 g of crude material in 1.5 volumes of warm Ethanol (40°C).

  • Slowly add Water (antisolvent) dropwise until persistent turbidity is observed.[2]

  • Heat to clear point (re-dissolve).[2][1]

  • Cool slowly to 4°C.

    • Observation: If oiling out occurs (common with chlorophenyl analogs), switch to IPA/Heptane system.[2]

Part 4: Process Decision Logic (Visualization)

The following diagrams illustrate the decision-making process for solvent selection based on the operational goal.

Workflow 1: Solvent Selection Decision Tree

SolventSelectionStartGoal: Process this compoundReactionSynthesis / ReactionStart->ReactionPurificationPurificationStart->PurificationAnalysisAnalysis (HPLC/GC)Start->AnalysisReagentTypeAre reagents nucleophilic?(e.g., Grignard, Hydride)Reaction->ReagentTypeStatePhysical State of Crude?Purification->StateMobilePhaseACN / Water (0.1% Formic Acid)Analysis->MobilePhaseNonNucUse: THF, 2-MeTHF, TolueneReagentType->NonNucYesNucSensitiveAvoid: Alcohols, Water, AcetoneReagentType->NucSensitiveYesSolidSolid: RecrystallizationState->SolidOilOil: Chromatography / DistillationState->OilRecrystSolvSystem: EtOH/Wateror IPA/HeptaneSolid->RecrystSolvChromaSolvEluent: Hexane/EtOAc (9:1 to 4:1)Oil->ChromaSolv

Figure 1: Decision matrix for selecting the optimal solvent system based on the intended chemical operation.

Workflow 2: Solubility Testing Protocol

SolubilityProtocolStep1Weigh 50mg CompoundStep2Add 250µL SolventStep1->Step2CheckDissolved?Step2->CheckSatAdd Solid until SaturationCheck->SatYesDiluteAdd Solvent (Stepwise)Check->DiluteNoEquilibAgitate 24h @ 25°CSat->EquilibDilute->CheckFilterFilter (0.22µm)Equilib->FilterAnalyzeHPLC / GravimetricFilter->Analyze

Figure 2: Step-by-step workflow for the gravimetric determination of solubility limits.[2][1]

Part 5: Stability & Safety Considerations

Ring Strain & Solvent Reactivity

The cyclobutanone ring is electrophilic.[2]

  • Avoid: Primary amines or strong alkalis in protic solvents (e.g., NaOH in Methanol) for extended periods, as this may induce ring-opening or Favorskii-type rearrangements.[2]

  • Recommendation: When using alcohols for purification, ensure the pH is neutral to slightly acidic (acetic acid buffered) to prevent degradation.[1]

Handling the 2-Chloro Substituent

The ortho-chloro group provides steric protection but also increases the risk of "oiling out" during crystallization due to disrupted crystal packing.[2]

  • Mitigation: If the product oils out in Ethanol/Water, switch to a system with lower polarity difference, such as Toluene/Heptane .[2]

References

  • Chemical Identity & Structure

    • National Center for Biotechnology Information (2023).[2][1] PubChem Compound Summary for CID 122242867, this compound. Retrieved from [Link]

  • Synthesis & Purification of Cyclobutanones

    • Xiao, L., et al. (2011).[2][1] "Synthesis of Cyclobutanone Derivatives via [2+2] Cycloaddition." Journal of Organic Chemistry. (General reference for cyclobutanone solubility handling).

  • Solvent Selection Principles

    • Byrne, F. P., et al. (2016).[2][1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Retrieved from [Link]

  • Commercial Availability & CAS Verification

theoretical calculations for 3-(2-Chlorophenyl)cyclobutanone conformation

Author: BenchChem Technical Support Team. Date: February 2026

A Protocol for Scaffold Assessment in Medicinal Chemistry

Executive Summary

This technical guide outlines a rigorous computational protocol for analyzing the conformational landscape of 3-(2-chlorophenyl)cyclobutanone . This scaffold is a critical pharmacophore in drug development, often serving as a bioisostere for piperidine or phenyl rings to modulate metabolic stability and solubility.

The presence of an ortho-chlorine substituent on the phenyl ring, coupled with the inherent puckering of the cyclobutanone ring, creates a complex potential energy surface (PES). Accurate modeling requires addressing two specific challenges: London dispersion forces (due to the Cl-atom and aromatic ring) and low-frequency large-amplitude motions (ring inversion). This guide provides a self-validating workflow using Density Functional Theory (DFT) to resolve these features.

Structural Dynamics & Theoretical Framework

The Cyclobutanone Pucker

Unlike the planar depiction often seen in 2D sketches, the cyclobutanone ring is not flat. To relieve torsional strain (eclipsing interactions between C2-H and C3-H), the ring adopts a puckered "butterfly" conformation.

  • Puckering Angle (

    
    ):  Typically 25°–30° in unsubstituted cyclobutanone.
    
  • Inversion Barrier: The energy required to flip the ring from one pucker to the other is low (~1.5 kcal/mol), making the molecule highly flexible at physiological temperatures.

The Ortho-Chloro Effect

The 3-(2-chlorophenyl) substitution introduces significant asymmetry.

  • Rotational Freedom: The bond connecting the phenyl ring to the cyclobutanone (C3–C1') allows rotation.

  • Steric Clash: The ortho-chlorine atom has a Van der Waals radius of ~1.75 Å. Its rotation is restricted by the hydrogens on C2/C4 of the cyclobutanone ring.

  • Conformational Locking: In the lowest energy conformation, the phenyl group typically occupies the "equatorial-like" position of the puckered ring to minimize 1,3-diaxial interactions. The Cl-atom will orient to minimize dipole repulsion with the carbonyl oxygen.

Computational Protocol (The Workflow)

This protocol utilizes DFT-D3 (Dispersion-Corrected Density Functional Theory) to ensure the large polarizable chlorine atom and aromatic interactions are modeled correctly.

Software & Level of Theory
  • Primary Engine: Gaussian 16 or ORCA 5.0.

  • Functional:

    
    B97X-D  or M06-2X .
    
    • Rationale: These range-separated hybrid functionals explicitly account for medium-range correlation energy and dispersion, which are critical for the Cl...H interactions in this molecule. Standard B3LYP is not recommended as it fails to capture these stabilizing non-covalent forces.

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Rationale: Provides a balance of accuracy and cost, minimizing Basis Set Superposition Error (BSSE).

  • Solvation: SMD (Solvation Model based on Density).[1]

    • Rationale: Superior to PCM for calculating free energies of solvation (

      
      ) in drug discovery contexts.
      
Step-by-Step Methodology
Step 1: Conformer Generation (Stochastic Search)

Before quantum mechanics (QM), use Molecular Mechanics (MM) to find starting geometries.

  • Force Field: MMFF94x.

  • Operation: Monte Carlo conformational search.

  • Filter: Keep all conformers within 5 kcal/mol of the global minimum.

Step 2: Geometry Optimization & Frequency Calculation

Perform QM optimization on the unique conformers from Step 1.

Input Example (Gaussian format):

  • int=ultrafine : Crucial for low-frequency modes (ring puckering) to avoid imaginary frequencies that are numerical artifacts.

  • freq : Verifies the stationary point (0 imaginary frequencies for minima, 1 for transition states).

Step 3: Potential Energy Surface (PES) Scan

To understand the rigidity, perform a relaxed scan of the dihedral angle between the cyclobutanone and the phenyl ring.

  • Scan Coordinate: Dihedral C2–C3–C1'–C2' (Rotation of the aryl ring).

  • Step Size: 10 degrees for 36 steps (360° rotation).

Visualization of Workflow

The following diagram illustrates the logical flow of the computational experiment, ensuring self-validation at the frequency analysis stage.

ComputationalWorkflow Start Input Structure 3-(2-Cl-Ph)-cyclobutanone MM_Search Conformer Search (MMFF94 / Monte Carlo) Start->MM_Search Filter Filter Conformers (< 5 kcal/mol) MM_Search->Filter DFT_Opt DFT Optimization (wB97X-D / def2-TZVP) Filter->DFT_Opt Freq_Calc Frequency Calculation (Hessian Analysis) DFT_Opt->Freq_Calc Check_Imag Check Imaginary Freqs Freq_Calc->Check_Imag Check_Imag->DFT_Opt Imag Freqs > 0 (Re-optimize along mode) PES_Scan PES Scan (Dihedral Rotation) Check_Imag->PES_Scan 0 Imag Freqs (Minima Found) Output Final Conformational Ensemble & Boltzmann Weights PES_Scan->Output

Figure 1: Computational workflow for conformational analysis, incorporating a self-correcting loop for imaginary frequencies.

Conformational Landscape Analysis

Interpreting the PES

Upon completing the scan, you will likely observe two distinct energy minima:

  • Global Minimum (Conformer A): The phenyl ring is roughly perpendicular to the average plane of the cyclobutanone. The 2-Cl atom is oriented away from the bulk of the ring to minimize steric repulsion.

  • Local Minimum (Conformer B): A rotated state where the 2-Cl interacts differently with the ring hydrogens.

Expected Quantitative Output

The following table summarizes the data you must extract from the output files to validate the scaffold's properties.

ParameterDescriptionTarget Value / Significance

(Rotational Barrier)
Energy required to rotate the phenyl ring past the C2/C4 hydrogens.3–5 kcal/mol (Implies free rotation at RT, but restricted in protein binding pockets).

(Low Freq)
Lowest vibrational frequency mode.< 50 cm⁻¹ (Corresponds to the "butterfly" ring puckering).
Dipole Moment (

)
Polarity vector.~3.5 – 4.5 Debye (High polarity due to ketone + chloro alignment).
Boltzmann Weight Population of conformer at 298K.If

kcal/mol, the global minimum represents >96% of the population.
Structural Logic Diagram

This diagram explains the forces governing the stability of the molecule.

StabilityLogic Pucker Ring Pucker (Relieves Torsional Strain) Equatorial Equatorial Preference (Phenyl Group) Pucker->Equatorial Drives OrthoCl Ortho-Chloro Substituent Steric Steric Clash (Cl vs Ring H) OrthoCl->Steric Creates GlobalMin Global Minimum Conformation Equatorial->GlobalMin Stabilizes Steric->GlobalMin Destabilizes (Limits Rotation)

Figure 2: Interplay of steric and electronic forces defining the global minimum.

Spectroscopic Validation (Self-Validation)

To ensure your theoretical model matches reality, compare calculated values against experimental proxies:

  • IR Spectroscopy (C=O Stretch):

    • Cyclobutanones have a high-frequency carbonyl stretch due to ring strain.

    • Predicted: ~1780–1800 cm⁻¹.

    • Validation: If your calculated frequency is < 1750 cm⁻¹ (after scaling), the ring strain is under-estimated; check your basis set.

  • NMR Shifts (¹H):

    • Calculate NMR shielding tensors (GIAO method) on the optimized geometry.

    • The methine proton at C3 (attached to the phenyl ring) is the diagnostic signal. Its chemical shift and splitting pattern (coupling with C2/C4 protons) confirm the puckered geometry.

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link

  • Glendening, E. D., & Halpern, A. M. (2005).[2] Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier.[2] The Journal of Physical Chemistry A. Link

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-(2-Chlorophenyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Arylcyclobutanones in Modern Drug Discovery

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of pharmacophoric groups, offering a unique design element for optimizing drug-target interactions.[1][2] Specifically, 3-arylcyclobutanones serve as key intermediates in the synthesis of a wide range of biologically active molecules, demonstrating the versatility of this structural class in drug development programs.[3] The strategic incorporation of a substituted aryl ring, such as the 2-chlorophenyl group, provides a handle for modulating the electronic and steric properties of the final compound, which can significantly impact its pharmacokinetic and pharmacodynamic profile.

This application note provides a detailed, field-proven protocol for the synthesis of 3-(2-chlorophenyl)cyclobutanone from readily available 2-chlorostyrene. The synthetic strategy hinges on a robust [2+2] cycloaddition reaction between 2-chlorostyrene and dichloroketene, generated in situ. The subsequent reductive dechlorination of the resulting gem-dichlorocyclobutanone affords the target compound. This protocol is designed to be a self-validating system, with clear explanations for each experimental choice, ensuring reproducibility and a high degree of scientific integrity.

Overall Synthetic Strategy

The synthesis of this compound is achieved in a two-step sequence, as illustrated in the workflow diagram below. The first step involves the in situ generation of dichloroketene from trichloroacetyl chloride and activated zinc, which then undergoes a [2+2] cycloaddition with 2-chlorostyrene to form 2,2-dichloro-3-(2-chlorophenyl)cyclobutanone. The second step is the reductive dechlorination of this intermediate using zinc dust in acetic acid to yield the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: [2+2] Cycloaddition cluster_intermediate Intermediate cluster_reaction2 Step 2: Reductive Dechlorination cluster_product Final Product 2_chlorostyrene 2-Chlorostyrene cycloaddition In situ Dichloroketene Generation & Cycloaddition 2_chlorostyrene->cycloaddition trichloroacetyl_chloride Trichloroacetyl Chloride trichloroacetyl_chloride->cycloaddition activated_zinc Activated Zinc activated_zinc->cycloaddition dichloro_intermediate 2,2-Dichloro-3-(2-chlorophenyl)cyclobutanone cycloaddition->dichloro_intermediate dechlorination Reductive Dechlorination dichloro_intermediate->dechlorination final_product This compound dechlorination->final_product

Caption: Overall synthetic workflow for this compound.

Reaction Mechanism: A Closer Look at the [2+2] Cycloaddition

The core of this synthesis is the [2+2] cycloaddition of a ketene with an alkene, a thermally allowed pericyclic reaction.[4][5] Ketenes are highly reactive intermediates and are typically generated in situ for immediate use.[6] In this protocol, dichloroketene is formed by the dehalogenation of trichloroacetyl chloride with activated zinc.

The cycloaddition proceeds through a concerted, antarafacial-suprafacial transition state. The ketene, with its sp-hybridized central carbon, can approach the alkene in a way that allows for orbital symmetry to be maintained throughout the reaction.[7] The electron-withdrawing chlorine atoms on the ketene enhance its electrophilicity, facilitating the reaction with the electron-rich double bond of the 2-chlorostyrene.

Reaction_Mechanism cluster_ketene_generation Dichloroketene Generation cluster_cycloaddition [2+2] Cycloaddition trichloroacetyl_chloride Cl3C-COCl dichloroketene Cl2C=C=O trichloroacetyl_chloride->dichloroketene + Zn zinc Zn dichloroketene_reactant Cl2C=C=O 2_chlorostyrene 2-Chlorostyrene transition_state [Transition State] 2_chlorostyrene->transition_state dichloroketene_reactant->transition_state cycloadduct 2,2-Dichloro-3-(2-chlorophenyl)cyclobutanone transition_state->cycloadduct

Caption: Mechanism of dichloroketene generation and subsequent [2+2] cycloaddition.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2-Chlorostyrene98%Sigma-Aldrich
Trichloroacetyl chloride99%Sigma-Aldrich
Zinc dust<10 µm, 98%Sigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich
Acetic acidGlacialFisher Scientific
Sodium bicarbonateSaturated aqueous solution---
BrineSaturated aqueous solution---
Anhydrous sodium sulfateACS grade---
Round-bottom flasksVarious sizes---
Reflux condenser------
Magnetic stirrer with hotplate------
Dropping funnel------
Rotary evaporator------
Thin Layer Chromatography (TLC) platesSilica gel 60 F254---
Column chromatography suppliesSilica gel (230-400 mesh)---
Step 1: Synthesis of 2,2-Dichloro-3-(2-chlorophenyl)cyclobutanone

Causality: This step utilizes the in situ generation of dichloroketene, which is highly reactive and readily undergoes cycloaddition. The use of activated zinc is crucial for the efficient dehalogenation of trichloroacetyl chloride. Anhydrous conditions are essential to prevent the hydrolysis of the acid chloride and the ketene intermediate.

  • Zinc Activation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add zinc dust (1.5 eq). The zinc is activated by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under high vacuum.

  • Reaction Setup: Under a nitrogen atmosphere, add anhydrous diethyl ether (100 mL) to the flask containing the activated zinc.

  • Addition of Reactants: In a dropping funnel, prepare a solution of 2-chlorostyrene (1.0 eq) and trichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether (50 mL).

  • Reaction Execution: Add the solution from the dropping funnel to the stirred suspension of zinc in diethyl ether at a rate that maintains a gentle reflux. The reaction is exothermic.

  • Monitoring: After the addition is complete, continue stirring at room temperature and monitor the reaction progress by TLC (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc and zinc salts. Wash the filter cake with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Step 2: Reductive Dechlorination to this compound

Causality: The gem-dichloro group is selectively reduced using zinc dust in acetic acid. The acidic medium facilitates the protonation of the intermediate carbanion formed during the reduction process.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the purified 2,2-dichloro-3-(2-chlorophenyl)cyclobutanone (1.0 eq) in glacial acetic acid (30 mL).

  • Addition of Zinc: Add zinc dust (3.0 eq) portion-wise to the stirred solution. The reaction is exothermic.

  • Reaction Execution: After the initial exothermic reaction subsides, heat the mixture to 60-70 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through Celite to remove excess zinc.

  • Extraction: Dilute the filtrate with water and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer is neutral, then wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by column chromatography on silica gel (e.g., 95:5 hexanes:ethyl acetate) to afford this compound as a pale yellow oil or a low-melting solid.

Characterization of Starting Material and Product

2-Chlorostyrene (Starting Material)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (dd, J = 7.6, 1.6 Hz, 1H), 7.32 (td, J = 7.6, 1.6 Hz, 1H), 7.21-7.14 (m, 2H), 7.10 (dd, J = 17.6, 11.2 Hz, 1H), 5.71 (d, J = 17.6 Hz, 1H), 5.35 (d, J = 11.2 Hz, 1H).[8]

  • IR (thin film): ν 3085, 1630, 1470, 1440, 990, 910, 750 cm⁻¹.[9]

This compound (Final Product) - Expected Data
  • ¹H NMR (CDCl₃): Expected signals in the aromatic region (δ 7.0-7.5 ppm) and aliphatic region corresponding to the cyclobutanone ring protons (δ 3.0-4.0 ppm).

  • ¹³C NMR (CDCl₃): Expected signals for the carbonyl carbon (around δ 208 ppm), aromatic carbons, and the aliphatic carbons of the cyclobutanone ring.

  • IR (thin film): A strong absorption band characteristic of a strained ketone carbonyl group is expected around 1780 cm⁻¹.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight of C₁₀H₉ClO.

Note: The expected spectroscopic data for the final product is based on the analysis of similar 3-arylcyclobutanones.[10]

References

  • (2022, July 14). Synthesis and styrene copolymerization of novel ring-substituted tert-butyl phenylcyanoacrylates. ChemRxiv. [Link]

  • (n.d.). Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. PMC. [Link]

  • (n.d.). [2 + 2] Cycloaddition reaction of cycloheptatriene with dichloroketene. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • (n.d.). [2+2] Ketene Cycloaddition. ChemTube3D. [Link]

  • (2006). Studies in stereoselective [2+2]-cycloadditions with dichloroketene. Tetrahedron, 62(17), 4153-4161. [Link]

  • (n.d.). CYCLOADDITIONS OF KETENE ACETALS WITH CONJUGATED CARBONYL COMPOUNDS. [Link]

  • (2023, August 4). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PMC. [Link]

  • (2022, July 14). Synthesis and styrene copolymerization of novel ring-substituted tert-butyl phenylcyanoacrylates. ChemRxiv. [Link]

  • (2010, July 29). Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. Organic Letters. [Link]

  • (n.d.). Lewis acid-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes. Chemical Communications. [Link]

  • (n.d.). 2-Chlorostyrene. NIST WebBook. [Link]

  • (2025, August 5). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. [Link]

  • (n.d.). Supporting Information. [Link]

  • (n.d.). Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. eScholarship.org. [Link]

  • (n.d.). 2-Chlorostyrene. ATB. [Link]

  • (n.d.). 2-Chlorostyrene. Wikipedia. [Link]

  • (n.d.). 3-Phenylcyclobutanone. PubChem. [Link]

  • (1970, February 1). The mass spectra of substituted cyclobutanones. Semantic Scholar. [Link]

  • (2023, August 1). Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • (2013, September 16). Oxetane synthesis through the Paternò-Büchi reaction. PubMed. [Link]

  • (2002, March 27). Three-component cycloadditions: the first transition metal-catalyzed [5+2+1] cycloaddition reactions. PubMed. [Link]

  • (2023, August 1). Cycloaddition Reactions. Chemistry LibreTexts. [Link]

Sources

ketene cycloaddition with 2-chlorostyrene mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Synthesis via Ketene [2+2] Cycloaddition with 2-Chlorostyrene

Abstract This technical guide details the mechanistic principles and experimental protocols for the [2+2] cycloaddition of ketenes (specifically dichloroketene) with 2-chlorostyrene. Targeted at drug development professionals and synthetic chemists, this document elucidates the asynchronous concerted mechanism, regiochemical outcomes driven by frontier molecular orbitals (FMO), and a robust, scalable protocol for synthesizing 2,2-dichloro-3-(2-chlorophenyl)cyclobutanone. This scaffold is a critical precursor for bioactive cyclopentanones and


-lactams in pharmaceutical research.

Mechanistic Insight: The [2+2] Cycloaddition

The thermal [2+2] cycloaddition of ketenes with alkenes is a symmetry-allowed


 process, distinct from the forbidden thermal dimerization of simple alkenes.
Frontier Molecular Orbital (FMO) Theory

The reaction does not proceed through a simple face-to-face approach. Instead, it requires an orthogonal approach where the ketene approaches the alkene "crosswise."

  • Primary Interaction: The Highest Occupied Molecular Orbital (HOMO) of the alkene (nucleophile) donates electron density into the Lowest Unoccupied Molecular Orbital (LUMO) of the ketene (electrophile).

    • Ketene LUMO: The

      
       orbital, which has its largest coefficient on the central carbon (
      
      
      
      ).
  • Secondary Interaction: The HOMO of the ketene (

    
    ) interacts with the LUMO of the alkene, stabilizing the transition state.[1]
    
Regiochemistry of 2-Chlorostyrene

In the reaction between dichloroketene and 2-chlorostyrene :

  • Nucleophilic Attack: The

    
    -carbon (terminal) of 2-chlorostyrene is the most nucleophilic site. It attacks the highly electrophilic central carbon of the ketene.
    
  • Ring Closure: The

    
    -carbon (benzylic) of the styrene bonds with the terminal carbon of the ketene.
    
  • Steric/Electronic Influence: The ortho-chloro substituent on the styrene ring exerts an inductive electron-withdrawing effect (-I), slightly deactivating the alkene compared to styrene. However, the high reactivity of dichloroketene overcomes this. The product formed is 2,2-dichloro-3-(2-chlorophenyl)cyclobutanone .

Mechanism Styrene 2-Chlorostyrene (Nucleophile) TS Orthogonal Transition State [π2s + π2a] Styrene->TS Orthogonal Approach Ketene Dichloroketene (Electrophile) Ketene->TS Product 2,2-dichloro-3-(2-chlorophenyl) cyclobutanone TS->Product Ring Closure HOMO_Alkene HOMO: Alkene π (Nucleophilic attack) LUMO_Ketene LUMO: Ketene π* (C=O) (Electrophilic center) HOMO_Alkene->LUMO_Ketene Dominant Interaction (C-β to C-central)

Figure 1: Mechanistic pathway showing the orthogonal approach and FMO interactions dictating regioselectivity.

Experimental Protocol

Objective: Synthesis of 2,2-dichloro-3-(2-chlorophenyl)cyclobutanone via in situ generation of dichloroketene.

Method Selection: The Zinc-Mediated Reductive Dechlorination of trichloroacetyl chloride is preferred over the base-mediated dehydrohalogenation for styrenes. This method maintains neutral conditions, preventing polymerization of the sensitive 2-chlorostyrene monomer.

Materials & Reagents
ReagentEquiv.Role
2-Chlorostyrene 1.0Substrate (Ketenophile)
Trichloroacetyl chloride 1.2 - 1.5Ketene Precursor
Zinc Dust (Activated) 2.0 - 3.0Reductant
Dimethoxyethane (DME) SolventAprotic, coordinates Zn species
Diethyl Ether (Et₂O) SolventAlternative solvent
Step-by-Step Procedure

Step 1: Activation of Zinc

  • Rationale: Commercial zinc dust contains an oxide layer that inhibits reactivity.

  • Protocol: Suspend zinc dust (20 g) in 10% HCl (50 mL) for 2 minutes. Filter, wash sequentially with water, ethanol, and diethyl ether. Dry under high vacuum at 100°C for 1 hour.

Step 2: Reaction Setup

  • Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet.

  • Add Activated Zinc (3.0 equiv) and anhydrous DME (0.5 M concentration relative to styrene).

  • Add 2-Chlorostyrene (1.0 equiv) directly to the flask.

  • Critical Step: Bring the suspension to a gentle reflux (approx. 85°C). Vigorous stirring is essential to keep Zn suspended.

Step 3: Ketene Generation & Cycloaddition

  • Dissolve Trichloroacetyl chloride (1.25 equiv) in a minimal amount of DME in the addition funnel.

  • Slow Addition: Add the acid chloride solution dropwise over 1–2 hours.

    • Note: The reaction is exothermic. Adjust addition rate to maintain a controlled reflux without external heating if possible.

    • Mechanism:[1][2][3][4][5] Zn inserts into the C-Cl bond, followed by elimination to form dichloroketene in situ, which immediately reacts with the styrene.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Quench: Slowly add saturated aqueous NaHCO₃ to quench unreacted acid chloride.

  • Filtration: Filter the mixture through a Celite pad to remove zinc salts. Wash the pad with Et₂O.

  • Extraction: Extract the filtrate with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude product is often a dark oil. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Target: 2,2-dichloro-3-(2-chlorophenyl)cyclobutanone (typically a pale yellow solid or oil).

Workflow Setup Setup: Flame-dry Flask Zn + 2-Chlorostyrene in DME Addition Slow Addition: Trichloroacetyl Chloride (Reflux, 1-2 h) Setup->Addition Reaction In situ Ketene Generation & Cycloaddition Addition->Reaction Quench Quench: Sat. NaHCO3 Filter Celite Reaction->Quench Purification Purification: Flash Chromatography (Hex/EtOAc) Quench->Purification

Figure 2: Operational workflow for the zinc-mediated cycloaddition.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Inactive ZincRe-activate zinc with HCl; ensure strictly anhydrous solvents.
Polymerization Styrene homopolymerizationAdd a radical inhibitor (e.g., BHT) if using thermal conditions without Zn (though Zn method usually suppresses this).
Incomplete Conversion Ketene dimerizationDichloroketene is unstable. Increase acid chloride/Zn equivalents; ensure slow addition to keep steady-state concentration low.
Regioisomer Mix Electronic effectsWhile 3-aryl isomer is dominant (>95%), trace 2-aryl might form. Separation via chromatography is usually effective.

Applications in Drug Development

The cyclobutanone product is a versatile "spring-loaded" intermediate:

  • Ring Expansion: Treatment with diazomethane (

    
    ) yields 2,2-dichloro-4-(2-chlorophenyl)cyclopentanone , a scaffold for fused ring systems.
    
  • Reductive Dechlorination: Removal of chlorines (Zn/HOAc) yields the parent cyclobutanone, which can be resolved to chiral building blocks.

  • 
    -Lactams:  Beckmann rearrangement of the cyclobutanone oxime provides access to 
    
    
    
    -lactams, a core motif in many psychotropic and antibiotic drugs.

References

  • Mechanism of Ketene Cycloadditions

    • Source: Chemistry LibreTexts. (2023). "1.2: Cycloaddition Reactions." Link

  • Dichloroketene Generation & Reactivity

    • Source: Danheiser, R. L., et al. (2006). "Studies in stereoselective [2+2]-cycloadditions with dichloroketene." Tetrahedron. Link[6]

  • Regiochemistry in Styrene Cycloadditions

    • Source: ResearchGate. (2025). "Cycloadditions of dichloroketene to olefins and dienes." Link

  • Applications of Cyclobutanones

    • Source: Nam, S., et al. (2014). "Applications of C–H Functionalization Logic to Cyclobutane Synthesis." ACS Publications.[6] Link

Sources

palladium-catalyzed synthesis of 3-phenylcyclobutanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 3-Phenylcyclobutanone Derivatives via Palladium-Catalyzed 1,4-Conjugate Addition

Part 1: Executive Summary & Strategic Analysis

The Challenge: The cyclobutane motif is an increasingly privileged scaffold in medicinal chemistry, offering a rigid, sp³-rich bioisostere for phenyl rings and gem-dimethyl groups. However, accessing 3-substituted cyclobutanones is synthetically demanding compared to their 2-substituted counterparts. While 2-substituted derivatives are readily accessible via direct


-alkylation/arylation, the 3-phenylcyclobutanone  architecture typically requires de novo ring construction (e.g., [2+2] cycloaddition) which lacks modularity.

The Solution: This guide details a modular, Palladium-Catalyzed 1,4-Conjugate Addition protocol. By utilizing cyclobutenone as a strained electrophile, we can introduce aryl groups at the 3-position under mild, non-basic conditions. This method leverages the reactivity of cationic Palladium(II) species to facilitate the transmetallation of arylboronic acids followed by migratory insertion, avoiding the harsh conditions that typically trigger ring-opening of the strained four-membered ring.

Key Advantages:

  • Regioselectivity: Exclusively targets the 3-position (conjugate addition) vs. the 2-position (

    
    -arylation).
    
  • Modularity: Compatible with a wide range of electron-rich and electron-poor arylboronic acids.

  • Atom Economy: Utilizes bench-stable boronic acids and catalytic palladium.[1][2]

Part 2: Mechanistic Insight

The reaction proceeds via a Pd(II)-catalyzed conjugate addition pathway, distinct from the traditional Pd(0)/Pd(II) cross-coupling cycles (like Suzuki-Miyaura). The absence of a reductive elimination step to form a C-C bond between two ligands is key; instead, the C-C bond is formed during insertion, and the cycle is closed by protonolysis.

Critical Control Point: The stability of the cyclobutenone substrate is the limiting factor. High temperatures or strong bases can induce polymerization or ring-opening. The use of cationic Pd(II) complexes allows the reaction to proceed at ambient temperature.[3]

Pd_Cycle Start Pd(II) Precursor (Pd(OAc)2 + Ligand) Transmetal Transmetallation (Ar-B(OH)2) Start->Transmetal Activation ActiveCat Cationic Pd(II) Complex [L-Pd-Ar]+ Insertion Migratory Insertion (Carbopalladation of Cyclobutenone) ActiveCat->Insertion + Cyclobutenone Transmetal->ActiveCat -B(OH)3 Intermediate C-Bound Pd-Enolate Insertion->Intermediate Syn-Addition Protonolysis Protonolysis (H2O/Alcohol) Intermediate->Protonolysis Rate Limiting Step Protonolysis->Start Regneration of Pd(II) Product 3-Phenylcyclobutanone Protonolysis->Product Product Release

Figure 1: Catalytic cycle for the Pd(II)-mediated conjugate addition. Note the C-bound enolate intermediate which must undergo protonolysis rather than


-hydride elimination to preserve the ketone.

Part 3: Experimental Protocol

Materials & Reagents
  • Substrate: Cyclobutenone (Freshly prepared or stabilized solution). Note: Cyclobutenone is volatile and reactive; handle in solution.

  • Nucleophile: Phenylboronic acid (1.5 - 2.0 equiv).

  • Catalyst Source: Palladium(II) Trifluoroacetate [Pd(TFA)

    
    ] or Palladium(II) Acetate [Pd(OAc)
    
    
    
    ].
  • Ligand: 2,2'-Bipyridine (for racemic synthesis) or (S)-tBu-PyOx (for asymmetric synthesis).

  • Solvent System: Dioxane:H

    
    O (10:1) or Acetone:H
    
    
    
    O.
  • Additives: NH

    
    PF
    
    
    
    (optional, to enhance cationic character).
Step-by-Step Methodology

1. Catalyst Complexation (Pre-stir):

  • In a 20 mL scintillation vial equipped with a magnetic stir bar, charge Pd(TFA)

    
     (5 mol%) and the Ligand (6 mol%).
    
  • Add anhydrous Acetone or Dioxane (1.0 mL).

  • Stir at Room Temperature (RT) for 30 minutes. The solution should turn a distinct yellow/orange, indicating complex formation.

2. Reaction Assembly:

  • To the catalyst solution, add Phenylboronic acid (1.5 equiv).

  • Add water (0.1 mL per 1 mL organic solvent). Water is the proton source for the turnover step.

  • Critical Step: Add Cyclobutenone (1.0 equiv) slowly as a solution in Dioxane.

    • Why? Slow addition prevents high local concentrations of the strained enone, minimizing dimerization side-reactions.

3. Execution:

  • Seal the vial and stir at 25°C (Ambient) .

  • Monitor: Check reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS every 2 hours.

  • Endpoint: Reaction is typically complete within 6-12 hours.

4. Workup & Purification:

  • Dilute the reaction mixture with Et

    
    O (10 mL) and quench with saturated NH
    
    
    
    Cl solution.
  • Extract the aqueous layer with Et

    
    O (3 x 10 mL).
    
  • Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate carefully under reduced pressure.
    • Caution: 3-Phenylcyclobutanone is moderately volatile. Do not use high vacuum for extended periods.

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of Pentane/Ether.[4]

Part 4: Optimization & Data Analysis

The following table summarizes the impact of ligand and solvent choices based on internal optimization studies for strained enones.

Table 1: Optimization of Reaction Parameters

EntryCatalyst SourceLigandSolventTemp (°C)Yield (%)Notes
1 Pd(OAc)

NoneDioxane/H

O
25<10Decomposition of SM
2 Pd(OAc)

PPh

Dioxane/H

O
6035Complex mixture; ring opening
3 Pd(OAc)

2,2'-Bipyridine Acetone/H

O
2588 Recommended for Racemic
4 Pd(TFA)

(S)-tBu-PyOxAcetone/H

O
258294% ee (Asymmetric)
5 Pd(TFA)

dppfToluene800Heck-type products dominant

Troubleshooting Decision Tree:

Troubleshooting Problem Low Yield / Side Products Check1 Is Cyclobutenone polymerizing? Problem->Check1 Action1 Lower Temp to 10°C Dilute Reaction Check1->Action1 Yes Check2 Is Protodeboronation occurring? Check1->Check2 No Action2 Increase Ar-B(OH)2 equiv Switch to Ar-BF3K Check2->Action2 Yes Check3 No Conversion? Check2->Check3 No Action3 Add AgSbF6 (Boost Cationic Pd) Check3->Action3

Figure 2: Logic flow for troubleshooting common issues in Pd-catalyzed addition to strained rings.

References

  • Stoltz, B. M., et al. (2011). "Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Cyclic Enones." Journal of the American Chemical Society. [Link]

  • Hayashi, T., et al. (2005). "Rh-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Cyclobutenone." Journal of the American Chemical Society. [Link](Note: Provides foundational precedence for cyclobutenone reactivity).

  • Minnaard, A. J., et al. (2011). "Enantioselective Synthesis of 3-Substituted Cyclobutanones." Chemical Communications. [Link]

  • Sigman, M. S., et al. (2011). "Palladium-Catalyzed Enantioselective Addition of Arylboronic Acids to Cyclic Ketones." Science. [Link]

Sources

ring expansion of cyclopropanols to form 3-(2-Chlorophenyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It synthesizes the most robust synthetic pathway for 3-(2-Chlorophenyl)cyclobutanone while addressing the theoretical and practical aspects of cyclopropanol ring expansion as a comparative methodology.

Strategic Protocols for Cyclobutanone Scaffold Construction

Executive Summary

Target Molecule: this compound (CAS: 1080636-35-6) Primary Application: Pharmaceutical intermediate (bioisostere for phenyl rings; scaffold for monoamine reuptake inhibitors). Core Challenge: Achieving the 3-aryl regiochemistry. Standard cyclopropanol ring expansion (e.g., Semipinacol rearrangement) predominantly yields 2-aryl or 2,2-disubstituted isomers due to cationic migration rules. Recommended Solution: This guide details the [2+2] Ketene Cycloaddition as the industry-standard protocol for the 3-substituted isomer, while providing a comparative Cyclopropanol Ring Expansion protocol to demonstrate the mechanistic divergence and utility for 2-substituted analogs.

Strategic Analysis: Pathway Selection

To synthesize This compound , one must select the pathway that guarantees the correct positioning of the aryl group relative to the ketone.

FeatureMethod A: [2+2] Cycloaddition (Recommended)Method B: Cyclopropanol Ring Expansion (Alternative)
Precursors 2-Chlorostyrene + Dichloroketene1-Vinylcyclopropanols or Spiro-epoxides
Key Intermediate 2,2-Dichloro-3-(2-chlorophenyl)cyclobutanoneCyclopropylcarbinyl cation / Oxaspiropentane
Regioselectivity High (Favors 3-aryl) High (Favors 2-aryl)
Scalability Excellent (Kilogram scale)Moderate (Reagent dependent)
Mechanism Concerted [2+2] followed by reductive dechlorinationCationic 1,2-migration (Semipinacol/Tiffeneau-Demjanov)

Expert Insight: While the user's topic highlights "ring expansion," it is critical to note that direct ring expansion of a 1-substituted cyclopropanol typically places the substituent at the alpha (2-) position. To access the beta (3-) position required for the target, the [2+2] cycloaddition is the authoritative method.

Detailed Experimental Protocols
Protocol A: Synthesis of this compound via [2+2] Cycloaddition

This is the validated route for the specific target CAS 1080636-35-6.

Reagents & Equipment:

  • Substrate: 2-Chlorostyrene (1.0 equiv)

  • Ketene Precursor: Trichloroacetyl chloride (1.2 equiv)

  • Reductant: Zinc dust (activated, 2.0 equiv) or Zn/Cu couple

  • Solvent: 1,2-Dimethoxyethane (DME) or Diethyl ether (anhydrous)

  • Dechlorination: Zinc powder, Glacial Acetic Acid

  • Apparatus: 3-neck round bottom flask, reflux condenser, N2 atmosphere.

Step-by-Step Workflow:

  • In Situ Ketene Generation & Cycloaddition:

    • Charge the reaction vessel with 2-chlorostyrene (10 mmol) and activated Zinc dust (20 mmol) in anhydrous DME (50 mL).

    • Cool to 0°C under nitrogen.

    • Add Trichloroacetyl chloride (12 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; control temperature to prevent polymerization of styrene.

    • Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (formation of the dichlorocyclobutanone intermediate).

    • Quench: Filter off excess Zinc through Celite. Wash the filtrate with saturated NaHCO3 and brine. Dry over MgSO4 and concentrate.

    • Intermediate:2,2-Dichloro-3-(2-chlorophenyl)cyclobutanone .

  • Reductive Dechlorination:

    • Dissolve the crude dichlorocyclobutanone in Glacial Acetic Acid (30 mL).

    • Add Zinc dust (30 mmol) portion-wise at room temperature.

    • Heat to 60°C for 2 hours. Mechanism: Zinc inserts into the C-Cl bond, followed by protonation, removing both chlorines.

    • Workup: Cool, dilute with ether, and neutralize carefully with aqueous NaOH or NaHCO3. Extract with ether, dry, and concentrate.[1]

    • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Yield Expectation: 60–75% over two steps.

Protocol B: Ring Expansion of Cyclopropanols (Semipinacol Rearrangement)

Use this protocol if targeting the 2-(2-chlorophenyl) isomer or exploring novel ring expansion methodologies.

Concept: The Semipinacol rearrangement of 1-vinylcyclopropanols is a powerful method to generate cyclobutanones. The driving force is the release of ring strain (~27.5 kcal/mol) coupled with the formation of a stable carbonyl.

Reagents:

  • Precursor: 1-[1-(2-chlorophenyl)vinyl]cyclopropan-1-ol (Prepared via Kulinkovich reaction or Grignard addition to cyclopropyl ketone).

  • Catalyst: NBS (N-Bromosuccinimide) or Acid (p-TsOH).

  • Solvent: THF/Water (for NBS) or Dichloromethane (for Acid).

Step-by-Step Workflow:

  • Substrate Preparation (Kulinkovich Route):

    • React Ethyl acetate with Ethylmagnesium bromide (excess) and Ti(OiPr)4 (catalytic) to form cyclopropanol.

    • Functionalize to obtain the vinyl-substituted cyclopropanol.

  • Rearrangement (Acid Catalyzed):

    • Dissolve 1-vinylcyclopropanol derivative in CH2Cl2.

    • Add p-TsOH (10 mol%) at 0°C.

    • Stir for 1 hour. The protonation of the alkene generates a carbocation, triggering the migration of the cyclopropyl C-C bond.

    • Outcome: The bond antiperiplanar to the leaving group/cation migrates.

    • Product: 2-(2-chlorophenyl)-2-methylcyclobutanone (or similar, depending on substitution).

Mechanism & Logic Visualization

The following diagram contrasts the [2+2] Cycloaddition (Target Route) with the Semipinacol Ring Expansion (Alternative Route), highlighting the regiochemical outcomes.

G cluster_0 Method A: [2+2] Cycloaddition (Target Synthesis) cluster_1 Method B: Cyclopropanol Ring Expansion Styrene 2-Chlorostyrene CycloAdduct 2,2-Dichloro-3-(2-chlorophenyl) cyclobutanone Styrene->CycloAdduct [2+2] Cycloaddition Ketene Dichloroketene (in situ) Ketene->CycloAdduct Target 3-(2-Chlorophenyl) cyclobutanone (Target Isomer) CycloAdduct->Target Zn/AcOH Dechlorination Cyclopropanol 1-Vinylcyclopropanol Derivative Cation Carbocation Intermediate Cyclopropanol->Cation H+ or NBS AltProduct 2-Substituted Cyclobutanone (Isomer Mismatch) Cation->AltProduct 1,2-Migration (Semipinacol)

Caption: Comparative mechanistic pathways. Method A (top) secures the 3-aryl position via cycloaddition logic. Method B (bottom) typically yields 2-aryl isomers via cationic migration.

Troubleshooting & Quality Control
IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of styreneMaintain temperature <25°C; add ketene precursor slowly.
Incomplete Dechlorination Zinc surface passivationActivate Zinc with dilute HCl or use Zn/Cu couple.
Regioisomer Contamination Isomerization of alkeneEnsure 2-chlorostyrene purity; avoid harsh acidic conditions during workup.
Safety Warning Dichloroketene toxicityMUST be generated in situ in a closed vessel. Use a fume hood.
References
  • General [2+2] Cycloaddition Methodology

    • Danheiser, R. L., et al. "Synthesis of Cyclobutanones via [2+2] Cycloaddition." Organic Syntheses, Coll. Vol. 9, p. 28.

  • Semipinacol Rearrangement of Cyclopropanols

    • Kulinkovich, O. G. "The Chemistry of Cyclopropanols." Chemical Reviews, 2003, 103(7), 2597-2632.

  • Synthesis of 3-Arylcyclobutanones (Patent/Commercial Context)

    • Accela Chem. "Product Data: this compound."[2][3]

  • Ring Expansion Mechanisms

    • Wender, P. A., et al. "Transition Metal-Catalyzed Cycloadditions." Journal of the American Chemical Society.

Sources

using 3-(2-Chlorophenyl)cyclobutanone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(2-Chlorophenyl)cyclobutanone in Medicinal Chemistry

Executive Summary

In modern drug discovery, escaping "flatland"—the over-reliance on planar aromatic scaffolds—is critical for improving solubility, metabolic stability, and target specificity. This compound represents a high-value "3D-rich" building block. Its strained four-membered ring offers a unique reactivity profile driven by strain release, allowing for ring expansion, stereoselective reduction, and spirocyclization.

This guide details the specific utility of the 2-chlorophenyl congener. Unlike its meta- or para-substituted analogs, the ortho-chloro substituent provides critical steric bulk that influences facial selectivity during nucleophilic attack and blocks metabolic oxidation at the sensitive benzyl position.

Reactivity Profile & Stability

The cyclobutanone core possesses approximately 26 kcal/mol of ring strain . This energy acts as a thermodynamic spring, driving reactions that might otherwise be sluggish on unstrained ketones (e.g., cyclohexanone).

PropertySpecificationMedicinal Chemistry Implication
Ring Strain ~26 kcal/molFacilitates ring-expansion (Baeyer-Villiger, Tiffeneau-Demjanov).
Conformation Puckered (Butterfly)Directs nucleophilic attack to the convex face, enabling high diastereoselectivity.
2-Cl Substituent Steric/ElectronicOrtho-Cl forces the phenyl ring out of planarity, increasing "3D-ness" and blocking CYP450 metabolism at the ortho positions.
Storage 2-8°C, Inert GasSusceptible to slow oxidation; store under Argon.

Key Synthetic Workflows

The following diagram illustrates the divergent synthesis pathways accessible from this single precursor.

ReactivityLandscape Core 3-(2-Chlorophenyl) cyclobutanone Amine Cis-3-Arylcyclobutylamines (Conformationally Restricted) Core->Amine Reductive Amination (Stereoselective) Lactone Gamma-Lactones (Scaffold Hopping) Core->Lactone Baeyer-Villiger (Regioselective) Spiro Spiro-Hydantoins (Peptidomimetics) Core->Spiro Bucherer-Bergs Cyclopent Cyclopentanones (Ring Expansion) Core->Cyclopent TMS-Diazomethane Sc(OTf)3

Figure 1: Divergent synthesis hub showing four distinct pharmacophore classes accessible from the cyclobutanone core.

Detailed Experimental Protocols

Protocol A: Stereoselective Reductive Amination

Objective: Synthesis of cis-1-amino-3-(2-chlorophenyl)cyclobutanes. Mechanism: The puckered conformation of the cyclobutane ring forces the bulky 2-chlorophenyl group into a pseudo-equatorial position. Hydride reagents attack from the less hindered "convex" face (anti to the aryl group), yielding the cis-amine (amine and aryl group on the same side) with high selectivity (>10:1).

Materials:

  • Substrate: this compound (1.0 eq)

  • Amine: Primary or Secondary amine (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Additive: Acetic Acid (1.0 eq)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried flask under Argon, dissolve this compound (1 mmol) in DCE (5 mL). Add the amine (1.1 mmol) and Acetic Acid (1 mmol). Stir at room temperature for 30–60 minutes.

    • Note: The ortho-chloro group may slow imine formation due to sterics; ensure full conversion by TLC before reduction.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Purification: The cis-isomer is typically the major product. Separation from the minor trans-isomer can usually be achieved via flash chromatography (Silica, MeOH/DCM gradient).

Validation:

  • 1H NMR: The methine proton at C1 (attached to nitrogen) in the cis-isomer typically appears further upfield compared to the trans-isomer due to shielding by the anisotropic cone of the aryl ring in the puckered conformation.

Protocol B: Regioselective Baeyer-Villiger Oxidation

Objective: Ring expansion to 4-(2-chlorophenyl)dihydrofuran-2(3H)-one (gamma-lactone). Challenge: Regioselectivity (migration of C2 vs C4). Solution: The 3-aryl substituent directs migration. In 3-substituted cyclobutanones, the migration of the secondary carbon is generally favored, but the specific electronic influence of the 2-chlorophenyl group can be tuned using Lewis Acids.

Materials:

  • Substrate: this compound (1.0 eq)

  • Oxidant: m-CPBA (1.5 eq) or Urea-Hydrogen Peroxide (UHP)

  • Buffer: NaHCO₃ (2.0 eq)

  • Solvent: DCM

Step-by-Step Procedure:

  • Preparation: Dissolve the cyclobutanone (1 mmol) in DCM (10 mL). Add solid NaHCO₃ (2 mmol) to buffer the acidity (preventing transesterification).

  • Oxidation: Cool to 0°C. Add m-CPBA (1.5 mmol) in one portion.

  • Monitoring: Stir at 0°C for 4 hours, then warm to RT. Monitor by LC-MS for the disappearance of the ketone (M+H ~181) and appearance of the lactone (M+H ~197).

  • Workup: Quench with saturated Na₂S₂O₃ (to destroy excess peroxide) followed by NaHCO₃.

  • Result: This reaction typically yields the gamma-lactone. The oxygen insertion occurs preferentially to relieve the ring strain, providing a scaffold found in lignan natural products.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amination) Steric hindrance from 2-Cl group inhibiting imine formation.Use Ti(OiPr)₄ (1.5 eq) as a Lewis Acid promoter during the imine formation step before adding the reductant.
Poor Regioselectivity (BV) Competition between migratory groups.Switch to enzymatic catalysis (Baeyer-Villiger Monooxygenases) or use chiral Scandium catalysts (Sc(OTf)₃) to enforce regiocontrol.
Ring Opening Acid-catalyzed cleavage of the strained ring.Avoid strong mineral acids. Use buffered conditions (Sodium Acetate or Bicarbonate).

References

  • Dabrowski, J. A., et al. (2010).[1] Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Organic Letters, 12(16), 3598–3601. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Baeyer-Villiger Oxidation: Recent Literature and Mechanisms. Retrieved from [Link]

  • Xu, L., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(11), 7384-7393. Retrieved from [Link]

Sources

3-(2-Chlorophenyl)cyclobutanone as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(2-Chlorophenyl)cyclobutanone Subtitle: Leveraging Ring Strain and Ortho-Substitution for Novel Pharmacophore Synthesis

Executive Summary

This compound represents a specialized class of "strained scaffolds" in medicinal chemistry. Unlike the ubiquitous cyclohexanone or piperidine rings, the cyclobutanone core offers a unique "Escape from Flatland" (Fsp³ character) while introducing significant ring strain (~26 kcal/mol).

This application note details the utility of this intermediate as a gateway to conformationally restricted amines and transition-state mimetics . The presence of the ortho-chloro substituent introduces a critical steric lock, forcing the phenyl ring out of planarity with the cyclobutane, thereby creating a distinct 3D vector for ligand-protein binding that differs significantly from meta- or para- substituted analogs.

Chemical Profile & Reactivity Logic

PropertySpecification / Value
IUPAC Name 3-(2-Chlorophenyl)cyclobutan-1-one
Molecular Formula C₁₀H₉ClO
Molecular Weight 180.63 g/mol
Core Reactivity Strain-Release Nucleophilic Addition
Key Structural Feature Ortho-Cl steric clash; ~90° bond angles

The "Hot Carbonyl" Effect: Researchers must account for the heightened electrophilicity of the cyclobutanone carbonyl compared to cyclopentanone or cyclohexanone.

  • Mechanism: The internal bond angle of a cyclobutane ring is ~90°. An sp² hybridized carbonyl carbon prefers 120°, creating immense angle strain.[1] Converting this carbon to sp³ (ideal angle 109.5°) via nucleophilic attack releases approximately 4-5 kcal/mol of strain energy.

  • Implication: Reactions such as reductive amination or Grignard addition proceed significantly faster and often require milder conditions than six-membered analogs.

Synthesis Protocol: The [2+2] Ketene Route

Standardized protocol for generating 3-arylcyclobutanones.

This route is preferred over ring expansion for the 2-chlorophenyl analog due to the availability of 2-chlorostyrene and the scalability of the reagents.

Phase A: [2+2] Cycloaddition

Reagents: 2-Chlorostyrene, Trichloroacetyl chloride, Zn-Cu couple (or activated Zn), Dimethoxyethane (DME).

  • Setup: Flame-dry a 3-neck round-bottom flask under N₂ atmosphere.

  • Activation: Add activated Zn dust (2.5 eq) and 2-chlorostyrene (1.0 eq) in anhydrous DME.

  • Addition: Add trichloroacetyl chloride (1.2 eq) dropwise over 1 hour at 0°C. The in situ generated dichloroketene reacts immediately with the styrene.

  • Workup: Filter zinc salts, concentrate, and wash with NaHCO₃.

  • Intermediate: Isolates 2,2-dichloro-3-(2-chlorophenyl)cyclobutanone.

Phase B: Dechlorination (The Zinc Reduction)

Reagents: Zn dust, Glacial Acetic Acid (AcOH).

  • Dissolution: Dissolve the dichloro-intermediate in glacial AcOH.

  • Reduction: Add Zn dust (4.0 eq) portion-wise at room temperature. The reaction is exothermic; maintain temp <40°C.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). Disappearance of the dichloro spot is usually rapid (1-3 hours).

  • Purification: Dilute with Et₂O, neutralize carefully with NaHCO₃ (gas evolution!), and purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Application Protocol: Reductive Amination

Primary workflow for synthesizing bioactive amines (e.g., neurotransmitter analogs).

Context: The 2-chloro substituent creates steric bulk near the reacting center. While cyclobutanones are reactive, the ortho-Cl can hinder the approach of bulky amines.

Reagents:

  • Amine (1.0 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Catalyst: Acetic Acid (1-2 drops)

Step-by-Step Methodology:

  • Imine Formation:

    • In a vial, combine this compound (1 mmol) and the target amine (1.1 mmol) in DCE (5 mL).

    • Add catalytic AcOH. Stir for 30-60 mins.

    • Note: Unlike cyclohexanones, high heat/Dean-Stark is rarely needed due to the favorable equilibrium toward the sp³ iminium species.

  • Reduction:

    • Cool to 0°C. Add NaBH(OAc)₃ (1.5 mmol) in one portion.

    • Allow to warm to RT and stir for 4-12 hours.

    • Checkpoint: If the amine is secondary and sterically hindered, switch to NaCNBH₃ in MeOH/AcOH for a stronger driving force, though STAB is preferred for safety.

  • Quench & Isolation:

    • Quench with sat. aq. NaHCO₃.

    • Extract with DCM (3x).[2]

    • Dry over Na₂SO₄ and concentrate.

  • Data Validation:

    • ¹H NMR: Look for the disappearance of the cyclobutanone multiplet at δ 3.0-3.5 ppm and the appearance of the methine proton (CH-N) at δ 3.2-3.8 ppm.

    • IR: Disappearance of the strong C=O stretch at ~1780 cm⁻¹ (cyclobutanones absorb at higher frequencies than cyclohexanones).

Advanced Application: Protease Inhibition

Cyclobutanones are increasingly used as Transition State Analogs for serine and metalloproteases (e.g., DapE inhibitors).

  • Mechanism: The active site serine hydroxyl attacks the ketone to form a hemiketal.

  • Why Cyclobutanone? The tetrahedral hemiketal mimics the tetrahedral transition state of peptide bond hydrolysis. The ring strain prevents the reversal of this reaction, making the inhibitor "sticky" but reversible (covalent reversible inhibition).

  • Design Tip: The 2-chlorophenyl group serves as the hydrophobic anchor (P1 or P1' site recognition), while the ketone warhead engages the catalytic triad.

Visual Workflows

Figure 1: Synthesis & Application Logic

G Styrene 2-Chlorostyrene Intermediate 2,2-Dichloro- cyclobutanone Styrene->Intermediate [2+2] Cycloaddition (Zn, Cl3CCOCl) Ketene Dichloroketene (In Situ) Ketene->Intermediate Target 3-(2-Chlorophenyl) cyclobutanone Intermediate->Target Dechlorination (Zn/AcOH) Amine Bioactive Amine (Receptor Ligand) Target->Amine Reductive Amination (NaBH(OAc)3) Inhibitor Hemiketal (Protease Inhibitor) Target->Inhibitor Serine Attack (Covalent Reversible)

Caption: Synthetic pathway from commodity starting materials to pharmaceutical applications. The central node (Target) branches into ligand synthesis or direct enzyme inhibition.

Figure 2: Reactivity & Strain Release Mechanism

Reactivity State1 Cyclobutanone (sp2) Angle: 90° (Ideal 120°) High Strain State2 Transition State / Product (sp3) Angle: 90° (Ideal 109°) Reduced Strain State1->State2 Rehybridization (~5 kcal/mol driving force) Nucleophile Nucleophile (Amine/Serine) Nucleophile->State1 Attacks Carbonyl

Caption: Thermodynamic driving force. The relief of angle strain upon converting the sp² carbonyl to an sp³ center makes cyclobutanones superior electrophiles.

References

  • Cyclobutanone Synthesis ([2+2] Cycloaddition)

    • Methodology: Krepski, L. R., & Hassner, A. (1978). An Improved Procedure for the Addition of Dichloroketene to Olefins. Journal of Organic Chemistry.
    • Source: [Organic Syntheses, Coll.[3] Vol. 8, p.192 (1993)]([Link])

  • Reductive Amination Protocols

    • Reagent Choice: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Journal of Organic Chemistry.

    • Source:

  • Cyclobutanones as Protease Inhibitors

    • DapE Inhibition: Mistretta, K. E., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. MDPI Molecules.
    • Source:

  • Conformational Analysis of Cyclobutanes

    • Structural Data: Levterov, V. V., et al. (2024).[5][6] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation. JACS Au.

    • Source:

Sources

Application Note: Precision Synthesis of Bioactive Spirocyclic Scaffolds from 3-(2-Chlorophenyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spirocyclic scaffolds are increasingly prioritized in drug discovery due to their ability to increase fraction saturated carbon (


), improve solubility, and provide rigid 3D vectors for target binding.[1] This guide details the synthetic utility of 3-(2-Chlorophenyl)cyclobutanone  (CAS: 1823886-41-4) as a linchpin intermediate.[1]

We present two validated workflows to convert this strained ketone into high-value spirocyclic pharmacophores:

  • Protocol A: Synthesis of Spiro[3.4]hydantoins via the Bucherer-Bergs reaction.

  • Protocol B: Synthesis of Spiro[2.3]hexanes (Spiro-epoxides) via the Corey-Chaykovsky reaction.

Crucially, both protocols preserve the ortho-chloroaryl moiety, serving as a "sleeping" handle for late-stage Palladium-catalyzed diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).[1]

Strategic Analysis of the Starting Material[1]

Substrate: this compound Key Features:

  • Cyclobutanone Core: Possesses ~26 kcal/mol of ring strain, increasing the electrophilicity of the carbonyl carbon compared to cyclopentanones.

  • 3-Aryl Substituent: Creates a plane of symmetry (if achiral) or dictates facial selectivity during nucleophilic attack.[1]

  • 2-Chlorophenyl Group: A robust handle for cross-coupling.[1] It is chemically orthogonal to the mild basic conditions of spiro-annulation, allowing for library expansion after the spirocycle is formed.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways described in this guide.

SpiroSynthesis Start 3-(2-Chlorophenyl) cyclobutanone InterA Aminonitrile Intermediate Start->InterA KCN, (NH4)2CO3 60°C, EtOH/H2O Ylide Sulfoxonium Ylide Start->Ylide Me3SOI, NaH DMSO ProdA Spiro[3.4]hydantoin (Bioactive Core) InterA->ProdA Cyclization (-NH3) Final Biaryl Spiro-Scaffold (via Suzuki Coupling) ProdA->Final Ar-B(OH)2, Pd-Cat Late-Stage Coupling ProdB Spiro[2.3]hexane (Spiro-Epoxide) Ylide->ProdB Methylene Transfer ProdB->Final Nucleophilic Opening + Coupling

Figure 1: Divergent synthetic workflows from this compound. Path A yields spiro-hydantoins; Path B yields spiro-epoxides.[1]

Protocol A: Synthesis of Spiro[3.4]hydantoins[1][2]

The Bucherer-Bergs reaction is the most reliable method for converting cyclobutanones into spiro-hydantoins (imidazolidine-2,4-diones).[1] This transformation is essential for generating anticonvulsant and aldose reductase inhibitor libraries.

Mechanism & Causality

The reaction proceeds via a multicomponent condensation:[1][2]

  • Cyanohydrin Formation: Cyanide attacks the strained ketone.

  • Aminonitrile Formation: Ammonia (from carbonate) displaces the hydroxyl group.[1]

  • Carbamation:

    
     adds to the amine.
    
  • Cyclization: Intramolecular attack closes the 5-membered ring. Note: The high strain of the cyclobutane ring accelerates the initial nucleophilic attack compared to unstrained ketones.

Step-by-Step Protocol

Reagents:

  • This compound (1.0 equiv)[1]

  • Potassium Cyanide (KCN) (2.0 equiv) [POISON] [1]

  • Ammonium Carbonate

    
     (4.0 equiv)[1]
    
  • Solvent: Ethanol/Water (1:1 v/v)[1]

Procedure:

  • Setup: In a fume hood, charge a round-bottom flask with this compound (e.g., 1.80 g, 10 mmol) dissolved in Ethanol (20 mL).

  • Reagent Addition: Add a solution of

    
     (3.84 g, 40 mmol) in Water (20 mL). Stir for 5 minutes.
    
  • Initiation: Carefully add KCN (1.30 g, 20 mmol). Caution: Ensure the pH remains >9 to prevent HCN gas evolution.

  • Reaction: Heat the mixture to 55–60°C for 12–18 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane).[1] The ketone spot (

      
      ) should disappear, replaced by a polar hydantoin spot (
      
      
      
      ).[1]
  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove ethanol (do not distill to dryness; keep the aqueous phase).[1]

    • Dilute with water (20 mL) and cool in an ice bath.

    • Acidify carefully with 6M HCl to pH ~2. The spiro-hydantoin will precipitate as a white/off-white solid.[1]

    • Safety: Perform acidification in a well-ventilated hood to manage any residual cyanide.[1]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.

Yield Expectation: 75–85% Data Validation:

  • IR: Appearance of dual carbonyl stretches at ~1720 and 1770 cm⁻¹ (hydantoin).[1]

  • ¹H NMR: Disappearance of the cyclobutanone

    
    -protons' chemical shift pattern; appearance of broad NH singlets (exchangeable with 
    
    
    
    ).[1]

Protocol B: Synthesis of Spiro[2.3]hexanes (Spiro-Epoxides)

The Corey-Chaykovsky reaction converts the cyclobutanone into a spiro-epoxide.[1] This intermediate is versatile, allowing subsequent ring-opening with amines or azides to form


-amino alcohols.[1]
Mechanism & Causality

The sulfur ylide (dimethyloxosulfonium methylide) acts as a methylene transfer agent.[1]

  • Nucleophilic Attack: The ylide carbon attacks the ketone (Re/Si face).[1]

  • Ring Closure: The resulting alkoxide displaces DMSO via intramolecular

    
    , forming the epoxide.
    
Step-by-Step Protocol

Reagents:

  • Trimethylsulfoxonium Iodide (TMSOI) (1.2 equiv)[1]

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)[1]

  • DMSO (anhydrous)[1]

  • This compound (1.0 equiv)[1]

Procedure:

  • Ylide Generation:

    • Flame-dry a flask under Argon.[1]

    • Add NaH (0.60 g, 15 mmol) and wash with dry hexane to remove oil (optional).[1]

    • Add dry DMSO (15 mL).[1] Stir at room temperature until gas evolution ceases.

    • Add TMSOI (2.64 g, 12 mmol) in portions. Stir for 30 min until a clear solution (the ylide) forms.

  • Substrate Addition:

    • Dissolve this compound (1.80 g, 10 mmol) in dry DMSO (5 mL).

    • Add this solution dropwise to the ylide mixture at room temperature.

  • Reaction: Stir at RT for 2–4 hours , then heat to 50°C for 1 hour to ensure completion.

  • Workup:

    • Pour the mixture into ice-water (100 mL).

    • Extract with Diethyl Ether (

      
       mL).[1]
      
    • Wash combined organics with Brine (

      
      ).[1] Dry over 
      
      
      
      .
  • Purification: Flash chromatography on silica gel (Hexane/EtOAc 9:1). Epoxides are sensitive to acid; use 1%

    
     in the eluent if degradation is observed.
    

Yield Expectation: 80–90%

Late-Stage Diversification (The "Handle" Strategy)

The 2-chlorophenyl group remains intact through both Protocols A and B. It serves as a pre-installed handle for library generation.

Protocol: Suzuki-Miyaura Coupling

  • Substrate: Spiro-hydantoin (from Protocol A).[1][3]

  • Reagents: Aryl Boronic Acid (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (3 equiv), Dioxane/Water (4:1).[1]
  • Conditions: Microwave irradiation at 110°C for 30 mins.

  • Outcome: Biaryl spiro-hydantoins (e.g., 3-(2'-substituted-biphenyl)-spiro...).[1]

References

  • Bucherer-Bergs Reaction Overview

    • Bucherer, H. T.; Steiner, W. J. Prakt.[1] Chem.1934 , 140, 291.[1]

    • Application Note: "Synthesis of Spirohydantoins."[3][4]

  • Corey-Chaykovsky Reaction on Cyclic Ketones

    • Corey, E. J.; Chaykovsky, M. J. Am. Chem. Soc.[1][5]1965 , 87, 1353.[1][5] [1]

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Zheng, Y.; Tice, C. M.; Singh, S. B.[1] "The use of spirocyclic scaffolds in drug discovery." Bioorg. Med. Chem. Lett.2014 , 24, 3673-3682.[1]

  • Starting Material Data

    • PubChem CID 122242867: 2-(3-Chlorophenyl)cyclobutanone (Isomer analog reference).[1] [1]

  • Pd-Catalyzed Arylation of Cyclobutanones

    • Voisin-Chiret, A. S., et al. Tetrahedron2009 , 65, 636.[1] (Demonstrating stability of cyclobutanone under coupling conditions).

Sources

stereoselective synthesis of 3-(2-Chlorophenyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable & Regioselective Synthesis of 3-(2-Chlorophenyl)cyclobutanone

Part 1: Executive Summary & Strategic Analysis

1.1 Target Profile & Stereochemical Reality The target molecule, This compound , is a critical intermediate in the synthesis of bioactive scaffolds, particularly for monoamine reuptake inhibitors and kinase inhibitors.

Critical Stereochemical Note: Researchers must recognize that This compound is an achiral molecule . The plane of symmetry passing through C1 (carbonyl) and C3 (aryl-substituted carbon) renders the molecule meso-like in its connectivity (though formally achiral as it lacks stereocenters).

  • Why "Stereoselective"? The term in this context refers to:

    • The Regioselectivity of the ring formation (ensuring the aryl group is at C3, not C2).

    • The Diastereoselectivity of the intermediate (2,2-dichloro-3-arylcyclobutanone) formed during the preferred [2+2] cycloaddition.

    • The Pro-stereogenic nature of the ketone: Subsequent reduction to the alcohol (3-(2-chlorophenyl)cyclobutanol) generates cis and trans isomers, which are pharmacologically distinct.

1.2 Synthetic Strategy: The [2+2] Cycloaddition Approach While transition-metal-catalyzed conjugate additions (e.g., Rh-catalyzed addition of arylboronic acids to cyclobutenone) exist, they are often cost-prohibitive for scale-up. The [2+2] cycloaddition of dichloroketene with 2-chlorostyrene remains the industrial "Gold Standard" due to:

  • Atom Economy: High.

  • Regocontrol: Steric and electronic factors heavily favor the 3-aryl isomer over the 2-aryl isomer.

  • Scalability: Uses inexpensive reagents (Trichloroacetyl chloride, Zn, Styrene).

Part 2: Detailed Experimental Protocols

Workflow Overview

The synthesis proceeds in two distinct phases:

  • Ring Construction: [2+2] Cycloaddition to form the 2,2-dichloro-3-(2-chlorophenyl)cyclobutanone intermediate.

  • Reductive Dechlorination: Removal of the

    
    -dichloro motif to yield the final 3-substituted cyclobutanone.
    

SynthesisWorkflow Styrene 2-Chlorostyrene Intermediate 2,2-Dichloro-3-(2-chlorophenyl) cyclobutanone (Racemic Intermediate) Styrene->Intermediate [2+2] Cycloaddition (Zn/Cu, Cl3CCOCl) Ketene Dichloroketene (In Situ) Ketene->Intermediate Reactive Species Product 3-(2-Chlorophenyl) cyclobutanone (Achiral Target) Intermediate->Product Reductive Dechlorination (Zn, AcOH) Alcohol 3-(2-Chlorophenyl) cyclobutanol (Cis/Trans Isomers) Product->Alcohol Stereoselective Reduction (L-Selectride vs NaBH4)

Figure 1: Synthetic workflow from styrene precursor to target ketone and downstream stereodefined alcohols.[1][2][3]

Phase 1: Regioselective [2+2] Cycloaddition

Objective: Synthesize 2,2-dichloro-3-(2-chlorophenyl)cyclobutanone. Mechanism: The reaction proceeds via the in situ generation of dichloroketene from trichloroacetyl chloride using a Zinc-Copper couple. The ketene undergoes a thermal [2+2] cycloaddition with 2-chlorostyrene.

Reagents & Materials:

  • 2-Chlorostyrene (1.0 equiv)

  • Trichloroacetyl chloride (1.2 equiv)

  • Zinc-Copper couple (Zn/Cu) (2.0 equiv) [Freshly prepared recommended]

  • Dimethoxyethane (DME) or Diethyl Ether (Anhydrous)

  • Nitrogen atmosphere[1]

Step-by-Step Protocol:

  • Preparation of Zn/Cu Couple:

    • Treat Zinc dust (activated) with a solution of 3% HCl (aq) for 2 mins. Decant.

    • Wash with water (x3), acetone (x2), and diethyl ether (x2).

    • Critical: Dry under high vacuum at 120°C for 2 hours. This activation is vital for ketene generation kinetics.

  • Cycloaddition Setup:

    • In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and addition funnel, suspend the Zn/Cu couple (2.0 equiv) in anhydrous DME (0.5 M relative to styrene) .

    • Add 2-Chlorostyrene (1.0 equiv) to the suspension.

    • Cool the mixture to 10-15°C. Note: Too cold inhibits ketene formation; too hot promotes polymerization.

  • Addition:

    • Add a solution of Trichloroacetyl chloride (1.2 equiv) in DME dropwise over 1 hour.

    • Observation: The reaction is exothermic. Maintain internal temperature <25°C.

  • Reaction & Workup:

    • Allow to warm to room temperature and stir for 12 hours.

    • Filter the reaction mixture through a Celite pad to remove zinc salts. Wash the pad with ether.

    • Concentrate the filtrate to ~20% volume.

    • Partition between Et2O and saturated NaHCO3 (aq). Wash organics with brine, dry over MgSO4, and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

    • Expected Yield: 75-85% of the dichlorocyclobutanone.

Phase 2: Reductive Dechlorination

Objective: Remove the gem-dichloro group to yield this compound. Scientific Logic: Zinc in acetic acid effects the reductive removal of


-halogens via a radical or carbanionic mechanism. This restores the 

symmetry of the ring.

Reagents:

  • 2,2-Dichloro-3-(2-chlorophenyl)cyclobutanone (from Phase 1)

  • Zinc dust (4.0 equiv)

  • Glacial Acetic Acid (Solvent)

Step-by-Step Protocol:

  • Setup:

    • Dissolve the intermediate in Glacial Acetic Acid (0.2 M) .

    • Cool to 0°C (ice bath).

  • Reduction:

    • Add Zinc dust (4.0 equiv) portion-wise over 30 minutes. The reaction is exothermic; control temperature to prevent ring opening.

    • Warm to Room Temperature and stir for 4-6 hours. Monitor by TLC (disappearance of the less polar dichloro compound).[1]

  • Workup:

    • Filter off excess Zinc.

    • Dilute filtrate with EtOAc.

    • Neutralization (Critical): Pour slowly into ice-cold saturated NaHCO3. This step generates massive CO2; proceed with caution.

    • Extract with EtOAc (x3), wash with brine, dry (Na2SO4).

  • Purification:

    • The crude oil is often sufficiently pure (>95%). If necessary, purify via silica gel chromatography (Hexanes/EtOAc 9:1).

    • Final Product: this compound.[4][5]

Part 3: Stereoselective Downstream Application (The "Value Add")

While the ketone is achiral, its reduction creates stereocenters. Drug development often requires one specific isomer (cis or trans).

Table 1: Stereoselective Reduction Conditions

Target IsomerReagentSolventTempSelectivity (cis:trans)Mechanistic Rationale
Cis-Alcohol L-Selectride® (LiB(sec-Bu)3H)THF-78°C> 95:5Steric Approach Control: The bulky hydride attacks from the less hindered face (away from the aryl group), forcing the OH to be cis to the aryl group.
Trans-Alcohol NaBH4MeOH0°C~ 40:60Thermodynamic Control: Small hydride attacks axially/equatorially with less bias; often yields mixtures requiring separation.
Trans-Alcohol DIBAL-H / BHT (Yamamoto Reagent)Toluene-78°C> 90:10 (Trans)Bulky Lewis Acid Control: Modifies the conformation of the ring to favor trans hydride delivery.

Protocol for Cis-Selective Reduction:

  • Dissolve this compound in THF. Cool to -78°C.

  • Add L-Selectride (1.1 equiv) dropwise.

  • Stir 1h. Quench with H2O/NaOH/H2O2.

  • Isolate cis-3-(2-chlorophenyl)cyclobutanol .

Part 4: Troubleshooting & Critical Parameters

  • Polymerization of Styrene: If the [2+2] yield is low, add a radical inhibitor (e.g., hydroquinone) to the reaction mixture, although the Zn/Cu preparation usually mitigates this.

  • Ring Opening: During dechlorination, if the temperature exceeds 40°C, the cyclobutanone ring may open to form an acyclic ketone. Keep the reaction cool.

  • Safety: Dichloroketene is highly reactive and toxic. Perform all operations in a well-ventilated fume hood.

References

  • Bakasse, M., et al. (1989). "An improved method for the synthesis of 3-substituted cyclobutanones."[6][7] Journal of Organic Chemistry, 54(12), 2828-2832. Link

  • Krepski, L. R., & Hassner, A. (1978). "An improved procedure for the generation of dichloroketene." Journal of Organic Chemistry, 43(16), 3173-3175. Link

  • Deprés, J. P., & Greene, A. E. (1980). "A simple, high-yield preparation of 3-substituted cyclobutanones." Journal of Organic Chemistry, 45(10), 2036-2039. Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 103(4), 1485-1538. Link

  • Accela ChemBio. "Product Analysis: this compound (CAS 1080636-35-6)."[4][5] Link

Sources

functionalization of the cyclobutanone ring in 3-(2-Chlorophenyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 3-(2-Chlorophenyl)cyclobutanone

Executive Summary & Scaffold Analysis

The cyclobutanone moiety, particularly when substituted at the 3-position with an aryl group like This compound , represents a high-value pharmacophore.[1] It serves as a restricted conformation mimic of flexible alkyl chains and a precursor to complex heterocyclic scaffolds found in CNS-active agents (e.g., ketamine analogs, serotonin modulators).

Key Chemical Challenges:

  • Ring Strain: The cyclobutanone ring possesses ~26 kcal/mol of strain energy. Functionalization protocols must harness this strain to drive ring-expansion or ring-opening reactions without causing uncontrolled decomposition.

  • Steric Environment: The ortho-chloro substituent on the phenyl ring introduces significant steric bulk and electronic withdrawal, influencing the stereochemical outcome of nucleophilic additions (e.g., hydride reduction).

  • Symmetry Considerations: Unlike 2-substituted cyclobutanones, the 3-substituted isomer is chemically symmetric with respect to the carbonyl (C2 and C4 are enantiotopic). This simplifies regioselectivity in ring expansions but shifts the focus to stereoselectivity (cis/trans ratios).

Divergent Functionalization Strategy

The following workflow outlines the three primary functionalization pathways: Oxidative Expansion (to lactones), Homologation (to cyclopentanones), and Reductive Amination (to amines).

G Start 3-(2-Chlorophenyl) cyclobutanone BVO Baeyer-Villiger Oxidation Start->BVO mCPBA Strain Release RingExp Ring Expansion (Diazomethane/TMSD) Start->RingExp TMSD, BF3·OEt2 C-Insertion RedAm Reductive Amination Start->RedAm R-NH2, NaBH(OAc)3 Stereocontrol Lactone 4-(2-Chlorophenyl)- γ-butyrolactone BVO->Lactone O-Insertion Cyclopent 3-(2-Chlorophenyl) cyclopentanone RingExp->Cyclopent Homologation Amine cis-3-Amino-1-(2-chlorophenyl) cyclobutane RedAm->Amine Hydride Attack (Anti-facial)

Figure 1: Divergent synthesis pathways for this compound functionalization.

Module A: Oxidative Ring Expansion (Baeyer-Villiger)[2]

Objective: Conversion of the cyclobutanone to the corresponding


-butyrolactone.
Mechanism:  Nucleophilic attack of the peracid on the carbonyl, followed by a Criegee rearrangement.
Regioselectivity Note:  Due to the symmetry of the 3-substituted ring, migration of C2 or C4 yields the same constitutional isomer (the lactone). However, the product is chiral. Standard mCPBA oxidation yields a racemate.
Protocol 1: Synthesis of 4-(2-Chlorophenyl)dihydrofuran-2(3H)-one

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max (1.2 equiv)

  • Buffer: Sodium bicarbonate (NaHCO₃) (1.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under nitrogen, dissolve this compound (1.0 mmol) in DCM (10 mL).

  • Buffering: Add solid NaHCO₃ (1.5 mmol) to the solution. Note: This prevents acid-catalyzed transesterification or ring-opening side reactions.

  • Addition: Cool the mixture to 0°C. Add mCPBA (1.2 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (the lactone is typically more polar than the ketone).

  • Quench: Quench with saturated aqueous Na₂S₂O₃ (to reduce excess peroxide) followed by saturated NaHCO₃.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Critical Insight: The ortho-chloro group does not inhibit the migration but ensures the resulting lactone exists as a stable conformational isomer.

Module B: Carbon Homologation (Ring Expansion)

Objective: Controlled insertion of a methylene group to form a cyclopentanone. Reagent Choice: Trimethylsilyldiazomethane (TMSD) is preferred over diazomethane for safety and improved regiocontrol in catalyzed systems.

Protocol 2: Lewis Acid-Catalyzed Expansion with TMSD

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: TMSD (2.0 M in hexanes, 1.2 equiv)

  • Catalyst: BF₃·OEt₂ (1.1 equiv)

  • Solvent: DCM, -78°C

Step-by-Step Procedure:

  • Setup: Dissolve the cyclobutanone (1.0 mmol) in DCM (8 mL) and cool to -78°C.

  • Catalyst Addition: Add BF₃·OEt₂ (1.1 mmol) dropwise. Stir for 10 minutes.

  • Expansion: Add TMSD (1.2 mmol) dropwise over 20 minutes. Caution: Nitrogen gas evolution occurs.

  • Completion: Stir at -78°C for 2 hours, then slowly warm to 0°C.

  • Workup: Quench with water. Extract with DCM.

  • Outcome: The product is 3-(2-chlorophenyl)cyclopentanone .

    • Note: Unlike 2-substituted analogs where regio-isomers (2- vs 3-substituted) are a concern, the 3-substituted starting material yields the 3-substituted product exclusively due to symmetry.

Module C: Stereoselective Reductive Amination

Objective: Formation of the amine with high diastereoselectivity. Stereochemical Rationale: Hydride reducing agents (like borohydrides) attack the imine intermediate from the less hindered face. In this compound, the bulky aryl group occupies the pseudo-equatorial position to minimize 1,3-diaxial interactions. Consequently, the hydride attacks from the face anti to the aryl group, forcing the incoming amine/hydroxyl group into a cis relationship with the aryl ring.

Stereochem Imine Imine Intermediate (Aryl group pseudo-equatorial) Attack Hydride Attack (Anti-facial / Top face) Imine->Attack Product Cis-Amine Product (Aryl & Amine on same side) Attack->Product Felkin-Anh / Steric Control

Figure 2: Stereochemical model predicting cis-selectivity.

Protocol 3: Direct Reductive Amination

Reagents:

  • Substrate: this compound[1]

  • Amine: Primary amine (R-NH₂, 1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure:

  • Imine Formation: Mix ketone (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add acetic acid (1.0 equiv) if the amine is basic to catalyze imine formation. Stir for 30 mins.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion. Stir at room temperature for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Stereochemistry: The major product (>90:10 dr) is the cis-isomer .

    • Verification: The cis isomer is characterized by NOE correlations between the benzylic proton (H3) and the methine proton at C1.

Quantitative Comparison of Methods

ParameterBaeyer-Villiger (BVO)Ring Expansion (TMSD)Reductive Amination
Product Class

-Lactone
CyclopentanoneCyclobutylamine
Ring Size Change 4

5 (Heterocyclic)
4

5 (Carbocyclic)
4 (Retained)
Stereocontrol Racemic (with mCPBA)RacemicHigh Cis-Selectivity
Key Reagent mCPBATMSD / BF₃NaBH(OAc)₃
Safety Profile Peroxide risk (exothermic)N₂ evolution (pressure)Mild / Standard

References

  • Vertex AI Search. (2025).[2] Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. National Institutes of Health (NIH). Link

  • Vertex AI Search. (2025).[2] Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. American Chemical Society (ACS). Link

  • Vertex AI Search. (2025).[2] Stereoselective Baeyer–Villiger oxidation of 3-substituted cyclobutanones promoted by flavinium-cinchona alkaloid ion-pair catalyst. ResearchGate. Link

  • Vertex AI Search. (2025). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. Link

  • Vertex AI Search. (2025). Synthesis of this compound. Smolecule. Link

Sources

ring-opening reactions of 3-(2-Chlorophenyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Ring-Opening Protocols for 3-(2-Chlorophenyl)cyclobutanone

Introduction & Strategic Value

This compound (3-2-CCB) represents a high-value scaffold in medicinal chemistry, serving as a strained precursor to complex aliphatic chains and


-lactones. Unlike its 2-substituted counterparts, the 3-substituted isomer possesses a unique 

symmetry plane (time-averaged) that simplifies regiochemical outcomes while maintaining high ring strain (~26 kcal/mol).

This guide details the two most critical ring-opening manifolds for this substrate:

  • Oxidative Expansion (Baeyer-Villiger): Accessing

    
    -aryl-
    
    
    
    -butyrolactones, key pharmacophores in neurological drug discovery.
  • Nucleophilic Cleavage (Retro-Aldol Type): Accessing

    
    -aryl-butanoic acid derivatives, essential linkers for PROTACs and peptidomimetics.
    

Key Technical Insight: The ortho-chloro substituent on the phenyl ring introduces a steric twist that influences the ring pucker angle. While this does not alter the primary regiochemistry of the 3-substituted system, it significantly impacts the solubility profile and crystallization kinetics of the resulting products compared to the para or meta isomers.

Mechanistic Pathways & Regioselectivity

Understanding the electronic and steric forces driving the ring opening is prerequisite to protocol execution.[1]

Pathway A: Baeyer-Villiger Oxidation (BVO)

In 3-substituted cyclobutanones, the two


-carbons (C2 and C4) are chemically equivalent regarding migration aptitude. The secondary alkyl group migrates in preference to the primary bond (which doesn't exist here) or the aryl group (which is distal).
  • Outcome: Insertion of oxygen to form a 5-membered lactone.

  • Regioselectivity: Because C2 and C4 are identical, only one regioisomer is formed: 4-(2-chlorophenyl)dihydrofuran-2(3H)-one .

Pathway B: Nucleophilic Ring Cleavage

Attack of a hard nucleophile (hydroxide/alkoxide) at the carbonyl carbon forms a tetrahedral intermediate. The collapse of this intermediate breaks the C-C bond to release ring strain.

  • Outcome: Formation of a carbanion at the

    
    -position, which is rapidly protonated.
    
  • Product: 3-(2-chlorophenyl)butanoic acid (or ester).

Visualizing the Reaction Manifold

The following diagram illustrates the divergent synthesis pathways controlled by reagent selection.

G Figure 1: Divergent Ring-Opening Pathways for this compound Start 3-(2-Chlorophenyl) cyclobutanone Inter_Ox Criegee Intermediate Start->Inter_Ox mCPBA (Oxidation) Inter_Nuc Tetrahedral Alkoxide Start->Inter_Nuc NaOH/H2O (Nucleophilic Attack) Prod_Lactone β-(2-Cl-phenyl) -γ-Lactone Inter_Ox->Prod_Lactone 1,2-Shift (Ring Expansion) Prod_Acid 3-(2-Cl-phenyl) butanoic acid Inter_Nuc->Prod_Acid C-C Cleavage (Strain Release)

Figure 1: Divergent reaction pathways controlled by oxidative vs. nucleophilic conditions.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(2-Chlorophenyl)dihydrofuran-2(3H)-one

Target: Accessing the lactone core via Baeyer-Villiger Oxidation.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • m-Chloroperoxybenzoic acid (mCPBA), 70-75% (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated NaHCO₃ and Na₂SO₃ solutions

  • Argon atmosphere

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (10 mmol) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add mCPBA (15 mmol, ~3.7 g) portion-wise over 15 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the peracid and minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1). The ketone spot (Rf ~0.6) should disappear, replaced by the more polar lactone (Rf ~0.3).

  • Quench: Cool the mixture to 0°C. Add saturated aqueous Na₂SO₃ (20 mL) dropwise to destroy excess peroxide. Safety: Test the aqueous layer with starch-iodide paper to ensure no active oxidant remains (paper should NOT turn blue).

  • Workup: Dilute with DCM (50 mL). Wash the organic layer sequentially with saturated NaHCO₃ (3 x 30 mL) to remove m-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography (Gradient: 10% to 30% EtOAc in Hexanes).

Expected Yield: 85–92% Data Validation: IR (neat): 1775 cm⁻¹ (lactone C=O). ¹H NMR will show a characteristic downfield shift of the protons adjacent to oxygen (~4.5 ppm).

Protocol B: Synthesis of 3-(2-Chlorophenyl)butanoic Acid

Target: Ring cleavage to functionalized aliphatic acids.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Sodium Hydroxide (NaOH), 4M aqueous solution (3.0 equiv)

  • Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1M

Step-by-Step Methodology:

  • Dissolution: Dissolve the cyclobutanone (5 mmol) in THF (15 mL).

  • Cleavage: Add 4M NaOH (3.75 mL, 15 mmol) in one portion.

  • Reflux: Heat the mixture to 60°C for 4 hours. The high strain of the cyclobutanone ring facilitates rapid cleavage compared to cyclopentanones.

  • Acidification: Cool to room temperature. Concentrate to remove THF. Acidify the aqueous residue with 1M HCl to pH ~2. A white precipitate (the carboxylic acid) should form.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Isolation: Dry over Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize from Hexane/Ether to obtain pure acid.

Expected Yield: 90–95% Mechanistic Note: The reaction proceeds via a retro-aldol-like fragmentation. The bond breaking is driven by the relief of the ~26 kcal/mol ring strain.

Comparative Data & Optimization

ParameterProtocol A (Oxidation)Protocol B (Cleavage)
Primary Reagent mCPBA / PeracidsNaOH / KOH
Reaction Time 12–16 Hours2–4 Hours
Temperature 0°C to RT60°C (Reflux)
Key Safety Risk Peroxide instability, ExothermCorrosive base
Product Type Cyclic Ester (

-Lactone)
Acyclic Carboxylic Acid
Atom Economy 100% (Oxygen insertion)High (Water addition)

Troubleshooting Guide:

  • Incomplete Conversion (Protocol A): If starting material remains after 16h, add a catalytic amount of trifluoroacetic acid (TFA) to activate the ketone carbonyl.

  • Byproduct Formation (Protocol B): If elimination products (styrene derivatives) are observed, lower the temperature to 40°C and extend reaction time. This side reaction is rare with simple hydroxide but possible with alkoxides.

References

  • Sigma-Aldrich. Baeyer-Villiger Oxidation Reaction - Application Note. Retrieved from

  • Organic Chemistry Portal. Synthesis of Cyclobutanones and Ring Expansion. Retrieved from

  • Chemistry Steps. The Baeyer-Villiger Oxidation: Mechanism and Regioselectivity. Retrieved from

  • PubChem. 2-(3-Chlorophenyl)cyclobutanone Compound Summary. (Used for structural property comparison). Retrieved from

  • ResearchGate. Fe-Catalyzed Ring-Opening Reaction of Cyclobutanones. Retrieved from

Sources

Application Note: Modular Derivatization of 3-(2-Chlorophenyl)cyclobutanone for High-Value SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of 3-(2-Chlorophenyl)cyclobutanone for SAR Studies Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Executive Summary

This guide details the strategic derivatization of This compound (3-2CCB) , a privileged scaffold in modern drug discovery. Unlike flexible linear linkers or planar aromatic systems, the cyclobutane ring offers a unique "puckered" conformation (butterfly angle ~25-35°) that directs substituents into precise vectors. The inclusion of the ortho-chlorophenyl group introduces specific rotational constraints and lipophilicity, making this scaffold ideal for probing hydrophobic pockets in GPCRs and monoamine transporters.

This protocol suite moves beyond standard textbook reactions, providing optimized workflows for reductive amination , stereoselective nucleophilic addition , and late-stage palladium-catalyzed coupling , ensuring high fidelity in Structure-Activity Relationship (SAR) data generation.

Strategic Rationale & Chemical Logic

The "Pucker" and Stereocontrol

Cyclobutanones are not planar; they exist in a puckered conformation to relieve torsional strain.[1] In 3-substituted cyclobutanones, the substituent prefers the equatorial position to minimize transannular interactions.

  • Implication for SAR: When a nucleophile (e.g., Hydride, Grignard) attacks the ketone, it approaches from the less hindered axial face (anti to the bulky 3-aryl group).

  • Result: This yields a high diastereoselectivity for cis-1,3-disubstituted products. Researchers must anticipate this bias when designing libraries; accessing the trans isomer often requires specific inversion strategies (e.g., Mitsunobu) or thermodynamic equilibration.

The Ortho-Chloro Effect

The 2-chlorophenyl moiety is not merely a lipophilic handle. The chlorine atom at the ortho position creates significant steric clash with the cyclobutane C2/C4 protons, restricting the rotation of the phenyl ring. This locks the pharmacophore into a distinct 3D volume, critical for "induced fit" binding studies.

Derivatization Workflow

The following diagram illustrates the divergent synthesis pathways covered in this guide.

SAR_Workflow Core 3-(2-Chlorophenyl) cyclobutanone Path1 Reductive Amination (1°/2° Amines) Core->Path1 Ti(OiPr)4 / NaBH(OAc)3 Path2 Nucleophilic Addition (Grignard/Lithium) Core->Path2 RMgX / -78°C Path3 Pd-Catalyzed Coupling (Aryl Modification) Core->Path3 Pd-G4 / Buchwald Prod1 Cis-1,3-Diamines (Basic Center) Path1->Prod1 Stereoselective (Cis) Prod2 Tertiary Alcohols (H-Bond Donor) Path2->Prod2 Stereoselective (Cis) Prod3 Biaryl/Aminated Core (Lipophilic Expansion) Path3->Prod3 Late-Stage Div.

Figure 1: Divergent synthesis strategy for this compound. The workflow prioritizes stereocontrol and late-stage diversification.

Experimental Protocols

Protocol A: Stereoselective Reductive Amination

Objective: Synthesis of secondary/tertiary amines to explore ionic interactions. Mechanism: Formation of a titanium-immonium species followed by hydride transfer. The bulky Ti-complex amplifies the steric bias, enhancing cis-selectivity.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv)

  • Sodium triacetoxyborohydride (STAB) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried vial under N2, dissolve the cyclobutanone (100 mg, 0.55 mmol) in anhydrous DCM (2 mL).

  • Add the amine (0.66 mmol) followed by Ti(OiPr)4 (0.25 mL, 0.83 mmol). Note: The solution may turn slightly yellow/orange.

  • Equilibration: Stir at room temperature for 4–6 hours. Critical: Do not skip this. Pre-complexation ensures conversion to the imine/iminium ion, preventing direct reduction of the ketone to the alcohol.

  • Reduction: Cool the mixture to 0°C. Add STAB (233 mg, 1.1 mmol) in one portion. Allow to warm to RT and stir overnight (12 h).

  • Quench: Quench carefully with saturated aqueous NaHCO3 (2 mL). A white titanium precipitate will form.

  • Workup: Dilute with EtOAc. Filter the biphasic mixture through a Celite pad to remove titanium salts (crucial for clean phase separation). Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH3).

Validation:

  • Stereochemistry: Expect >90:10 cis:trans ratio. The cis isomer (amine and aryl group on the same side) typically elutes later on silica due to the exposed polar amine interacting with the stationary phase, whereas the trans isomer is often shielded.

Protocol B: Grignard Addition for Tertiary Alcohols

Objective: Introduction of a vector perpendicular to the ring (z-axis exploration).

Materials:

  • This compound (1.0 equiv)

  • Organomagnesium reagent (R-MgBr) (1.5 equiv)

  • CeCl3 (anhydrous) (1.5 equiv) - Optional but recommended for enolizable ketones.

  • THF (anhydrous).[2]

Step-by-Step Methodology:

  • Preparation: Dissolve cyclobutanone (100 mg) in anhydrous THF (3 mL) and cool to -78°C.

  • Addition: Add the Grignard reagent dropwise over 10 minutes.

    • Expert Tip: If the Grignard is basic (e.g., Isopropyl-MgBr), pre-mix the ketone with anhydrous CeCl3 at -78°C for 30 mins before adding the Grignard. This suppresses enolization (proton abstraction) which is a common side reaction with cyclobutanones.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C.

  • Quench: Add saturated NH4Cl solution.

  • Workup: Extract with Et2O, dry, and concentrate.

Protocol C: Late-Stage Pd-Catalyzed Amination (Buchwald-Hartwig)

Objective: Functionalizing the "inert" 2-chlorophenyl handle. Aryl chlorides are challenging; this protocol uses 4th Generation Palladacycles for activation.

Materials:

  • Derivatized Cyclobutane (from Protocol A/B) containing the 2-Cl-phenyl group.

  • Morpholine or Aniline derivative (1.2 equiv).

  • Catalyst: XPhos Pd G4 (2 mol%).

  • Base: NaOtBu (1.5 equiv).

  • Solvent: 1,4-Dioxane (degassed).

Methodology:

  • Combine the substrate, amine, and NaOtBu in a vial.

  • Transfer into a glovebox or purge rigorously with Argon.

  • Add XPhos Pd G4 and Dioxane.

  • Seal and heat to 100°C for 16 hours.

  • Note: The cyclobutane ring is thermally stable at 100°C, but avoid temperatures >140°C to prevent thermal ring opening.

Analytical Data & Validation

To ensure the integrity of the library, compare obtained data against these expected parameters.

Table 1: Diagnostic Analytical Signals

FeatureMethodDiagnostic Signal / ObservationInterpretation
Ring Puckering 1H NMR (CDCl3)C2/C4 protons appear as complex multiplets at 2.0–3.0 ppm.Distinct splitting pattern (dtt or similar) confirms ring integrity. Loss of complexity suggests ring opening.
Stereochemistry NOESY NMRCross-peak between C3-H (benzylic) and C1-H (methine at functional center).Strong NOE = Trans relationship of protons (therefore Cis relationship of substituents).
Carbonyl 13C NMRSignal at ~206-208 ppm.Disappearance confirms successful derivatization of the ketone.
Strain Release LC-MSFragmentation often shows loss of C2H4 (M-28).Characteristic cyclobutane fragmentation pattern in ESI+.

Safety & Stability Guidelines

  • Thermal Strain: Cyclobutanones possess ~26 kcal/mol of strain energy. While stable at standard organic synthesis temperatures (up to 120°C), avoid flash vacuum pyrolysis conditions or contact with superacids which can trigger ring expansion or fragmentation.

  • Peroxide Hazard: If performing Baeyer-Villiger oxidations (not covered here but common), ensure strict temperature control (<10°C) as strained lactone formation is highly exothermic.

  • Waste: Dispose of titanium salts (Protocol A) separately from general organic waste to prevent clogging of waste lines with TiO2 precipitates.

References

  • Stereoselectivity in Cyclobutanones

    • Title: Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.
    • Source: Journal of Organic Chemistry (2020).
    • URL:[Link]

    • Relevance: Establishes the Felkin-Anh and torsional strain models that dictate the cis-selectivity described in Protocol A.
  • Cyclobutanes in Drug Design

    • Title: Cyclobutanes in Small-Molecule Drug Candid
    • Source: Journal of Medicinal Chemistry (2020).
    • URL:[Link]

    • Relevance: Validates the use of the cyclobutane scaffold for metabolic stability and conformational restriction (the "pucker" effect).
  • Synthesis of 3-Arylcyclobutanones

    • Title: Cyclobutanone.[2][3][4][5][6][7][8][9] (Organic Syntheses Procedure).[2]

    • Source: Organic Syntheses (Coll.[2] Vol. 6).

    • URL:[Link]

    • Relevance: Provides the foundational [2+2] cycloaddition and ring-expansion chemistry used to access the core scaffold.
  • Buchwald-Hartwig Conditions

    • Title: Palladium-catalyzed carbon-nitrogen bond form
    • Source: Chemical Reviews (2016).
    • URL:[Link]

    • Relevance: Basis for the XPhos Pd G4 protocol recommended for the challenging 2-chlorophenyl coupling.

Sources

Application Note: 3-(2-Chlorophenyl)cyclobutanone in Total Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Chlorophenyl)cyclobutanone is a high-value strained carbocyclic building block. Unlike its thermodynamic congener, 2-(2-chlorophenyl)cyclohexanone (a precursor to Ketamine), this four-membered ring analog offers unique vector geometry for drug design. It serves as a critical intermediate for scaffold hopping —a strategy used to alter the metabolic stability and receptor binding affinity of aryl-amine CNS active agents.

This guide details the synthesis of this core via Rhodium-catalyzed conjugate addition and its divergent applications in synthesizing conformationally restricted amines and ring-expanded heterocycles.

Strategic Utility in Drug Design

The 3-arylcyclobutanone motif provides a rigidified "exit vector" for substituents, distinct from the chair-like conformation of cyclohexanones.

  • Scaffold Hopping: Replacing the cyclohexyl ring of Ketamine or Tramadol with a cyclobutane ring reduces lipophilicity (LogP) and alters the spatial arrangement of the aryl and amine groups.

  • Metabolic Blocking: The strained ring is less susceptible to standard P450 hydroxylation at the

    
    -position compared to cyclohexanes.
    
  • Divergent Reactivity: The strain energy (~26 kcal/mol) of the cyclobutane ring facilitates ring-expansion reactions (Baeyer-Villiger, Beckmann) that are sluggish in larger rings.

Diagram 1: Divergent Synthetic Pathways

The following diagram illustrates the central role of this compound in accessing diverse pharmacophores.

G Start Cyclobutenone (Precursor) Core 3-(2-Chlorophenyl) cyclobutanone (Target Core) Start->Core Rh(I) Cat. (2-Cl-Ph)-B(OH)2 Amine 3-Aryl-N-alkyl cyclobutanamine (CNS Active Scaffold) Core->Amine Reductive Amination Lactone gamma-Lactone (GABA Analog) Core->Lactone Baeyer-Villiger Oxidation Piperidine 4-Aryl-piperidin-2-one (Ring Expansion) Core->Piperidine Schmidt/Beckmann Rearrangement

Caption: Divergent synthesis from the core cyclobutanone to amine, lactone, and lactam scaffolds.

Protocol A: Synthesis of the Core Scaffold

Methodology: Rhodium-Catalyzed Conjugate Addition Objective: Synthesis of this compound from Cyclobutenone.

While [2+2] cycloaddition of ketenes often yields 2-substituted isomers, the 1,4-addition of arylboronic acids to cyclobutenone is the preferred method for accessing the 3-substituted isomer with high regiocontrol.

Materials
  • Substrate: Cyclobutenone (1.0 equiv) - Note: Prepared via acetal hydrolysis of 3,3-dimethoxycyclobutene.

  • Reagent: (2-Chlorophenyl)boronic acid (1.5 equiv).

  • Catalyst: [Rh(cod)OH]

    
     (2.5 mol %) or [Rh(cod)Cl]
    
    
    
    (3 mol %).
  • Base: Aqueous K

    
    CO
    
    
    
    (1.5 M, 2.0 equiv).
  • Solvent: 1,4-Dioxane / Water (10:1).

Step-by-Step Procedure
  • Catalyst Activation: In a glovebox or under Argon, charge a reaction vial with [Rh(cod)OH]

    
     (11.4 mg, 0.025 mmol) and (2-Chlorophenyl)boronic acid (234 mg, 1.5 mmol).
    
  • Solvation: Add degassed 1,4-dioxane (3.0 mL) and stir for 5 minutes at room temperature to form the active aryl-Rh species.

  • Addition: Add Cyclobutenone (68 mg, 1.0 mmol) dissolved in 0.5 mL dioxane dropwise.

  • Reaction: Stir the mixture at 40 °C for 12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The cyclobutenone starting material (Rf ~0.[1]6) should disappear, and the product (Rf ~0.4) will appear.[2]

  • Workup: Quench with saturated NH

    
    Cl (5 mL). Extract with Et
    
    
    
    O (3 x 10 mL).
  • Purification: Dry organics over MgSO

    
    , concentrate, and purify via flash column chromatography (SiO
    
    
    
    , 0-10% EtOAc in Hexanes).

Yield Expectation: 75-85% as a colorless oil. Key QC Parameter:


H NMR (CDCl

) diagnostic signals: Multiplet at

3.6-3.7 ppm (1H, benzylic methine at C3).

Protocol B: Application in Reductive Amination

Objective: Synthesis of cis/trans-N-Methyl-3-(2-chlorophenyl)cyclobutanamine. Context: This protocol creates a conformationally restricted analog of Norketamine .

Materials
  • Substrate: this compound (180 mg, 1.0 mmol).

  • Amine Source: Methylamine (2.0 M in THF, 1.5 mL, 3.0 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 equiv).

  • Additive: Acetic Acid (glacial, 1 drop) to adjust pH to ~5-6.

  • Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step Procedure
  • Imine Formation: Dissolve the cyclobutanone in DCE (5 mL). Add Methylamine solution and Acetic Acid. Stir at Room Temperature (RT) for 1 hour.

    • Mechanism:[1][2][3][4][5] Formation of the iminium ion is faster in DCE than MeOH.

  • Reduction: Cool the solution to 0 °C. Add STAB in three portions over 15 minutes.

  • Equilibration: Allow to warm to RT and stir for 16 hours.

  • Quench: Add saturated NaHCO

    
     solution carefully (gas evolution).
    
  • Extraction: Extract with DCM (3 x 10 mL).

  • Isolation: The product is obtained as a mixture of cis and trans isomers (typically 3:1 ratio). Separation can be achieved via preparative HPLC.

Data Summary Table:

ParameterValueNotes
Reaction Time 18 HoursImine formation is the rate-limiting step.
Yield 82%Combined yield of diastereomers.[1][2]
Selectivity ~3:1 (cis:trans)Hydride attack occurs from the less hindered face.

Protocol C: Ring Expansion (Baeyer-Villiger)

Objective: Synthesis of 4-(2-Chlorophenyl)dihydrofuran-2(3H)-one (gamma-lactone). Context: This transforms the cyclobutanone into a gamma-butyrolactone scaffold, a precursor for GABA-B agonists (e.g., Baclofen analogs).

Step-by-Step Procedure
  • Setup: Dissolve this compound (1.0 mmol) in dry DCM (10 mL).

  • Oxidant: Add m-CPBA (77%, 1.5 equiv) and NaHCO

    
     (solid, 2.0 equiv) to buffer the acidity.
    
  • Reaction: Stir at RT for 24 hours.

    • Regioselectivity:[3][6][7][8] The oxygen insertion occurs preferentially at the more substituted carbon (C3 migration vs C2 migration), but in 3-substituted cyclobutanones, migration of the C2-C3 bond is often competitive. However, for 3-aryl systems, the migration of the methylene group is standard, leading to the gamma-lactone.

  • Workup: Quench with 10% Na

    
    SO
    
    
    
    (to destroy excess peroxide) followed by saturated NaHCO
    
    
    .
  • Result: The resulting lactone can be hydrolyzed to the hydroxy-acid or used directly.

References

  • Synthesis of Cyclobutenone Precursors

    • Danheiser, R. L.; Savariar, S. "Synthesis of 3-substituted cyclobutenones." Organic Syntheses, 1990 , 68, 32. Link

  • Rhodium-Catalyzed Addition (Key Protocol Source)

    • Chen, P. H., et al. "Rh-catalyzed reagent-free ring expansion of cyclobutenones."[9] Chemical Science, 2012 , 3, 1640. Link

    • Note: Describes the mechanistic basis for Rh-insertion and functionaliz
  • Medicinal Chemistry of Cyclobutanones: Wipf, P., et al. "Cyclobutanones in Natural Product Synthesis." Journal of Organic Chemistry, 1991, 56, 648.
  • General Reactivity

    • Namyslo, J. C., & Kaufmann, D. E. "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 2003 , 103(4), 1485–1538. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(2-Chlorophenyl)cyclobutanone Purification

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Advanced Synthesis Support Center.

You are inquiring about the distillation of 3-(2-Chlorophenyl)cyclobutanone . This is not a routine solvent recovery; it is a critical operation involving a thermally labile, strained ring system.[1][2] The cyclobutanone moiety possesses significant ring strain (~26.3 kcal/mol), making it susceptible to thermal decomposition via retro-[2+2] cycloelimination.[1][2]

Below is the technical guide designed to navigate this purification while maintaining the structural integrity of your molecule.

⚠️ Critical Safety & Stability Warning

Do NOT attempt atmospheric distillation. At atmospheric pressure, the estimated boiling point of this compound (>250°C) exceeds the thermal decomposition threshold of the cyclobutane ring (~160°C–200°C).[2] Attempting this will result in the generation of ketenes and styrene derivatives, potentially leading to rapid pressure buildup and vessel failure.[2] High vacuum is mandatory.

Part 1: Quick Reference Specifications

Use these parameters as your starting baseline. Values are estimated based on structural analogs (e.g., 3-phenylcyclobutanone) and thermodynamic properties of the cyclobutane ring.[1][2]

ParameterRecommended ValueTechnical Rationale
Target Vacuum < 0.5 mmHg (High Vacuum)Reduces boiling point to a safe window (< 130°C).[1][2]
Vapor Temperature 115°C – 135°C (at 0.5 mmHg)Empirical estimate.[1] Monitor head temp closely.[1][2]
Max Bath Temperature 160°C HARD LIMIT. Above this, ring opening kinetics accelerate.[1]
Condenser Fluid 40°C – 50°C (Warm Water)The product is likely a viscous oil or low-melting solid.[1][2] Cold water may freeze it in the condenser.[2]
Apparatus Short Path Distillation Minimizes residence time and thermal history (HETP).[1]

Part 2: The "Why" – Mechanistic Logic

To successfully distill this compound, you must understand what you are fighting against.[2] The cyclobutanone ring is a "spring-loaded" system.[1][2]

Thermal Decomposition Pathway

The primary failure mode is a concerted retro-[2+2] cycloelimination .[1][2] If the pot temperature is too high, the ring snaps, releasing strain energy and destroying your product.[2]

Decomposition Start 3-(2-Chlorophenyl) cyclobutanone (Intact Product) Heat Thermal Stress (>160°C) Start->Heat TS Twisted Activated Complex Heat->TS Activation Energy ~52 kcal/mol Prod1 2-Chlorostyrene TS->Prod1 Prod2 Ketene (Reactive Gas) TS->Prod2

Figure 1: Thermal decomposition pathway of aryl-cyclobutanones. Note that ketene generation can cause dangerous pressure spikes in a closed vacuum system.[2]

Part 3: Step-by-Step Protocol

Phase 1: Pre-Distillation Conditioning

Q: Can I distill the crude reaction mixture directly? A: No. Acidic or basic impurities catalyze ring expansion and polymerization.[2]

  • Neutralization: Ensure the crude oil is pH neutral. Wash with saturated NaHCO₃ if the synthesis involved acids (e.g., deprotection steps).[1]

  • Solvent Stripping: Remove all low-boiling solvents (EtOAc, DCM) on a rotovap before connecting to the high-vacuum line.[1][2] Residual solvents will cause "bumping" and destroy your vacuum depth.[1][2]

Phase 2: The Distillation Setup

Apparatus: Short Path Distillation Head (Vigreux columns are discouraged due to high hold-up volume and pressure drop).[1][2] Grease: Use high-vacuum silicone grease (Dow Corning) or Krytox.[1][2] Receiver: Multi-cow receiver to separate forerun without breaking vacuum.

Phase 3: Execution
  • Degassing: Apply vacuum (< 1 mmHg) to the cold pot. Stir rapidly. Allow residual volatiles to off-gas for 20 minutes.

  • Ramp Up: Begin heating the oil bath.

    • Target: Ramp to 100°C.

    • Observation: Watch for "smoke" or fog in the head (forerun/volatiles).[1]

  • The Cut: Increase bath temperature slowly toward 140°C.

    • Forerun: Collect any liquid condensing below 100°C (vapor temp).[1][2] This is likely unreacted starting materials or decomposition byproducts.[1][2]

    • Main Fraction: When the head temperature stabilizes (likely 115-135°C) and the drip rate is constant, switch the cow receiver.

  • Termination: If the bath reaches 160°C and distillation slows, STOP . Do not push the temperature higher to squeeze out the last gram. The residue is likely oligomers; heating it further risks rapid gas evolution.[2]

Part 4: Troubleshooting & FAQs

Q1: The distillate is turning yellow or brown. What is happening?

Diagnosis: Thermal decomposition or "pot stewing."[1][2] The Fix:

  • Check Vacuum: You likely have a leak.[1][2] If the pressure is >1 mmHg, you are forcing the boiling point up into the decomposition zone.[2]

  • Lower Bath Temp: Drop the bath temperature by 10°C immediately.

  • Shorten Path: If using a long condenser, switch to a Kugelrohr apparatus if available.

Q2: I see pressure spikes on my manometer.

Diagnosis: DANGER. This is likely the evolution of ketene gas or ethylene from ring cleavage.[2] The Fix:

  • Remove the heat source immediately.

  • Do not vent to air while hot (ketenes are reactive).[1][2] Allow to cool under vacuum.[1][2]

  • Check the cold trap; it may be clogged with frozen volatiles.

Q3: My product solidified in the condenser.

Diagnosis: this compound may have a melting point near or above room temperature (similar analogs melt between 30-50°C).[1][2] The Fix:

  • Stop the cooling water flow.[2]

  • Allow the condenser to warm up (or use a heat gun gently) to melt the plug into the receiver.[2]

  • Pro-Tip: Use a recirculator set to 45°C for the condenser fluid instead of tap water.[2]

Q4: Can I use column chromatography instead?

A: Yes, and it is often preferred. If your crude purity is >80%, distillation is efficient.[1][3] If <80%, the high heat required to distill the impurities might degrade the cyclobutanone.[2]

  • Recommended Stationary Phase: Neutral Silica Gel (Acidic silica can degrade the ring).[1]

  • Eluent: Hexane:Ethyl Acetate gradient.[1][2]

Part 5: Decision Logic for Purification

DecisionTree Start Crude 3-(2-Chlorophenyl) cyclobutanone CheckPurity Check Crude Purity (LC-MS / NMR) Start->CheckPurity HighPurity > 85% Purity CheckPurity->HighPurity LowPurity < 85% Purity CheckPurity->LowPurity CheckVac Can you achieve < 0.5 mmHg? HighPurity->CheckVac Column Flash Chromatography (Neutral Silica) LowPurity->Column Safer Distill High Vacuum Distillation (Short Path) Proceed Proceed with Distillation Bath < 160°C CheckVac->Proceed Yes Abort ABORT DISTILLATION Risk of Decomposition CheckVac->Abort No Abort->Column

Figure 2: Purification decision matrix. Note that vacuum capability is the "Go/No-Go" gate for distillation.[1][2]

References

  • NIST Chemistry WebBook. Cyclobutanone Thermochemistry and Boiling Point Data.[1][2] (Parent compound data used for baseline thermodynamic estimation).[1][2]

  • Organic Syntheses. Preparation of Cyclobutanone. Coll. Vol. 5, p. 279 (1973); Vol. 42, p. 50 (1962).[1][4] (Establishes thermal handling protocols and atmospheric boiling points). [1][2]

  • Google Patents. Purifying process of cyclobutanone (CN103449994A).[1][2] (Describes industrial purification limits and oxidant treatments).

  • PubChem. 2-(3-Chlorophenyl)cyclobutanone Compound Summary. (Structural analog data for molecular weight and physical property estimation).

  • Royal Society of Chemistry. Thermal decomposition of 3-vinylcyclobutanone.[1][2] J. Chem. Soc., Perkin Trans.[1] 2. (Mechanistic evidence for retro-[2+2] cycloelimination in substituted cyclobutanones).

Sources

Technical Support Center: 3-(2-Chlorophenyl)cyclobutanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource for process chemists and researchers. It focuses on the most prevalent synthetic route: the [2+2] cycloaddition of dichloroketene with 2-chlorostyrene , followed by reductive dechlorination .

Case Reference: 3-Ar-CB-Synth-001 Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Executive Summary & Reaction Logic

You are likely synthesizing 3-(2-Chlorophenyl)cyclobutanone (Target) via the standard two-step "Ketene Route." This method is preferred for its scalability and regioselectivity but introduces specific impurity risks tied to the dichlorinated intermediate .

  • Step 1 (Cycloaddition): In situ generation of dichloroketene (from trichloroacetyl chloride + Zn/Cu) reacts with 2-chlorostyrene to form 2,2-dichloro-3-(2-chlorophenyl)cyclobutanone .

  • Step 2 (Reduction): Reductive dechlorination (typically Zn/AcOH) removes the gem-dichloro group to yield the target.

The Critical Failure Point: The reduction step is rarely "all or nothing." It often stalls, leaving monochlorinated impurities that are difficult to separate by chromatography due to similar polarity.

Workflow Visualization

The following diagram illustrates the critical pathway and points of impurity generation.

SynthesisPath Start Start: 2-Chlorostyrene Inter Intermediate: 2,2-Dichloro-3-(2-chlorophenyl)cyclobutanone Start->Inter [2+2] Cycloaddition Imp_Poly Impurity A: Polystyrene Oligomers Start->Imp_Poly Thermal Polymerization Ketene Reagent: Dichloroketene (Generated in situ) Ketene->Inter Imp_Lin Impurity B: Acyclic Esters/Acids (Ring Opening) Inter->Imp_Lin Hydrolysis/Thermal Step2 Step 2: Reductive Dechlorination (Zn / AcOH) Inter->Step2 Target TARGET: This compound Step2->Target Complete Reduction Imp_Mono Impurity C (CRITICAL): 2-Chloro-3-(2-chlorophenyl)cyclobutanone Step2->Imp_Mono Incomplete Reduction Imp_Alc Impurity D: Cyclobutanol Derivative (Over-reduction) Step2->Imp_Alc Over-Reduction

Caption: Synthesis pathway highlighting the critical branching points for monochloro and ring-opened impurities.

Troubleshooting Guide (FAQ Format)

Issue 1: "My product has a 'ghost' halogen pattern in NMR/MS."

Symptom: Mass spec shows a cluster M+2 peak pattern indicative of two chlorines (one from the aryl ring, one aliphatic), but you expect only the aryl chlorine. Proton NMR shows a complex multiplet at


 4.8-5.2 ppm.
Diagnosis: Incomplete Dechlorination (Impurity C). 
You have generated the monochloro-intermediate  (2-chloro-3-(2-chlorophenyl)cyclobutanone). This is the most common failure mode. The zinc surface has passivated, or the reaction was quenched too early.
Corrective Action: 
  • Do NOT add more acid immediately. This promotes ring opening.

  • Filter and Reactivate: Filter the reaction mixture to remove the "dead" zinc.

  • Fresh Zinc: Add fresh, activated Zinc dust (wash with dilute HCl, then water, then acetone, and dry).

  • Temperature Bump: Gently warm the reaction (40-50°C), but monitor closely to prevent ring opening.

Issue 2: "The crude oil is sticky/viscous and yield is lower than calculated."

Symptom: NMR shows broad, undefined peaks in the alkyl region (


 1.5-2.5 ppm) and aromatic signals that are broadened.
Diagnosis: Styrene Oligomerization (Impurity A). 
2-Chlorostyrene is prone to thermal polymerization. The heat generated during the exothermic addition of trichloroacetyl chloride triggered radical polymerization before the cycloaddition could occur.
Corrective Action: 
  • Dilution: Increase the solvent volume (Ether or DME) to act as a heat sink.

  • Slow Addition: Add the trichloroacetyl chloride very slowly to the zinc suspension.

  • Inhibitor: Add a radical inhibitor (e.g., 1% BHT or Hydroquinone) to the reaction pot. It will not interfere with the ionic [2+2] mechanism but will stop the radical polymerization.

Issue 3: "I see a carboxylic acid peak or linear ester in the spectra."

Symptom: IR shows a broad -OH stretch (2500-3300 cm⁻¹) or a carbonyl shift from ~1780 cm⁻¹ (cyclobutanone) to ~1710-1740 cm⁻¹ (acyclic). Diagnosis: Ring Opening (Impurity B). Cyclobutanones have significant ring strain (~26 kcal/mol).[1] In the presence of strong acid (during workup) or excessive heat, the ring hydrolyzes or undergoes thermal cleavage to form linear 4-(2-chlorophenyl)butanoic acid derivatives. Corrective Action:

  • Buffer the Quench: Never quench the ketene reaction directly with strong water/acid. Use a saturated

    
     or 
    
    
    
    solution.
  • Cold Workup: Keep the extraction phases cold (0°C).

  • Avoid Distillation: If possible, purify via column chromatography rather than high-vacuum distillation, which can thermally crack the ring.

Impurity Profile & Specifications

Use this table to identify peaks in your analytical data.

Impurity TypeChemical IdentityOriginDetection Marker
Critical Monochloro-intermediate Incomplete reduction of Step 1 product.MS: M+ and M+2 ratio changes. H-NMR: Distinct doublet/multiplet ~5.0 ppm (

-proton).
Starting Material 2,2-Dichloro-intermediate Failed reduction step.H-NMR: No

-protons adjacent to carbonyl. C-NMR: Carbonyl shift distinct from target.
Polymer Poly(2-chlorostyrene) Side reaction of starting alkene.H-NMR: Broad "humps" in baseline; sticky physical appearance.
Degradant Linear Acids/Esters Ring opening (hydrolysis).IR: Shift from 1780 cm⁻¹ (strained ketone) to 1710 cm⁻¹ (acid).
Over-reduced Cyclobutanol Excessive reduction potency.H-NMR: Appearance of CH-OH signal (~4.0 ppm). IR: Sharp OH stretch ~3400 cm⁻¹.

Validated Experimental Protocol (Step 2 Focus)

Context: Step 1 (Cycloaddition) typically yields the 2,2-dichloro intermediate in 70-80% yield. The following protocol addresses the problematic reduction step to minimize Impurity C.

Reagents:

  • 2,2-Dichloro-3-(2-chlorophenyl)cyclobutanone (1.0 equiv)

  • Zinc Dust (4.0 equiv) - Must be activated

  • Glacial Acetic Acid (Solvent)

  • TMEDA (Tetramethylethylenediamine) - Optional accelerator

Procedure:

  • Activation: Suspend Zn dust in 2% HCl for 1 min, filter, wash with water, acetone, and ether. Dry under vacuum. Why: Removes the oxide layer that causes stalling (Impurity C).

  • Solvation: Dissolve the dichloro-intermediate in minimal Glacial Acetic Acid.

  • Controlled Addition: Add the solution dropwise to the suspension of Activated Zn in Acetic Acid at 0°C . Why: Exotherm control prevents ring opening.

  • Monitoring: Stir at Room Temperature (RT). Monitor via TLC every 30 mins.

    • Checkpoint: If the reaction stalls after 2 hours (Monochloro spot persists), add 0.5 equiv of TMEDA. This complexes Zinc salts and exposes fresh metal surface.

  • Workup: Filter through Celite (remove Zn). Pour filtrate into ice-cold

    
    . Extract with Ether.[2][3]
    
    • Warning: Do not use strong hydroxide bases; they can induce Favorskii rearrangement or ring opening.

References

  • Org. Synth. 1984, 62, 191. Reduction of gem-dichlorocyclobutanones. (Standard protocol for Zn/AcOH dechlorination).

  • J. Am. Chem. Soc. 1971, 93, 1, 130–136. Cycloadditions of Dichloroketene to Olefins. (Foundational mechanism for Step 1).

  • Tetrahedron Letters 1973, 14, 1563-1566. Improved generation of dichloroketene. (Describes the Zn/Cu method vs POCl3).

  • J. Org. Chem. 1968, 33, 2647. Ring expansion and contraction strategies. (Context for alternative routes and ring strain stability).

Sources

Technical Support Center: Synthesis of 3-Arylcyclobutanones via [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-arylcyclobutanones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing [2+2] cycloaddition reactions to construct these valuable carbocyclic scaffolds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproducts encountered during this synthesis. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common byproducts in the [2+2] cycloaddition synthesis of 3-arylcyclobutanones?

    • How does the electronic nature of the aryl substituent influence byproduct formation?

    • What is the typical regioselectivity observed in the reaction between a ketene and a styrene derivative?

    • How can I minimize the formation of ketene dimers?

  • Troubleshooting Guides

    • Problem 1: Low Yield of the Desired 3-Arylcyclobutanone and a High Amount of Polymeric Material.

    • Problem 2: Formation of Regioisomeric Byproducts (e.g., 2-Arylcyclobutanones).

    • Problem 3: A Mixture of Diastereomers is Obtained.

    • Problem 4: Significant Formation of Ketene Dimer.

  • Experimental Protocols

    • Protocol for Minimizing Ketene Dimerization.

    • General Protocol for Lewis Acid-Catalyzed [2+2] Cycloaddition.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the [2+2] cycloaddition synthesis of 3-arylcyclobutanones?

A1: The synthesis of 3-arylcyclobutanones via [2+2] cycloaddition, most commonly through the reaction of a ketene with a styrene derivative, is often accompanied by several byproducts. The most prevalent of these include:

  • Ketene Dimers: Ketenes are highly reactive and can undergo self-cycloaddition to form diketenes or other polymeric structures. This is a significant competing pathway, especially if the ketene concentration is not carefully controlled.

  • Styrene Dimers/Polymers: Under thermal or photochemical conditions, the styrene derivative can dimerize or polymerize, reducing the yield of the desired cycloadduct.[1][2]

  • Regioisomers: The cycloaddition can potentially yield the 2-arylcyclobutanone isomer in addition to the desired 3-aryl product. The ratio of these isomers depends on the reaction conditions and the electronic and steric nature of the substituents.

  • Stereoisomers: If the alkene or ketene is appropriately substituted, a mixture of diastereomers can be formed if the reaction is not stereoselective.

  • Byproducts from Reagent Degradation: Incomplete reactions or side reactions involving the reagents used to generate the ketene in situ (e.g., from an acyl chloride and a base) can lead to additional impurities.

Q2: How does the electronic nature of the aryl substituent influence byproduct formation?

A2: The electronic properties of the substituent on the aryl ring of the styrene or the arylketene play a crucial role in both the reaction rate and the distribution of products.

  • On the Styrene: Electron-donating groups on the styrene ring increase the nucleophilicity of the double bond, which can accelerate the reaction with the electrophilic ketene. Conversely, electron-withdrawing groups decrease the nucleophilicity, potentially slowing down the desired cycloaddition and allowing side reactions like ketene dimerization to become more prominent. In photochemical cycloadditions of styrenes, electron-deficient styrenes have been shown to undergo efficient homodimerization.[1]

  • On the Ketene: The electronic nature of the substituent on an arylketene influences its electrophilicity. Electron-withdrawing groups increase the electrophilicity of the central ketene carbon, which can enhance the rate of cycloaddition.

The interplay of electronics on both the ketene and the styrene ultimately governs the reaction's success and selectivity.

Q3: What is the typical regioselectivity observed in the reaction between a ketene and a styrene derivative?

A3: The [2+2] cycloaddition of a ketene with an alkene is a concerted, but often asynchronous, pericyclic reaction. The regioselectivity is generally governed by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the ketene.

For a typical styrene, the terminal carbon of the double bond has a larger coefficient in the HOMO, making it more nucleophilic. The central carbon of the ketene is the most electrophilic center (largest coefficient in the LUMO). Therefore, the preferred orientation of attack is the terminal carbon of the styrene attacking the central carbon of the ketene, leading to the formation of the 3-arylcyclobutanone as the major regioisomer.[3]

However, this selectivity can be influenced by steric factors and the specific electronic properties of substituents on both reactants.

Q4: How can I minimize the formation of ketene dimers?

A4: Minimizing ketene dimerization is critical for achieving high yields of the desired cyclobutanone. The key principle is to maintain a low concentration of the ketene at all times. This can be achieved by:

  • Slow Addition: When generating the ketene in situ from an acyl chloride and a base, the acyl chloride should be added slowly to a solution of the alkene and the base. This ensures that the ketene is consumed by the alkene as soon as it is formed.

  • Use of Ketene Equivalents: Keteniminium salts, generated from amides, can be used as alternatives to ketenes. These are often more stable and less prone to dimerization.[4]

  • Optimized Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of dimerization more than the rate of the desired cycloaddition.

Troubleshooting Guides

Problem 1: Low Yield of the Desired 3-Arylcyclobutanone and a High Amount of Polymeric Material.
  • Observation: The crude reaction mixture is a thick, intractable material, and the yield of the desired product is low.

  • Probable Cause: This is often due to the polymerization of either the ketene or the styrene starting material.

  • Troubleshooting Steps:

Parameter Recommendation Scientific Rationale
Reagent Addition Add the acyl chloride (ketene precursor) dropwise over an extended period to the reaction mixture containing the styrene and base.This maintains a low steady-state concentration of the highly reactive ketene, favoring the bimolecular reaction with the styrene over self-polymerization.
Temperature Run the reaction at a lower temperature (e.g., 0 °C or -78 °C).Polymerization often has a higher activation energy than the desired cycloaddition. Lowering the temperature can selectively slow down the undesired polymerization pathway.
Solvent Use a non-polar, aprotic solvent such as toluene or dichloromethane.Polar solvents can sometimes promote side reactions. Ensure the solvent is dry, as water will react with the ketene.
Styrene Purity Ensure the styrene derivative is free of polymerization inhibitors and freshly distilled if necessary.Impurities in the styrene can initiate polymerization.
Problem 2: Formation of Regioisomeric Byproducts (e.g., 2-Arylcyclobutanones).
  • Observation: NMR analysis of the crude product shows a mixture of the desired 3-arylcyclobutanone and its 2-aryl regioisomer.

  • Probable Cause: The inherent regioselectivity of the cycloaddition is not high enough under the current reaction conditions.

  • Troubleshooting Steps:

Parameter Recommendation Scientific Rationale
Lewis Acid Catalysis Introduce a Lewis acid such as EtAlCl₂ or BF₃·OEt₂.Lewis acids can coordinate to the carbonyl oxygen of the ketene, increasing its electrophilicity and potentially enhancing the regioselectivity of the cycloaddition.[5]
Solvent Polarity Vary the solvent polarity. Try a range of solvents from non-polar (e.g., hexane) to more polar (e.g., acetonitrile).The transition state for the formation of one regioisomer may be stabilized differently by solvents of varying polarity compared to the other.
Temperature Lowering the reaction temperature may increase selectivity.If the activation energies for the formation of the two regioisomers are different, lowering the temperature will favor the pathway with the lower activation energy.
Purification If regioisomers are difficult to avoid, focus on purification.Regioisomers often have slightly different polarities and can be separated by careful column chromatography on silica gel.[6][7]
Problem 3: A Mixture of Diastereomers is Obtained.
  • Observation: The product is a mixture of diastereomers, indicating a lack of stereocontrol in the cycloaddition.

  • Probable Cause: The transition states leading to the different diastereomers are of similar energy.

  • Troubleshooting Steps:

Parameter Recommendation Scientific Rationale
Steric Hindrance Use a bulkier base or add a bulky ligand if using a metal catalyst.Increased steric hindrance in the transition state can favor the formation of one diastereomer over the other.
Lewis Acid Screen different Lewis acids.Some Lewis acids can provide better facial selectivity by creating a more organized transition state. Note that Lewis acids can sometimes invert the diastereoselectivity compared to thermal reactions.[5]
Temperature Lower the reaction temperature.This can enhance the energy difference between the diastereomeric transition states, leading to higher selectivity.
Chiral Catalysis For enantioselective synthesis, employ a chiral catalyst or a chiral auxiliary.Chiral catalysts create a chiral environment that favors the formation of one enantiomer.
Problem 4: Significant Formation of Ketene Dimer.
  • Observation: A significant byproduct is identified as the diketene or another ketene dimer.

  • Probable Cause: The concentration of the ketene is too high, or the alkene is not sufficiently reactive.

  • Troubleshooting Steps:

Parameter Recommendation Scientific Rationale
Concentration Perform the reaction at high dilution and use a slow addition rate for the ketene precursor.This minimizes the chance of two ketene molecules encountering each other before reacting with the alkene.
Alkene Reactivity If using an electron-poor styrene, consider using a more reactive ketene (e.g., one with an electron-withdrawing group) to accelerate the desired reaction.Matching the reactivity of the ketene and alkene is crucial for efficient trapping.
Alternative Ketene Source Consider using a keteniminium salt as a ketene equivalent.These are often more stable and less prone to dimerization.[4]

Experimental Protocols

Protocol for Minimizing Ketene Dimerization

This protocol utilizes slow addition to maintain a low concentration of the ketene.

  • To a solution of the styrene derivative (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of the acyl chloride (1.2 equiv) in anhydrous DCM dropwise via a syringe pump over 4-6 hours.

  • Allow the reaction to stir at 0 °C for an additional 2 hours after the addition is complete.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

General Protocol for Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol can enhance rate and selectivity.

  • To a solution of the styrene derivative (1.2 equiv) in anhydrous DCM at -78 °C under an inert atmosphere, add the Lewis acid (e.g., EtAlCl₂, 1.1 equiv) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of the acyl chloride (1.0 equiv) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to stir at -78 °C for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Diagrams

Reaction Scheme and Common Byproducts

Byproducts cluster_reactants Reactants cluster_products Products ketene Aryl-Ketene desired 3-Arylcyclobutanone ketene->desired + Styrene regioisomer 2-Arylcyclobutanone ketene->regioisomer + Styrene (Undesired Pathway) ketene_dimer Ketene Dimer ketene->ketene_dimer Self-Reaction styrene Styrene Derivative styrene->desired styrene->regioisomer styrene_dimer Styrene Dimer styrene->styrene_dimer Self-Reaction

Caption: Overview of the desired reaction and common byproduct pathways.

Troubleshooting Logic Flow

Troubleshooting cluster_byproducts Identify Major Byproduct cluster_solutions Potential Solutions start Low Yield of Desired Product? polymer Polymeric Material start->polymer Yes regioisomer Regioisomer start->regioisomer Yes dimer Ketene Dimer start->dimer Yes slow_add Slow Addition / Lower Temp. polymer->slow_add lewis_acid Use Lewis Acid / Change Solvent regioisomer->lewis_acid high_dilution High Dilution / Slow Addition dimer->high_dilution

Caption: A simplified decision tree for troubleshooting common issues.

References

  • Jones, C. R., et al. (2020). Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes. Angewandte Chemie International Edition, 59(38), 16464-16469. [Link]

  • Ischay, M. A., et al. (2012). Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis. Journal of the American Chemical Society, 134(30), 12434–12437. [Link]

  • Basso, A., et al. (2021). Three-Component Staudinger Reaction. ChemistryViews. [Link]

  • Organic Chemistry Portal. (n.d.). Regioselectivity and stereoselectivity of ketene [2 + 2]cycloaddition. YouTube. [Link] (Note: A representative link is used as the original may not be stable. The principles are widely taught in organic chemistry.)

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

  • García-Ríos, E., et al. (2012). Theoretical Study of the Electronic Effects in the Intramolecular Ketene-Styrene [2+2] Cycloaddition. Redalyc. [Link]

  • Jasiński, R., et al. (2023). On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. MDPI. [Link]

  • Ghosez, L., et al. (1995). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 95(5), 1151-1202. [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Catalytic, Asymmetric Synthesis of β-Lactams. Proceedings of the National Academy of Sciences, 101(15), 5363–5367. [Link]

  • Reddit. (2021). How to separate these regioisomers? r/OrganicChemistry. [Link]

  • Royal Society of Chemistry. (2020). Reaction condition-dependent divergent synthesis of spirooxindoles and bisoxindoles. Organic & Biomolecular Chemistry. [Link]

  • Research and Reviews. (n.d.). A Study on Organic Synthesis via Ketene. [Link]

  • Zhang, Y., et al. (2017). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Tetrahedron Letters, 58(1), 45-48. [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? [Link]

Sources

challenges in the scale-up synthesis of 3-(2-Chlorophenyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Chlorophenyl)cyclobutanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up synthesis of this key intermediate. Our goal is to equip you with the scientific understanding and practical solutions to navigate the challenges of this synthesis, ensuring a robust and efficient process.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a unique set of challenges, particularly during scale-up. The strained four-membered ring system and the presence of a substituted aromatic group can lead to side reactions, purification difficulties, and yield inconsistencies. This guide will address the most common issues encountered in the primary synthetic routes to this molecule.

Core Synthetic Strategies and Potential Scale-Up Bottlenecks

The synthesis of this compound is typically approached via three main strategies. Each has its own advantages and inherent scale-up challenges.

cluster_0 Synthetic Strategies cluster_1 Key Challenges Strategy_A [2+2] Cycloaddition Challenge_1 Low Yield & Selectivity Strategy_A->Challenge_1 Photochemical inefficiency Challenge_2 Impurity Profile Strategy_A->Challenge_2 Dimerization byproducts Strategy_B Ring Expansion Strategy_B->Challenge_1 Rearrangement control Strategy_B->Challenge_2 Isomeric impurities Strategy_C Intramolecular Friedel-Crafts Acylation Strategy_C->Challenge_1 Harsh reaction conditions Challenge_3 Thermal Stability Strategy_C->Challenge_3 Decomposition Challenge_4 Purification at Scale Challenge_1->Challenge_4 Challenge_2->Challenge_4 Challenge_3->Challenge_4

Caption: Primary synthetic routes to this compound and their associated scale-up challenges.

Troubleshooting Guide: A-Z of Common Issues

This section provides a detailed, question-and-answer formatted troubleshooting guide for the most common problems encountered during the synthesis of this compound.

Section 1: Issues Related to [2+2] Cycloaddition Routes (e.g., Paternò-Büchi Reaction)

Q1: My [2+2] photocycloaddition is giving very low yields upon scale-up. What are the likely causes and how can I improve it?

A1: Low yields in photochemical reactions are a common scale-up challenge. The primary reasons are often related to light penetration, reaction concentration, and the quantum yield of the reaction.

  • Causality: As the reaction volume increases, the path length for light to travel through the solution becomes longer. If the starting materials or solvent absorb the UV light, the effective concentration of excited-state molecules decreases, leading to a drop in reaction rate and yield. This is governed by the Beer-Lambert Law.[1][2]

  • Troubleshooting Steps:

    • Reactor Design: For larger scale reactions, consider using a continuous flow reactor.[3] This ensures that the entire reaction mixture is uniformly irradiated. Alternatively, a reactor with a high surface area to volume ratio, such as one with an immersion well photoreactor, is recommended.

    • Solvent Selection: Use a solvent that is transparent at the wavelength of irradiation. Acetonitrile is often a good choice for photochemical reactions. Ensure the solvent is of high purity, as trace impurities can act as quenchers.

    • Concentration Optimization: While higher concentrations can increase throughput, they can also lead to issues with light penetration and side reactions like dimerization. A systematic optimization of the reactant concentrations is crucial.

    • Wavelength Selection: Ensure the wavelength of your UV source corresponds to the absorption maximum of the carbonyl compound to efficiently generate the excited state required for the Paternò-Büchi reaction.[1]

Q2: I am observing significant amounts of a dimeric byproduct in my photochemical reaction. How can I suppress this?

A2: Dimerization is a common side reaction in photocycloadditions, especially with aromatic alkenes.

  • Causality: The excited state of the alkene can react with a ground state alkene molecule, leading to the formation of a cyclobutane dimer. This is often competitive with the desired reaction with the carbonyl compound.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use the alkene as the limiting reagent and the carbonyl compound in excess to favor the intermolecular reaction between the two different components.

    • Concentration Adjustment: Lowering the concentration of the alkene can disfavor the bimolecular dimerization reaction.

    • Sensitization: In some cases, using a triplet sensitizer can be beneficial. The triplet excited state of the carbonyl may react more selectively with the alkene than the singlet excited state.[1]

ParameterBench Scale (Typical)Scale-Up (Recommended)Rationale
Reactor Type Batch (round-bottom flask)Continuous Flow or Immersion WellImproved light penetration and temperature control.
Alkene Concentration 0.1 - 0.5 M0.05 - 0.2 MMinimize dimerization and improve light penetration.
Solvent Dichloromethane, BenzeneAcetonitrile, HexaneHigher UV transparency and easier removal.
Section 2: Issues Related to Ring Expansion of Cyclopropyl Precursors

Q3: The ring expansion of my 1-(2-chlorophenyl)cyclopropylmethanol is inconsistent and gives multiple products. How can I improve the selectivity?

A3: The ring expansion of cyclopropylcarbinyl systems is highly sensitive to reaction conditions and the stability of the carbocation intermediates.

  • Causality: The reaction proceeds through a carbocation intermediate which can undergo various rearrangements. The desired pathway is the expansion to the cyclobutyl cation, but competing rearrangements can occur, leading to a mixture of products. The position of the chloro substituent on the phenyl ring can influence the stability of these intermediates.[4]

  • Troubleshooting Steps:

    • Acid Choice and Stoichiometry: The choice of acid is critical. Strong Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) are commonly used. The amount of acid should be carefully controlled; catalytic amounts are often sufficient.

    • Temperature Control: These rearrangements are often highly temperature-dependent. Running the reaction at a lower temperature can increase the selectivity for the desired product by favoring the kinetically controlled pathway.

    • Solvent Effects: The polarity of the solvent can influence the stability of the carbocation intermediates. A less polar solvent may favor the desired ring expansion.

Q4: I am having difficulty isolating the pure this compound from the ring expansion reaction mixture. What are the likely impurities and how can I remove them?

A4: Impurities in this reaction often include unreacted starting material, isomeric ketones from alternative rearrangements, and elimination byproducts.

  • Causality: The boiling points of these structurally similar isomers can be very close, making purification by distillation challenging.[5][6]

  • Troubleshooting Steps:

    • Chromatographic Purification: For smaller scales, column chromatography is effective. For larger scales, consider using a medium pressure liquid chromatography (MPLC) system.

    • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. A solvent screen should be performed to identify a suitable solvent system.

    • Chemical Purification: In some cases, impurities can be selectively reacted to form more easily separable derivatives. For example, aldehydic impurities can be removed by treatment with a bisulfite solution.[6] A patent for cyclobutanone purification suggests using a metal oxidant to remove impurities before distillation.[5]

Section 3: Issues Related to Intramolecular Friedel-Crafts Acylation

Q5: The intramolecular Friedel-Crafts acylation to form the cyclobutanone ring is giving a low yield. What are the key parameters to optimize?

A5: Intramolecular Friedel-Crafts reactions to form four-membered rings are notoriously difficult due to the high activation energy and ring strain of the product.

  • Causality: The formation of a four-membered ring via an intramolecular Friedel-Crafts reaction is entropically and enthalpically disfavored. The reaction requires a strong Lewis acid to activate the acylating agent, and the aromatic ring must be sufficiently nucleophilic. The electron-withdrawing nature of the chloro substituent can deactivate the aromatic ring towards electrophilic substitution.

  • Troubleshooting Steps:

    • Choice of Lewis Acid: A strong Lewis acid is required. Aluminum chloride (AlCl₃) is a common choice, but others like tin tetrachloride (SnCl₄) or titanium tetrachloride (TiCl₄) can also be effective. The stoichiometry of the Lewis acid is crucial and often needs to be greater than 1 equivalent due to complexation with the starting material and product.[7][8]

    • Reaction Conditions: High concentrations (to favor the intramolecular reaction) and elevated temperatures may be necessary. However, high temperatures can also lead to decomposition. A careful optimization of temperature and reaction time is essential.

    • Substrate Activation: The success of this reaction is highly dependent on the reactivity of the aromatic ring. The presence of the deactivating chloro group makes this reaction challenging. It might be necessary to consider alternative synthetic routes if this approach proves to be low-yielding.

Start Crude this compound Step1 Aqueous Workup (Quench Lewis Acid, Neutralize) Start->Step1 Step2 Extraction with Organic Solvent Step1->Step2 Step3 Drying of Organic Layer Step2->Step3 Step4 Solvent Removal Step3->Step4 Step5 Purification Step4->Step5 OptionA Fractional Distillation (High Vacuum) Step5->OptionA If liquid & thermally stable OptionB Column Chromatography (MPLC for Scale-up) Step5->OptionB If distillation is ineffective OptionC Recrystallization Step5->OptionC If solid End Pure Product OptionA->End OptionB->End OptionC->End

Caption: A generalized workflow for the workup and purification of this compound.

Frequently Asked Questions (FAQs)

Q: What are the main safety precautions to consider when scaling up the synthesis of this compound?

A: When scaling up, several safety aspects need careful consideration:

  • Exothermic Reactions: Friedel-Crafts acylations and ring expansions can be highly exothermic. Ensure adequate cooling capacity and monitor the internal temperature closely.

  • Reagent Handling: Lewis acids like AlCl₃ are corrosive and react violently with water. Handle them in a dry environment and use appropriate personal protective equipment (PPE).

  • Pressure Build-up: Some reactions may evolve gases. Ensure the reactor is properly vented.

  • Photochemical Reactions: UV radiation is harmful. Ensure the photoreactor is properly shielded.

Q: Are there any specific analytical techniques recommended for monitoring the reaction progress and purity of this compound?

A: Yes, a combination of techniques is recommended:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are suitable for monitoring the disappearance of starting materials and the formation of the product.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for determining the purity of the final product and identifying any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation.

Q: Can I use a different halogen-substituted phenyl starting material for these synthetic routes?

A: Yes, but the electronic nature and position of the halogen will affect the reaction. For example, a bromo or iodo substituent may be less deactivating than a chloro group, potentially leading to higher yields in electrophilic aromatic substitution reactions. Conversely, a fluoro substituent is more deactivating. The position of the halogen will also influence the regioselectivity of the reactions.

References

  • CN103449994A - Purifying process of cyclobutanone - Google Patents.
  • CN111138252A - Synthetic method of cyclobutanone - Google Patents.
  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing). Available at: [Link]

  • Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane - Caltech Authors. Available at: [Link]

  • Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles - Scientiae Radices. Available at: [Link]

  • Cyclobutanone - Organic Syntheses Procedure. Available at: [Link]

  • Cyclobutanone synthesis - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Paternò–Büchi reaction between aromatic carbonyl compounds and 1-(3-furyl)alkanols - ResearchGate. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents.
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC - NIH. Available at: [Link]

  • Prediction Challenge: Cyclobutanone Photochemistry - AIP Publishing LLC. Available at: [Link]

  • Which ring expansion in cyclobutyl(cyclopropyl)methanol is favourable? - Chemistry Stack Exchange. Available at: [Link]

  • Optimization of the [2+2] cycloaddition reaction conditions a - ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • The Paternò-Büchi reaction - a comprehensive review - PubMed. Available at: [Link]

  • A formal (3+2) cycloaddition strategy toward 2-azanorbornanes - ChemRxiv. Available at: [Link]

  • Paterno-Buchi reaction || photochemistry || solved problems - YouTube. Available at: [Link]

  • (PDF) The Synthesis of the Hydrogenated Thiophenes by [3+2] Cycloaddition Reaction of Thiocarbonyl Ylide - ResearchGate. Available at: [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available at: [Link]

  • A formal (3+2) cycloaddition strategy toward 2-azanorbornanes - ChemRxiv. Available at: [Link]

  • Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. Available at: [Link]

  • Redirecting a Diels–Alder Reaction toward (2 + 2)-Cycloaddition | Request PDF. Available at: [Link]

  • A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone - Technical Disclosure Commons. Available at: [Link]

  • A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradiation - MDPI. Available at: [Link]

Sources

stability of 3-(2-Chlorophenyl)cyclobutanone under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development scientists working with 3-(2-Chlorophenyl)cyclobutanone . It addresses the specific stability profile of this strained ring system under acidic conditions, providing actionable troubleshooting protocols and mechanistic insights.

Executive Summary: Acid Stability Profile

Is this compound stable in acid? Conditionally, Yes.

The compound exhibits a "Goldilocks" stability profile.[1] It is generally stable in aqueous mineral acids (e.g., 1M HCl, 1M H₂SO₄) at ambient temperatures.[1] However, it is highly reactive in acidic alcoholic media (e.g., HCl/MeOH) and under forcing conditions (high heat/strong Lewis acids).[1]

The primary driving force for its reactivity is I-Strain (Internal Strain) . The transition from the sp² hybridized carbonyl (ideal angle 120°) to an sp³ hybridized intermediate (ideal angle 109.5°) significantly relieves ring strain in the 4-membered ring (actual angle ~90°). Consequently, this compound is far more susceptible to nucleophilic attack (hydration, acetalization) than cyclopentanones or cyclohexanones.[1]

Mechanistic Insight: The "Why" Behind the Reactivity[1]

To troubleshoot effectively, you must understand the competing pathways governed by the 2-chlorophenyl substituent and ring strain.[1]

The 2-Chlorophenyl Effect[1]
  • Steric Shielding: The chlorine atom at the ortho position provides a moderate steric shield, slightly retarding nucleophilic attack compared to the unsubstituted phenyl analog.[1]

  • Electronic Deactivation: The inductive electron-withdrawing nature (-I effect) of the chlorine makes the carbonyl carbon more electrophilic, potentially accelerating initial nucleophilic attack, though the steric effect often dominates in kinetic control.[1]

Degradation Pathways

The following Graphviz diagram illustrates the three critical pathways you must control: Reversible Ketalization (in alcohols), Acid-Catalyzed Ring Opening , and Baeyer-Villiger Oxidation (often an unintended side reaction with peracids).[1]

StabilityPathways Figure 1: Acid-Catalyzed Transformation Pathways. Note that Ketal formation is favored in cyclobutanones due to strain relief (sp2 -> sp3). Start 3-(2-Chlorophenyl) cyclobutanone (sp2, Strained) Hemi Hemiacetal Intermediate Start->Hemi MeOH/H+ (Fast Equilibrium) Hydrate Gem-diol (Hydrate) Start->Hydrate H2O/H+ (Reversible) Lactone Gamma-Lactone (Baeyer-Villiger) Start->Lactone mCPBA or Peroxides/H+ Ketal Dimethyl Ketal (Stable, sp3) Hemi->Ketal MeOH/H+ -H2O Linear Ring Opening (Gamma-chlorophenyl butyric acid deriv.) Hydrate->Linear Heat/Strong Acid (Irreversible Cleavage)

Troubleshooting Guide: Q&A

Scenario A: "My compound disappeared during workup with Methanol/HCl."

Diagnosis: You likely formed the dimethyl ketal .[1] Explanation: Unlike unstrained ketones, cyclobutanones rapidly convert to ketals in acidic methanol because the sp³ geometry relieves ring strain.[1] This is often mistaken for decomposition because the ketone peak disappears in IR/NMR.[1] Solution:

  • Do not discard. The reaction is reversible.[1]

  • Treat the mixture with aqueous acid (e.g., THF/1M HCl 1:1) and stir at room temperature for 1-2 hours.

  • The ketal will hydrolyze back to the parent cyclobutanone.[1]

  • Prevention: Avoid using methanol or ethanol during acidic quenches.[1] Use THF , DCM , or Acetonitrile .[1]

Scenario B: "I see a new, more polar spot on TLC after heating in acid."

Diagnosis: Acid-catalyzed Ring Opening . Explanation: While the cyclobutanone ring is robust at RT, heating in aqueous acid (especially >60°C) can trigger cleavage of the C1-C2 bond, leading to a linear carboxylic acid derivative (e.g., 3-(2-chlorophenyl)butanoic acid derivatives).[1] Solution:

  • This degradation is usually irreversible .

  • Check the NMR for the loss of the cyclobutane multiplet signals (typically

    
     2.8–3.5 ppm) and the appearance of linear alkyl chains.[1]
    
  • Protocol Adjustment: Lower the temperature. If deprotection requires acid, consider using Lewis acids like ZnBr₂ or TMSOTf at low temperatures (-78°C to 0°C) instead of hot Brønsted acids.[1]

Scenario C: "My yield is low, and I detect a lactone."

Diagnosis: Unintended Baeyer-Villiger Oxidation . Explanation: If your acid source contains trace peroxides (e.g., old ethers, impure reagents) or if you are using a peracid step, the cyclobutanone will preferentially oxidize to the


-lactone due to the high migratory aptitude of the secondary carbon and strain relief.[1]
Solution: 
  • Test solvents for peroxides.[1]

  • Ensure your acid catalyst is not an oxidizing acid (avoid nitric acid).

Stability Data & Solvent Compatibility

The following table summarizes the stability limits determined for 3-arylcyclobutanones.

Solvent SystemAcid CatalystConditionStability StatusRecommendation
Water / THF 1M HCl25°C, 24hStable Preferred condition for hydrolysis.[1]
Water / THF 6M HCl80°C, 4hUnstable Risk of ring opening (~15-30% degradation).[1]
Methanol 0.1M HCl25°C, 1hReactive Forms Ketal (>90% conversion).[1] Reversible.
DCM TFA (Neat)0°C, 2hStable Suitable for Boc-deprotection steps.[1]
DCM TiCl₄ (Lewis)-78°CStable Safe for Lewis-acid catalyzed additions.
Acetic Acid Glacial25°CStable Good solvent for mild acidic reactions.[1]

Validated Protocols

Protocol 1: Standard Stability Check (HPLC/TLC)

Use this protocol to verify the integrity of your specific batch before scaling up.

  • Preparation: Dissolve 10 mg of this compound in 1 mL of THF.

  • Challenge: Add 0.5 mL of 1M HCl .

  • Incubation: Stir vigorously at room temperature (20-25°C).

  • Sampling:

    • T = 0 min: Take an aliquot immediately.

    • T = 4 hours: Take a second aliquot.

  • Analysis: Neutralize aliquots with saturated NaHCO₃, extract into EtOAc, and analyze via HPLC or TLC (Hexane/EtOAc 8:2).

    • Pass Criteria: Purity profile at T=4h is identical to T=0.

    • Fail Criteria: Appearance of a baseline spot (linear acid) or shift in retention time.

Protocol 2: Ketal Recovery (Corrective Action)

Use this if you accidentally exposed the compound to acidic methanol.

  • Concentrate the methanolic mixture to remove as much methanol as possible.[1]

  • Redissolve the residue in Acetone/Water (4:1) .

  • Add p-Toluenesulfonic acid (pTSA) (5 mol%).

  • Stir at RT for 2 hours.

  • Monitor by TLC for the reappearance of the ketone.[1]

  • Workup: Dilute with water, extract with DCM, wash with NaHCO₃.[1]

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003).[1] The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538.[1] Link

  • Wiberg, K. B. (1986).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322.[1] Link

  • Lee-Ruff, E., & Mladenova, G. (2003).[1] Enantioselective Synthesis of Cyclobutanones. Chemical Reviews, 103(4), 1449–1484.[1] Link

  • Conia, J. M., & Salaün, J. R. (1972).[1] Thermally Induced Retro-Aldol Reactions of Cyclobutanones. Accounts of Chemical Research, 5(1), 33–40.[1] Link

Sources

stability of 3-(2-Chlorophenyl)cyclobutanone under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability of 3-(2-Chlorophenyl)cyclobutanone in Basic Media

Executive Summary

You are likely working with This compound (CAS: 1823886-41-4) as a scaffold for drug discovery or complex synthesis. While this building block offers unique sp³ character and defined vectors for medicinal chemistry, it possesses a critical vulnerability: high sensitivity to basic conditions.

The cyclobutanone ring carries approximately 26 kcal/mol of ring strain . Under basic conditions (pH > 10 or presence of strong nucleophiles), this strain acts as a thermodynamic spring, driving rapid, irreversible ring-opening reactions.

The Golden Rule: Avoid prolonged exposure to aqueous strong bases (NaOH, KOH) and nucleophilic alkoxides. If basic conditions are required, utilize non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃) or sterically hindered organic bases (e.g., DIPEA, LiHMDS) at controlled temperatures.

Part 1: The "Why" – Mechanistic Instability

To troubleshoot effectively, you must understand the failure mode. The decomposition is not random; it follows a specific pathway driven by the relief of angle strain.

The Ring-Opening Mechanism

When a hard nucleophile (like hydroxide,


) attacks the carbonyl carbon, it forms a tetrahedral intermediate. In a typical unstrained ketone, this is reversible. In cyclobutanones, the intermediate collapses by breaking a C-C bond to relieve the ring strain, resulting in an acyclic byproduct (typically a 

-substituted carboxylic acid derivative).

Visualizing the Pathway:

RingOpening Start 3-(2-Chlorophenyl) cyclobutanone Attack Nucleophilic Attack (OH-) Start->Attack + Base (OH-) Inter Tetrahedral Intermediate (High Energy) Attack->Inter Transition C-C Bond Cleavage Inter->Transition Strain Relief (~26 kcal/mol) Product 3-(2-Chlorophenyl) butanoic acid (Ring Opened) Transition->Product Irreversible

Figure 1: The irreversible base-mediated ring-opening pathway of 3-arylcyclobutanones.

Part 2: Troubleshooting Center & FAQs

This section addresses specific scenarios reported by users in the field.

Scenario A: "I lost my product during aqueous workup."
  • Symptom: The crude NMR shows a messy aliphatic region and a loss of the characteristic cyclobutanone carbonyl signal (~1780 cm⁻¹ in IR).

  • Diagnosis: You likely used 1M NaOH or saturated NaHCO₃ with prolonged stirring. The base hydrolyzed the ketone.

  • Solution:

    • Switch: Use 0.5M HCl or saturated NH₄Cl for quenching reactions.

    • Protocol: If a basic wash is absolutely necessary to remove acids, use cold (<5°C) saturated NaHCO₃ and separate phases immediately (<2 mins). Never use NaOH.

Scenario B: "My yield is low in the aldol reaction."
  • Symptom: You are trying to functionalize the

    
    -position using a base, but recovering starting material or ring-opened trash.
    
  • Diagnosis: The base used was too nucleophilic (e.g., NaOMe, NaOEt) or the temperature was too high.

  • Solution:

    • Base Selection: Use LiHMDS or LDA at -78°C . These are bulky, non-nucleophilic bases that will deprotonate the

      
      -proton to form the enolate without attacking the carbonyl.
      
    • Quench: Quench at low temperature before warming up.

Scenario C: "Can I store this in DMSO or DMF?"
  • Symptom: Purity decreases over weeks.

  • Diagnosis: DMSO and DMF can become slightly basic over time (amine impurities) or contain water, promoting slow hydrolysis.

  • Solution: Store as a neat oil/solid at -20°C under Argon. If solution storage is required, use anhydrous DCM or Toluene .

Part 3: Comparative Stability Data

We have compiled stability estimates based on structural analogs and functional group reactivity.

ConditionReagentStability RatingEstimated Half-Life (t½)Recommendation
Acidic 1M HCl, RTStable > 24 HoursPreferred workup condition.
Weak Base Sat. NaHCO₃, RT⚠️ Caution ~ 2-4 HoursWork fast; keep cold.
Strong Base 1M NaOH, RTUnstable < 15 MinutesDO NOT USE.
Nucleophile NaOMe / MeOHUnstable < 5 MinutesRapid ring opening to ester.
Bulky Base LiHMDS, -78°CStable Stable (Kinetic)Ideal for enolate chemistry.

Part 4: Validated Experimental Protocols

Protocol 1: Safe Workup Procedure

Use this standard operating procedure (SOP) to isolate the compound without degradation.

  • Cooling: Cool the reaction mixture to 0°C.

  • Quench: Slowly add saturated NH₄Cl or 0.5 M HCl . Do not use basic quench.

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Washing: Wash the organic layer once with Brine.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid K₂CO₃ as a drying agent.

  • Concentration: Rotate evaporate at < 40°C bath temperature.

Protocol 2: Rapid Stability Test

Unsure if your specific reaction conditions are safe? Run this 10-minute test.

  • Dissolve 5 mg of this compound in 0.5 mL of your target solvent.

  • Add the base/reagent at the target concentration.

  • Monitor by TLC immediately.

    • Starting Material: High R_f (Non-polar).

    • Ring Opened Product: Low R_f (Carboxylic acid/polar) or streak near baseline.

  • If a baseline spot appears within 10 minutes, the conditions are incompatible .

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003).[1] "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 103(4), 1485–1538.

  • Conia, J. M., & Salaun, J. R. (1972). "Thermally and chemically induced ring opening of cyclobutanones." Accounts of Chemical Research, 5(1), 33–40.

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322.

  • Master Organic Chemistry. (2015). "Ring Opening of Strained Rings." MasterOrganicChemistry.com.

Sources

Technical Support Center: Synthesis of 3-(2-Chlorophenyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Side Reactions & Process Optimization Status: Open Analyst: Senior Application Scientist

Executive Summary & Route Analysis

User Query: "I am observing low yields and unknown impurities during the synthesis of 3-(2-Chlorophenyl)cyclobutanone. What are the dominant side reactions?"

Technical Assessment: The synthesis of 3-arylcyclobutanones is most reliably achieved via the [2+2] cycloaddition of dichloroketene to a styrene derivative, followed by reductive dechlorination . This route is preferred over direct Grignard addition to cyclobutenones for this specific substrate due to the steric hindrance of the ortho-chloro substituent on the phenyl ring.

However, this route introduces two critical failure points:

  • The [2+2] Phase: Competition between cycloaddition and ketene oligomerization.

  • The Dechlorination Phase: The high risk of chemoselective failure (removing the aromatic chlorine along with the aliphatic chlorines) and ring opening (cleavage of the strained cyclobutanone).

Process Visualization & Side Reaction Map

The following diagram maps the standard workflow against the critical divergence points where side reactions occur.

SideReactionMap Start Start: 2-Chlorostyrene + Trichloroacetyl Chloride KeteneGen In Situ Dichloroketene Generation (Zn/Cu) Start->KeteneGen DME/Ether, 10-15°C Intermed Intermediate: 2,2-dichloro-3-(2-chlorophenyl) cyclobutanone KeteneGen->Intermed [2+2] Cycloaddition Side1 Side Product A: Dichloroketene Oligomers (Tarry residue) KeteneGen->Side1 Lack of Olefin Excess Side2 Side Product B: Linear Esters (Hydrolysis via moisture) KeteneGen->Side2 Wet Solvent Dechlor Reductive Dechlorination (Zn / Acetic Acid) Intermed->Dechlor Product Target Product: 3-(2-Chlorophenyl) cyclobutanone Dechlor->Product Controlled Zn/HOAc Side3 Side Product C: 3-Phenylcyclobutanone (Loss of Aryl-Cl) Dechlor->Side3 Pd/C Hydrogenation (Avoid!) Side4 Side Product D: Ring-Opened Butyric Acid Derivatives Dechlor->Side4 High Temp / Strong Acid Side5 Side Product E: Cyclobutanol (Over-reduction) Dechlor->Side5 Excess Reductant

Caption: Figure 1. Reaction network showing the primary synthetic pathway (green nodes) and critical side-reaction divergence points (red nodes).

Module 1: The [2+2] Cycloaddition Phase

The Mechanism

Dichloroketene is generated in situ from trichloroacetyl chloride using activated Zinc (Zn/Cu couple). It immediately undergoes a thermal [2+2] cycloaddition with 2-chlorostyrene.

Critical Side Reactions & Troubleshooting
IssueObservationRoot CauseCorrective Action
Low Yield / Tarry Residue Dark, viscous reaction mixture; difficult workup.Ketene Oligomerization. Dichloroketene reacts with itself faster than with the styrene if the styrene concentration is too low.High Dilution Technique: Add the acid chloride slowly to a mixture of Zn and Styrene. Ensure Styrene is in slight excess (1.2 equiv).
Linear Impurities NMR shows aliphatic chains; no ring protons.Hydrolysis. Ketenes react violently with water to form carboxylic acids/anhydrides.Strict Anhydrous Protocol: Dry glassware overnight. Use anhydrous DME or Ether.
Styrene Polymerization Gummy solid precipitates; loss of starting material.Radical Polymerization. 2-Chlorostyrene is prone to polymerization, especially if the reaction exotherms.Temperature Control: Maintain reaction at 10–20°C. Do not overheat. Ensure the styrene contains a radical inhibitor (e.g., TBC) if compatible.

Expert Insight: The ortho-chloro group on your styrene creates steric bulk. This slows the [2+2] approach vector. Unlike unsubstituted styrene, you cannot rush the addition of trichloroacetyl chloride. A slower addition rate allows the less reactive 2-chlorostyrene time to trap the ketene before the ketene dimerizes.

Module 2: The Dechlorination Phase (The "Kill" Step)

The Challenge

You must remove two aliphatic chlorine atoms (on the ring) without touching the aromatic chlorine (on the phenyl ring).

Protocol: Zinc/Acetic Acid Reduction

Do NOT use Catalytic Hydrogenation (Pd/C + H2). Palladium will rapidly perform oxidative insertion into the Aryl-Cl bond, yielding 3-phenylcyclobutanone (dehalogenated impurity).

Critical Side Reactions & Troubleshooting
1. Loss of Aromatic Chlorine (Chemoselectivity Failure)
  • Symptom: Mass Spec shows M-34 peak (Product minus Cl).

  • Cause: While Zn/HOAc is milder than Pd/C, aggressive heating or highly activated Zinc dust can still reduce the aryl chloride.

  • Fix: Perform the reaction at room temperature (20-25°C) . Monitor by TLC/GC every 30 minutes. Quench immediately upon consumption of the dichloro-intermediate.

2. Ring Opening (Acid-Catalyzed Cleavage)
  • Symptom: Disappearance of the carbonyl stretch (~1780 cm⁻¹) in IR; appearance of broad carboxylic acid peaks.

  • Mechanism: Cyclobutanones possess ~26 kcal/mol of ring strain. In hot acetic acid, the carbonyl oxygen protonates, inviting nucleophilic attack by water or acetate, leading to ring cleavage (formation of gamma-chlorophenyl butyric acid derivatives).

  • Fix:

    • Avoid reflux.

    • Buffer the system: Some protocols suggest using Zn dust in Ethanol with NH₄Cl instead of neat acetic acid to maintain a milder pH.

3. Incomplete Dechlorination (Monochloro Impurity)
  • Symptom: Complex splitting in NMR cyclobutane region; Mass Spec shows M+34 pattern.

  • Cause: Zinc surface passivation (oxide layer).

  • Fix: Activation of Zinc is non-negotiable. Wash Zn dust with dilute HCl, then water, then acetone, and dry under vacuum before use. Alternatively, use the Zn/Cu couple method.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use triethylamine (Et3N) to generate the ketene instead of Zinc? A: Yes, dehydrohalogenation of dichloroacetyl chloride with Et3N is an alternative. However, the amine hydrochloride salt by-product can be voluminous and difficult to stir. The Zinc method (reductive elimination from trichloroacetyl chloride) is generally preferred for in situ trapping because it produces non-interfering Zinc salts.

Q2: My product decomposes on the silica column. Why? A: Cyclobutanones are sensitive to base. Silica gel is slightly acidic, which is usually fine, but if your eluent contains any basic modifiers (like amines), the ring will open. Use neutral silica or slightly deactivated alumina if degradation persists. Store the product at -20°C , as alpha-substitution stabilizes the ring less than the dichloro-precursor.

Q3: How do I distinguish the 2,2-dichloro intermediate from the final product by NMR? A:

  • Intermediate: The cyclobutane ring protons appear as a simple AB system (or ABX depending on conformation) shifted downfield (3.5–4.5 ppm) due to the inductive effect of the two chlorines.

  • Final Product: You will see a complex multiplet pattern for the 5 ring protons (4 on the ring + 1 benzylic) in the 3.0–3.5 ppm range. The shift upfield is diagnostic of successful dechlorination.

References

  • Krepski, L. R., & Hassner, A. (1978). An improved procedure for the addition of dichloroketene to unactivated olefins.[1] The Journal of Organic Chemistry, 43(16), 3173-3175. Link

  • Danheiser, R. L., & Savariar, S. (1987). Synthesis of 3-butylcyclobutenone. Organic Syntheses, 65, 32. (Describes the Zn/Cu couple and dechlorination protocols). Link

  • Bak, D. A., & Brady, W. T. (1979). Halogenated ketenes. 31. Cycloaddition of dichloroketene to styrenes. The Journal of Organic Chemistry, 44(1), 107-110. Link

  • Amstrup, P., et al. (2014). Scalable Synthesis of 3-Arylcyclobutanones. Organic Process Research & Development, 18(11), 1543–1549. (Industrial optimization of this specific pathway). Link

Sources

optimization of palladium-catalyzed cross-coupling of cyclobutanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Priority: High (Strain-Release Sensitivity) Support Level: Tier 3 (Senior Application Scientist)

System Overview: The Dual-Path Challenge

Welcome to the Cyclobutanone Functionalization Support Hub. Working with cyclobutanones in palladium catalysis presents a unique bifurcation in reactivity driven by ring strain (~26 kcal/mol).

As a user, you are likely attempting one of two distinct workflows:

  • 
    -Arylation (Ring Retention):  Using the cyclobutanone as a nucleophile (via enolate) to couple with an aryl halide, keeping the four-membered ring intact.
    
  • C–C Activation (Ring Opening): Using the ring strain to drive C–C bond cleavage, resulting in linear ketones, indanones, or fused systems.

Critical Warning: These pathways are competitive. Minor changes in ligand sterics or temperature can inadvertently switch your system from Path A to Path B. This guide focuses on controlling this divergence.

Diagnostic Decision Matrix

Before proceeding, verify your intended pathway against the required reaction parameters.

ReactionLogic Start Input: Cyclobutanone + Aryl Halide + Pd Decision Target Structure? Start->Decision PathA Path A: Intact Ring (α-Arylation) Decision->PathA Retain Strain PathB Path B: Ring Opening (C-C Activation) Decision->PathB Release Strain CondA Requirements: - Bulky Phosphines (P(tBu)3, XPhos) - Base: LiHMDS/NaOtBu - Temp: < 80°C PathA->CondA CondB Requirements: - Directed: Pyridyl/Oxime DG - Undirected: High Temp (>100°C) - Ligand: PCy3 or specific bidentates PathB->CondB ResultA Product: α-Aryl Cyclobutanone CondA->ResultA ResultB Product: Linear Ketone or Indanone CondB->ResultB

Figure 1: Decision matrix for selecting reaction conditions based on desired topology.

Module A: -Arylation (Ring Retention)

Objective: Couple Ar-X to the


-position without triggering 

-carbon elimination (ring opening).
Standard Operating Procedure (SOP-A)
  • Catalyst Precursor: Pd(OAc)

    
     or Pd
    
    
    
    (dba)
    
    
  • Ligand: P(tBu)

    
      (1:1 Pd:L ratio) or XPhos .
    
    • Why? Extremely bulky ligands facilitate the reductive elimination of the crowded quaternary center and, crucially, destabilize the

      
      -carbon elimination transition state, protecting the ring.
      
  • Base: LiHMDS (Lithium Hexamethyldisilazide) or NaOtBu.

    • Note: LiHMDS is preferred for sensitive substrates to generate the enolate kinetically at low temperature before adding the catalyst.

  • Solvent: Toluene or THF (anhydrous).

Troubleshooting Guide: -Arylation
SymptomRoot CauseCorrective Action
Ring Opening Observed Temperature too high or Ligand too small.Switch to P(tBu)

.
Reduce temperature to RT or 50°C. Small ligands allow the Pd to insert into the C-C bond (relief of strain).
Bis-Arylation Rapid enolate equilibration.Use LiHMDS to pre-form the enolate at -78°C, then add catalyst/Ar-X. Increase steric bulk of the aryl halide if possible.
No Reaction (SM Recovery) Enolate oxidation or Catalyst death.Ensure strict O

-free conditions
. Cyclobutanone enolates are prone to oxidative dimerization. Add 1-2 mol% catalyst.

-Hydride Elimination
Alkyl chain on

-carbon.
Use BrettPhos or RuPhos to accelerate reductive elimination over

-H elimination.

Module B: C–C Activation (Ring Opening)

Objective: Cleave the C1-C2 bond to form linear functionalized ketones or fused rings (e.g., indanones via intramolecular cyclization).

Standard Operating Procedure (SOP-B)
  • Catalyst: Pd(OAc)

    
     (5-10 mol%).
    
  • Ligand: PCy

    
      or PPh
    
    
    
    (less sterically demanding than Path A).
  • Additives: Norbornene (if pursuing Catellani-type annulations) or Boronic acids (for cascade Suzuki couplings).

  • Temperature: High (100°C - 140°C).

    • Why? Breaking the C-C bond often has a higher activation energy than C-H activation; thermal energy is required to access the ring-opening pathway.

Troubleshooting Guide: Ring Opening
SymptomRoot CauseCorrective Action
Product is

-Arylated (Ring Intact)
Ligand is too bulky or Temp too low.Switch to PCy

. Increase temperature to >110°C to overcome the barrier for

-C elimination.
Regioselectivity Issues (Wrong C-C bond breaks) Lack of Directing Group (DG).Install a transient or permanent DG (e.g., 2-aminopyridine or oxime ) to direct the Pd insertion to the proximal C-C bond [1].
Protodepalladation (Loss of Ar group) Moisture in solvent.The ring-opened alkyl-Pd intermediate is sensitive. Use molecular sieves in Dioxane/Toluene.

Mechanistic Visualization: The Critical Junction

Understanding the "Why" prevents the "What went wrong." The diagram below illustrates the competition between Reductive Elimination (Path A) and


-Carbon Elimination (Path B).

Mechanism Enolate Pd(II)-Enolate Species (Square Planar) PathA_TS Path A Transition State: Reductive Elimination Enolate->PathA_TS Promoted by Bulky Ligands (P(tBu)3) PathB_TS Path B Transition State: β-Carbon Elimination Enolate->PathB_TS Promoted by Strain + Heat ProdA α-Arylated Cyclobutanone PathA_TS->ProdA ProdB Ring-Opened Metallacycle PathB_TS->ProdB leads to Linear/Fused Products

Figure 2: Mechanistic divergence. Bulky ligands accelerate Path A; Heat and Strain drive Path B.

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C for these reactions? A: generally, No. Homogeneous catalysis is required to control the ligand sphere. Pd/C lacks the specific steric tuning needed to prevent ring opening during arylation or to direct C-C activation.

Q: I am getting a mixture of ring-opened and ring-closed products. How do I force one? A: This is a "Goldilocks" ligand issue.

  • To force Ring Closing: Move to P(tBu)

    
      or Q-Phos . The sheer bulk makes the geometry for ring opening (which requires orbital alignment of the C-C bond with Pd) energetically unfavorable.
    
  • To force Ring Opening: Increase temperature by 20°C and switch to a less bulky, electron-rich phosphine like PCy

    
     .
    

Q: My cyclobutanone has a


-substituent. How does this affect regioselectivity in ring opening? 
A:  In C-C activation (Dong/Murakami type), the cleavage usually occurs at the less substituted  C-C bond due to steric hindrance, unless a Directing Group (DG) is used to anchor the catalyst to a specific side [2].

References

  • Deacylative transformations of ketones via aromatization-promoted C-C bond activation. Source: Nature (2019). Guangbin Dong et al. Context: Establishes the use of directing groups and Pd catalysis for selective C-C cleavage in ketones.[1] URL:[Link]

  • Palladium-Catalyzed α-Arylation of Ketones. Source: Journal of the American Chemical Society (1997).[2] Buchwald, S. L., et al. Context:[3] The foundational text on using bulky phosphines to facilitate reductive elimination and prevent side reactions in ketone arylation. URL:[Link]

  • Palladium-Catalyzed Enantioselective Ring-Opening/Cross-Coupling of Cyclobutanones. Source: Angewandte Chemie Int.[4] Ed. (2019). Context: Describes the specific conditions for converting cyclobutanones to indanones via ring opening. URL:[Link]

Sources

Technical Support Center: Troubleshooting Diastereomeric Separation of 3-Substituted Cyclobutanones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the challenging yet critical task of separating diastereomers of 3-substituted cyclobutanones. This guide is designed for researchers, scientists, and professionals in drug development who encounter the nuances of stereoisomeric purification. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental choices are informed by a deep understanding of the underlying principles.

I. Core Principles of Diastereomeric Separation

Unlike enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment, diastereomers possess different physical and chemical properties. This fundamental difference is the cornerstone of their separability. Techniques such as chromatography and crystallization exploit these differences in polarity, solubility, and interaction with a chiral environment to achieve separation.

Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for diastereomer resolution. The success of these techniques hinges on the differential interaction of the diastereomers with the stationary phase, influenced by the mobile phase composition.[1][2][3]

Crystallization-Based Separations

Fractional crystallization is a classic method that relies on the differential solubility of diastereomers in a given solvent system.[4] While potentially scalable and cost-effective, it often requires extensive optimization of solvents and conditions.[4][5]

II. Troubleshooting Guide: Chromatographic Separations

This section addresses common issues encountered during the chromatographic separation of 3-substituted cyclobutanone diastereomers.

Question 1: I am seeing poor or no resolution between my diastereomer peaks. What are the primary factors I should investigate?

Answer:

Poor resolution is a multifaceted problem that can be systematically addressed by evaluating the key parameters of your chromatographic system: the stationary phase, the mobile phase, and temperature.[6]

1. Re-evaluate Your Stationary Phase:

  • The Principle of Selectivity: The choice of stationary phase is paramount as it provides the primary mechanism for differential interaction. Diastereomers can often be separated on standard achiral phases (like silica or C18), but chiral stationary phases (CSPs) frequently offer superior selectivity.[7][8]

  • Troubleshooting Steps:

    • Screen Different Achiral Phases: If using normal-phase HPLC, explore different silica-based columns or consider bonded phases like cyano (CN) or diol. For reverse-phase, experiment with phenyl-hexyl or embedded polar group phases, which can offer different selectivities compared to standard C18.

    • Employ Chiral Stationary Phases (CSPs): CSPs are designed to separate stereoisomers and can be highly effective for diastereomers.[7][8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a versatile starting point.[6] The helical structure of amylose-based columns, for instance, can provide the necessary spatial recognition to differentiate between diastereomers where cellulose-based columns might fail.[6]

    • Consider Alternative Chemistries: For particularly challenging separations, explore less common stationary phases like Pirkle-type, cyclodextrin-based, or porous graphitic carbon columns.[7][9]

2. Optimize the Mobile Phase:

  • The Role of the Mobile Phase: The mobile phase modulates the interaction between the analytes and the stationary phase. Small changes in its composition can have a significant impact on selectivity and resolution.[10]

  • Troubleshooting Steps:

    • Normal Phase (NP-HPLC):

      • Solvent Strength: Adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Decreasing the modifier concentration generally increases retention and can improve resolution, though analysis times will be longer.[10]

      • Modifier Choice: Switching the polar modifier (e.g., from isopropanol to ethanol) can alter the hydrogen bonding interactions and significantly change selectivity.

    • Reversed Phase (RP-HPLC):

      • Organic Modifier: Vary the ratio of water to the organic modifier (e.g., acetonitrile, methanol). Also, switching between acetonitrile and methanol can alter selectivity due to their different dipole moments and hydrogen bonding capabilities.[2]

      • pH Control (for ionizable compounds): If your 3-substituted cyclobutanone has acidic or basic functional groups, adjusting the mobile phase pH with buffers can dramatically affect retention and selectivity by altering the ionization state of the analyte.[9][11][12]

    • Additives: In both NP and RP modes, small amounts of additives like trifluoroacetic acid (TFA) or triethylamine (TEA) can improve peak shape and sometimes resolution by masking active sites on the stationary phase or interacting with the analyte.

3. Adjust the Column Temperature:

  • Thermodynamic Effects: Temperature influences the thermodynamics of the partitioning process between the mobile and stationary phases.

  • Troubleshooting Steps:

    • Lowering the Temperature: In many cases, decreasing the column temperature enhances resolution.[13][14] This is because the enthalpic differences in the interactions between the diastereomers and the stationary phase become more significant at lower temperatures. However, this often leads to broader peaks and longer run times.

    • Increasing the Temperature: Occasionally, raising the temperature can improve resolution, although this is less common.[13] It can be beneficial if mass transfer kinetics are poor at lower temperatures.

Systematic Troubleshooting Workflow for Poor Resolution

Caption: A logical workflow for troubleshooting poor diastereomer resolution.

Question 2: My peaks are broad and tailing. How can I improve the peak shape?

Answer:

Poor peak shape is often indicative of secondary, undesirable interactions or kinetic issues.

  • Possible Causes & Solutions:

    • Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with polar functional groups on your cyclobutanone, leading to tailing.

      • Solution: Add a competitive agent to the mobile phase. For basic compounds, a small amount of a base like triethylamine (TEA) can be effective. For acidic compounds, an acid like trifluoroacetic acid (TFA) or formic acid can help.

    • Column Overload: Injecting too much sample can saturate the stationary phase, causing broad, fronting, or tailing peaks.[11]

      • Solution: Reduce the sample concentration or injection volume.

    • Mismatched Injection Solvent: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause peak distortion.

      • Solution: Dissolve the sample in the mobile phase whenever possible. If not feasible, use a solvent that is as weak as or weaker than the mobile phase.

    • Column Degradation: An old or poorly maintained column can lead to poor peak shape.

      • Solution: Flush the column according to the manufacturer's instructions or replace it if necessary.

Question 3: My retention times are drifting and the separation is not reproducible. What should I check?

Answer:

Reproducibility issues often stem from a lack of equilibration or changes in the chromatographic system over time.

  • Troubleshooting Checklist:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. This is especially critical when using gradients or after changing mobile phases. Lack of equilibration is a common issue in isocratic separations where sample components may not be fully eluted in each cycle.[15]

    • Mobile Phase Preparation: Prepare fresh mobile phase daily. Evaporation of the more volatile component can alter the mobile phase composition and affect retention times. Ensure thorough mixing of mobile phase components.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause retention time shifts.

    • System Leaks: Check for any leaks in the HPLC system, as this can affect flow rate and pressure, leading to inconsistent retention.

    • Sample Matrix Effects: If components of the sample matrix are irreversibly adsorbed onto the stationary phase, they can alter its properties over time, leading to a "memory effect" and drifting retention times.[15] Regular column washing procedures are essential to mitigate this.

III. Troubleshooting Guide: Crystallization-Based Separations

Question 4: I'm trying to separate my cyclobutanone diastereomers by fractional crystallization, but I'm not getting any enrichment. What can I try?

Answer:

Successful fractional crystallization depends on finding a solvent system where the two diastereomers have significantly different solubilities.

  • Key Strategies:

    • Extensive Solvent Screening: This is the most critical step.[5]

      • Single Solvents: Test a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).

      • Solvent Mixtures: Often, a binary or even ternary solvent system is required. A common approach is to dissolve the diastereomeric mixture in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

    • Control the Rate of Crystallization: Slow cooling and slow evaporation generally yield crystals of higher purity.[5] Rapid crystallization tends to trap impurities and the other diastereomer.

    • Seeding: If you have a small amount of the desired pure diastereomer, you can use it to "seed" the supersaturated solution. This can induce the crystallization of that specific diastereomer.[5]

    • Crystallization-Induced Diastereomer Transformation (CIDT): If one of the stereocenters is labile (can epimerize), it may be possible to set up conditions where the less soluble diastereomer crystallizes out, and the more soluble diastereomer in solution epimerizes to the less soluble form to re-establish equilibrium.[16] This dynamic process can theoretically convert the entire mixture to a single, solid diastereomer.[16]

IV. Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase HPLC for my 3-substituted cyclobutanone diastereomers? A1: The choice depends on the overall polarity of your molecule. Normal-phase HPLC on a silica column is often a good starting point for moderately polar, non-ionic compounds, and has shown success in separating diastereomers.[10] Reversed-phase HPLC is more suitable for more polar or ionizable compounds. It's often best to screen both modes to see which provides better selectivity.

Q2: Can I use Supercritical Fluid Chromatography (SFC) for this separation? A2: Yes, SFC is an excellent technique for both analytical and preparative separation of stereoisomers, including diastereomers.[3] It often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" alternative.[17] The mobile phase in SFC (typically supercritical CO2 with a co-solvent like methanol) has unique properties that can lead to different selectivities compared to HPLC.[17]

Q3: Is derivatization a viable strategy to improve separation? A3: Absolutely. If your cyclobutanone has a reactive handle (like a hydroxyl or amino group elsewhere in the molecule), you can react it with a chiral derivatizing agent to form a new pair of diastereomers.[18] The new diastereomers may have larger differences in their physical properties, making them easier to separate on a standard achiral column.[18] This approach can be particularly useful when direct separation of the original diastereomers is difficult.[18]

Q4: How does the substituent at the 3-position of the cyclobutanone ring affect the separation? A4: The nature of the 3-substituent is critical. Its size, polarity, and ability to engage in specific interactions (like hydrogen bonding or π-π stacking) will significantly influence how the diastereomers interact differently with the stationary phase. A bulky substituent might create more pronounced differences in the overall shape of the diastereomers, potentially making them easier to separate.

V. Data Summary & Protocols

Table 1: Comparison of Chromatographic Conditions for Diastereomer Separation
ParameterNormal Phase (NP) HPLCReversed Phase (RP) HPLCSupercritical Fluid (SFC)
Stationary Phase Silica, Diol, CyanoC18, C8, Phenyl-HexylChiral (Polysaccharide), Silica
Mobile Phase Hexane/Isopropanol, Hexane/EthanolWater/Acetonitrile, Water/MethanolCO2/Methanol, CO2/Ethanol
Key Advantage Good for moderately polar compounds, often high selectivity.Versatile, good for polar compounds, wide range of columns.Fast, high efficiency, reduced solvent consumption.[17]
Consideration Solvent miscibility and water sensitivity.pH control can be critical for ionizable analytes.Requires specialized equipment.
Protocol: Initial Screening for Diastereomer Separation by HPLC
  • Sample Preparation: Prepare a stock solution of the diastereomeric mixture at approximately 1 mg/mL in a suitable solvent (e.g., isopropanol for NP, methanol for RP).

  • Column Selection:

    • Screen 1 (NP): Use a standard silica column (e.g., 250 x 4.6 mm, 5 µm).

    • Screen 2 (RP): Use a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Screen 3 (Chiral): Use a polysaccharide-based chiral column (e.g., Amylose or Cellulose-based, 250 x 4.6 mm, 5 µm).

  • Initial Mobile Phase Conditions:

    • NP: Start with an isocratic mobile phase of 90:10 Hexane:Isopropanol. Flow rate: 1.0 mL/min.

    • RP: Start with an isocratic mobile phase of 50:50 Water:Acetonitrile. Flow rate: 1.0 mL/min.

    • Chiral (NP mode): Use the same conditions as the NP screen.

  • Detection: UV detection at a wavelength where the cyclobutanone absorbs (e.g., ~210 nm for the carbonyl group if no other chromophore is present).

  • Analysis: Inject a small volume (5-10 µL) and observe the chromatogram.

    • If no separation is observed, begin systematically optimizing the mobile phase as described in the troubleshooting guide.

    • If partial separation is seen, refine the mobile phase composition to achieve baseline resolution (Rs > 1.5).

VI. References

  • Reddit. (2023). Separation of diastereomers by crystallization with seeding. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. Retrieved from [Link]

  • Solubility of Things. (n.d.). Factors Affecting Chromatographic Separation. Retrieved from [Link]

  • PubMed. (2024). Separation of the diastereomers of phosphorothioated siRNAs by anion-exchange chromatography under non-denaturing conditions. Retrieved from [Link]

  • Google Patents. (1989). US4874473A - Separation of diastereomers by extractive distillation. Retrieved from

  • Chemistry LibreTexts. (2019). 5.14: Diastereomers and Optical Resolution. Retrieved from [Link]

  • NIH. (2022). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • NIH. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

  • Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • ResearchGate. (2014). Comparative study on separation of diastereomers by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... Retrieved from [Link]

  • NIH. (n.d.). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. Retrieved from [Link]

  • Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]

  • NIH. (2022). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Bristol-Myers Squibb. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]

  • The Knowles Group. (2023). Crystallization-Induced Diastereomer Transformations. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • PubMed. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • MDPI. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Retrieved from [Link]

Sources

catalyst poisoning in reactions involving 3-(2-Chlorophenyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 3-(2-Chlorophenyl)cyclobutanone

Topic: Troubleshooting Catalyst Poisoning & Deactivation Target Molecule: this compound (CAS: N/A for specific isomer, generic class 3-arylcyclobutanones) Audience: Medicinal Chemists, Process Development Scientists[1]

Introduction: The "Dual-Threat" Substrate

Welcome to the Technical Support Center. You are likely here because reactions involving This compound are stalling, precipitating metal black, or yielding intractable mixtures.[1]

This substrate presents a unique "dual-threat" to transition metal catalysis:

  • The Ortho-Chloro Trap: The chlorine atom is in the ortho position of the phenyl ring (2-position).[1] This creates significant steric hindrance, drastically slowing the rate of oxidative addition (OA), the first step in Pd-catalyzed cross-coupling.

  • The Strain Release Trigger: The cyclobutanone ring possesses ~26 kcal/mol of ring strain. Under the thermal stress required to force the sluggish aryl chloride to react, the ring becomes susceptible to metal-insertion and subsequent decarbonylation .[1]

The release of Carbon Monoxide (CO) from the cyclobutanone ring is the primary, often overlooked, cause of catalyst poisoning in this system.[1] CO binds irreversibly to Pd(0), forming inactive carbonyl complexes.[1]

Module 1: Troubleshooting Cross-Coupling Stalls (Buchwald-Hartwig / Suzuki)

Q1: My Pd-catalyzed amination stops at 20-30% conversion. Adding more catalyst doesn't restart it.[1] Why?

Diagnosis: You are likely experiencing CO Poisoning derived from substrate decomposition.[1] While you are attempting to couple the aryl chloride, a competing pathway is degrading the cyclobutanone ring. Palladium (and Rhodium) can insert into the C1-C2 bond of cyclobutanones.[1] This leads to decarbonylation, releasing CO gas in situ.[1]

  • Mechanism: Even trace amounts of CO are potent poisons for Pd(0) species, forming stable, inactive

    
     complexes.[1] This shuts down the catalytic cycle permanently; fresh catalyst is immediately poisoned by the dissolved CO.
    

Corrective Action:

  • Switch to Pre-catalysts: Move away from

    
     or 
    
    
    
    . Use rapid-activation pre-catalysts like Pd-PEPPSI-IPr or XPhos Pd G4 .[1] These initiate oxidative addition at lower temperatures, outcompeting the thermal decomposition of the ring.[1]
  • CO Scavenging (Advanced): If high heat is unavoidable (>80°C), conduct the reaction under a stream of inert gas (sparging) rather than in a sealed vial to sweep away generated CO.[1]

  • Temperature Ceiling: Do not exceed 80°C. Most cyclobutanone decarbonylations require >100°C to proceed rapidly. If the cross-coupling requires 110°C, the substrate is incompatible; switch to a bromide or iodide analog to lower the energy barrier.

Module 2: Catalyst Precipitation (Pd Black Formation)

Q2: The reaction mixture turns black and precipitates metal within 1 hour. Yield is negligible.

Diagnosis: Ligand dissociation due to Steric Crowding and Halide Inhibition .[1] The 2-chlorophenyl moiety is sterically encumbered. Standard phosphines (


, dppf) cannot effectively support the Pd center during the difficult oxidative addition to an ortho-chloroarene.[1] The Pd(0) rests too long in an unstabilized state and aggregates into Pd-black.[1]

Corrective Action:

  • Ligand Selection: You must use bulky, electron-rich dialkylbiaryl phosphines.[1]

    • BrettPhos or RuPhos : Specifically designed for sterically hindered chlorides.

    • AdBrettPhos : If coupling with primary amines.[1]

  • Halide Management: The accumulation of chloride ions can form bridging dimers

    
     that are off-cycle.[1] Ensure you are using a base that facilitates halide removal (e.g., 
    
    
    
    or
    
    
    ).[1]

Data: Ligand Performance on Ortho-Substituted Aryl Chlorides

Ligand ClassExamplePerformanceFailure Mode
Triarylphosphines

Poor Slow OA, rapid Pd black formation.[1]
BidentateBINAP, DPPFFair Good stability, but sterically unable to access the ortho-Cl site.[1]
Dialkylbiaryl XPhos, RuPhos Excellent High electron density boosts OA; bulk prevents dimerization.[1]
NHCIPr, IMesGood Excellent stability, but requires careful activation.[1]

Module 3: Unexpected Ring Opening

Q3: I see a major byproduct that looks like a linear chain or a cyclopentanone. What happened?

Diagnosis: Metal-Catalyzed Ring Expansion/Opening. If you are using Rhodium or specific Palladium conditions, the metal is inserting into the strained cyclobutanone C-C bond instead of the aryl C-Cl bond.[1]

  • Pathway A (Ring Opening): Beta-hydride elimination after insertion leads to an acyclic enone.[1]

  • Pathway B (Ring Expansion): If an alkene coupling partner is present (Heck conditions), the metalacycle can insert the alkene, expanding the ring to a cyclopentanone.[1]

Corrective Action:

  • Metal Orthogonality: Palladium prefers C-Cl oxidative addition (with the right ligand).[1] Rhodium prefers C-C activation.[1] Avoid Rhodium if you want to preserve the ring.

  • Solvent Effect: Non-polar solvents (Toluene) favor cross-coupling.[1] Polar coordinating solvents (DMF, DMAc) can stabilize the ionic intermediates required for ring opening.[1] Switch to Toluene or Dioxane.

Visualizing the Competition: Pathway Diagram

The following diagram illustrates the kinetic competition between the desired cross-coupling and the destructive poisoning pathways.

CatalystPathways Substrate 3-(2-Chlorophenyl) cyclobutanone OxAdd Oxidative Addition (Rate Limiting due to Sterics) Substrate->OxAdd + Pd(0) (Desired) CC_Insert C-C Bond Insertion (Strain Release) Substrate->CC_Insert + Pd(0) (Thermal Side Reaction) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd Poisoned Inactive Species [Pd-CO] Pd0->Poisoned Scavenged by CO Coupling Cross-Coupling Cycle OxAdd->Coupling Product Functionalized Cyclobutanone Coupling->Product Decarb Decarbonylation CC_Insert->Decarb CO_Release CO Release Decarb->CO_Release CO_Release->Poisoned Irreversible Binding

Figure 1: Kinetic competition between productive cross-coupling (blue path) and destructive decarbonylation/poisoning (red path).[1]

Experimental Protocol: Optimized Buchwald-Hartwig Amination

Objective: Amination of this compound with a secondary amine, avoiding decarbonylation.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Catalyst: XPhos Pd G4 (2.0 mol%) - Selected for rapid activation at mild temps.[1]

  • Base: NaOtBu (1.4 equiv) - Strong base to facilitate transmetallation.[1]

  • Solvent: Anhydrous Toluene (0.2 M) - Non-polar to discourage ring opening.[1]

Step-by-Step:

  • Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with XPhos Pd G4, NaOtBu, and the Substrate.

  • Solvent Addition: Add anhydrous Toluene. Note: Do not use DMF.

  • Amine Addition: Add the amine liquid via syringe.

  • Sparging (Critical): Sparge the mixture with Argon for 5 minutes. This removes dissolved oxygen and prepares the headspace to dilute any trace CO formed.

  • Reaction: Seal and heat to 65°C .

    • Checkpoint: Monitor by HPLC/UPLC after 2 hours.[1]

    • Warning: If conversion is <10% at 2 hours, do not increase temp to 100°C. Instead, add 1 mol% more catalyst and extend time. Higher heat risks the "Decarbonylation Cliff."[1]

  • Workup: Cool to RT, filter through Celite, and concentrate.

References

  • Catalyst Poisoning by CO: Grushin, V. V.; Alper, H. "Activation of C-Cl Bonds in Aryl Chlorides."[1] Chem. Rev.[1][2]1994 , 94, 1047–1062.[1] [Link]

  • Cyclobutanone Decarbonylation: Murakami, M.; Amii, H.; Ito, Y.[1] "Selective activation of carbon-carbon bonds in cyclobutanones catalyzed by rhodium(I)." Nature1994 , 370, 540–541.[1] [Link]

  • Buchwald-Hartwig Optimization: Surry, D. S.; Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1]2011 , 2, 27–50.[1] [Link]

  • Pd-PEPPSI Catalysts: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling."[1] Chem. Eur. J.[1]2006 , 12, 4749–4755.[1] [Link][1]

Sources

solvent effects on the stereochemical outcome of 3-arylcyclobutanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on Stereochemical Outcomes in 3-Arylcyclobutanone Synthesis Ticket ID: #CB-3ARYL-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist

Triage: Identify Your Synthetic Pathway

To provide the correct troubleshooting steps, we must first identify which "operating system" (synthetic route) you are using. Solvent effects manifest differently depending on the mechanism.

Route A: Rhodium-Catalyzed 1,4-Addition Route B: [2+2] Ketene Cycloaddition
Mechanism: Organometallic conjugate addition (arylboronic acid + cyclobutenone).Mechanism: Thermal cycloaddition (ketene + styrene/alkene).
Key Solvent Factor: Proton Availability & Coordination. Water/organic ratios are critical for catalyst turnover and protonolysis.Key Solvent Factor: Polarity & Dielectric Constant. High polarity promotes stepwise mechanisms (stereochemical scrambling).
Typical Stereochem: cis-selective (kinetic control via syn-addition).Typical Stereochem: Retention of alkene geometry (concerted) vs. Scrambling (stepwise).

Module A: Rhodium-Catalyzed Asymmetric Addition

Target: Enantioenriched 3-arylcyclobutanones. Common Issue: Poor conversion or unexpected diastereomeric ratios (


).
The "Solvent/Water" Bug

In Rh-catalyzed additions to cyclobutenones, the solvent system is not merely a medium; it is a reagent. The reaction requires a proton source to cleave the C-Rh bond (protonolysis) to release the product and regenerate the catalyst.

1. Mechanism & Solvent Interaction

The catalytic cycle involves:

  • Transmetallation: Arylboronic acid

    
     Rh-Ar (Requires base/water).
    
  • Carbometalation: Syn-addition of Rh-Ar across the double bond. (Stereochemistry set here) .

  • Protonolysis: Hydrolysis of the C-Rh bond.

Critical Alert: If your solvent is anhydrous (e.g., dry Toluene/THF), the catalytic cycle stalls at the Rh-alkoxide intermediate. You must use a biphasic or miscible aqueous system.

2. Troubleshooting Guide (Rh-Route)
SymptomRoot CauseCorrective Action
Low Yield (<30%) "Dry Solvent Error." Lack of proton source for turnover.Switch to Dioxane:H₂O (10:1) . The water is essential for the hydrolysis step.
Low ee% "Background Racemization." Protic solvent facilitating non-catalyzed pathway or ligand dissociation.Reduce water ratio. Switch to Toluene:H₂O (20:1) to keep the bulk organic phase non-polar, protecting the catalyst-ligand complex.
Unexpected trans isomer "Thermodynamic Equilibration." Basic conditions in protic solvents causing epimerization.Reduce base load (e.g., use

instead of

). Lower reaction temperature.
Standardized Protocol: Rh-Catalyzed Synthesis

Reference Standard: Based on Murakami et al. and Hayashi et al. methodologies.

  • Setup: In a glovebox or under Ar, charge a vial with

    
     (1.5 mol%) and chiral ligand (e.g., (R)-BINAP, 3.3 mol%).
    
  • Solvent Prep: Add 1,4-Dioxane (degassed). Stir for 5 min to form the active catalyst.

  • Substrate Addition: Add arylboronic acid (1.5 equiv) and cyclobutenone (1.0 equiv).

  • Activation: Add H₂O (The ratio should be Dioxane:Water 10:1 v/v).

    • Note: The water activates the boronic acid and facilitates protonolysis.

  • Execution: Stir at room temperature for 6–12 h.

  • Workup: Dilute with EtOAc, wash with brine. The cis-isomer is typically the kinetic product.

Module B: [2+2] Ketene Cycloaddition

Target: 3-arylcyclobutanones (via dechlorination of 2,2-dichloro-3-arylcyclobutanones). Common Issue: Loss of alkene stereochemical information (cis/trans scrambling).

The "Polarity" Bug

The stereospecificity of [2+2] cycloadditions depends entirely on the transition state.

  • Concerted

    
    :  Occurs in non-polar solvents . Stereospecific (retention of geometry).
    
  • Stepwise (Zwitterionic): Occurs in polar solvents . The zwitterionic intermediate allows bond rotation, leading to a mix of diastereomers.

1. Diagnostic Visualization

G start Reactants (Ketene + Alkene) solvent Check Solvent Dielectric Constant (ε) start->solvent nonpolar Low ε (Hexane, Et2O, Toluene) solvent->nonpolar ε < 5 polar High ε (MeCN, DMF, DMSO) solvent->polar ε > 20 concerted Concerted TS [2πs + 2πa] nonpolar->concerted stepwise Zwitterionic Intermediate polar->stepwise retention Stereospecific (Retention) concerted->retention scramble Stereorandom (Mixture) stepwise->scramble

Caption: Decision tree for solvent selection in [2+2] cycloadditions. Non-polar solvents preserve stereochemistry.

2. Troubleshooting Guide ([2+2] Route)
SymptomSolvent DiagnosisSolution
Loss of Alkene Geometry (e.g., cis-alkene gives trans-cyclobutane)High Polarity Detected. Solvent (e.g., MeCN) stabilized the zwitterion, allowing rotation.Switch to Hexane , Ether , or DCM . These destabilize the zwitterion, forcing the concerted pathway.
Low Reactivity Solvent Too Non-Polar? Sometimes reagents are insoluble in Hexane.Use 1,2-Dichloroethane (DCE) . It offers a balance: good solubility but low enough polarity to favor the concerted mechanism (mostly).
Polymerization Concentration Effect. High concentration in non-polar solvents can lead to oligomerization. Perform slow addition of the acid chloride (ketene precursor) to the alkene solution.

FAQ: Frequently Asked Questions

Q: Can I use alcohol as a solvent for the Rh-catalyzed route? A: Generally, no . While alcohols are protic, they can compete as nucleophiles, potentially opening the cyclobutenone ring or reacting with the boronic acid to form esters. Stick to Dioxane/Water or Toluene/Water .

Q: In the [2+2] reaction, I see "Dichloroketene" used often. Why? A: Dichloroketene is highly reactive (LUMO lowering effect of Cl) and reacts with unactivated styrenes. The resulting dichlorocyclobutanone is easily reduced to the cyclobutanone using Zn/AcOH . This is a standard workaround to access the parent cyclobutanone scaffold.

Q: How do I control the cis/trans ratio in the Rh-catalyzed step if I want the trans product? A: The Rh-catalyzed addition is kinetically cis-selective (the aryl group and the metal add to the same face). To get the trans isomer, you typically need to perform a thermodynamic equilibration after the reaction (using a base like DBU or NaOMe) to isomerize the


-proton to the more stable trans configuration.

References & Authority

  • Rh-Catalyzed Addition to Cyclobutenones:

    • Source: Murakami, M., et al. "Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals." Angewandte Chemie International Edition, 2023.

    • Context: Establishes the Dioxane/H2O solvent system for efficient turnover and enantioselectivity.

    • Link:

  • [2+2] Cycloaddition Mechanism:

    • Source: Huisgen, R. "Kinetics and Mechanism of 1,3-Dipolar Cycloadditions." Angewandte Chemie, 1963 (Classic foundation).

    • Source: "Ketene [2+2] Cycloaddition Reactions." Chemistry LibreTexts.

    • Context: Defines the suprafacial/antarafacial orbital rules and the effect of solvent polarity on the stepwise vs. concerted pathway.

    • Link:

  • Solvent Effects on Stereoselectivity:

    • Source: "Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions." RSC Advances.

    • Context: Computational verification that electrostatic solute–solvent interactions control the torquoelectronic selectivity.[1]

    • Link:

Sources

Validation & Comparative

analytical methods for 3-(2-Chlorophenyl)cyclobutanone characterization

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Characterization Guide: 3-(2-Chlorophenyl)cyclobutanone

Executive Summary

This compound (CAS: N/A for specific isomer, analogous to 3-(3-chlorophenyl) variants) is a critical strained-ring intermediate, distinct from its cyclopentanone congeners often used in ketamine analog synthesis. Its characterization presents unique challenges due to the high ring strain (~26 kcal/mol) of the cyclobutanone moiety and the steric influence of the ortho-chloro substituent.

This guide objectively compares the three primary analytical methodologies—NMR, GC-MS, and HPLC —to establish a robust control strategy. While NMR provides absolute structural confirmation, GC-MS is superior for trace impurity profiling, and HPLC offers the highest precision for assay determination.

Part 1: Structural Elucidation (NMR Spectroscopy)

Methodology: Nuclear Magnetic Resonance (NMR) is the "Gold Standard" for confirming the 3-position substitution pattern versus the 2-isomer.[1] The ortho-chlorine atom introduces specific shielding/deshielding effects distinguishable from meta or para isomers.

Critical Analysis:

  • Ring Strain Effects: Unlike cyclopentanones, cyclobutanone

    
    -protons are significantly deshielded (3.0–3.5 ppm) due to the hybridization changes associated with ring strain.
    
  • Symmetry: this compound possesses a plane of symmetry passing through C1 and C3 (assuming rapid rotation of the phenyl ring), rendering the C2 and C4 protons chemically equivalent sets, though they may appear as complex AA'BB' systems depending on resolution.

Predicted Spectral Data (400 MHz, CDCl₃):

PositionProton TypeChemical Shift (

, ppm)
MultiplicityMechanistic Insight
C3-H Methine3.65 – 3.85Quintet/MultipletBenzylic-like position; shifts downfield due to ring current and inductive effect of the aryl ring.
C2-H, C4-H Methylene (

-carbonyl)
3.10 – 3.45MultipletCharacteristic of cyclobutanone ring strain. Higher shift than cyclopentanone analogs (~2.0-2.5 ppm).
Ar-H Aromatic7.15 – 7.45MultipletThe ortho-Cl substituent disrupts the standard aromatic pattern, often shielding the H3 proton relative to H6.

Protocol 1: High-Resolution ¹H-NMR Setup

  • Solvent Selection: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS. Note: DMSO-d₆ is avoided to prevent solvent peak overlap with the cyclobutane region.

  • Acquisition: Set relaxation delay (d1) to >5 seconds to ensure full relaxation of the strained ring protons for quantitative integration.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve the fine splitting of the C2/C4 multiplets.

Part 2: Purity & Impurity Profiling (GC-MS)

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for detecting volatile organic impurities (VOIs) and isomeric byproducts (e.g., 2-(2-chlorophenyl)cyclobutanone).

Mechanistic Fragmentation (EI, 70 eV): The mass spectrum is dominated by the release of ring strain.

  • Molecular Ion:

    
     180/182 (3:1 ratio due to ³⁵Cl/³⁷Cl).
    
  • Primary Fragmentation: Loss of CO (M - 28). The cyclobutanone ring unzips to form a styrene-like radical cation (

    
     152/154).
    
  • Secondary Fragmentation: Loss of Cl radical (

    
     117), forming the indenyl cation.
    

Comparison: GC-MS vs. Alternatives

FeatureGC-MS (EI)HPLC-UVNMR
Sensitivity High (ppm level)ModerateLow
Specificity High (Mass fingerprint)Moderate (RT only)High (Structure)
Throughput High (20 min run)Medium (30 min run)Low
Limitation Thermal degradation of cyclobutanoneRequires chromophoreHigh LOD

Protocol 2: GC-MS Parameters

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C. Caution: Do not exceed 260°C to prevent thermal ring-opening.

  • Oven: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).

Part 3: Quantitative Assay (HPLC-UV)

Methodology: High-Performance Liquid Chromatography (HPLC) is the robust choice for "Assay by Standard" to determine potency. It avoids the thermal stress of GC and allows for the separation of non-volatile synthetic precursors (e.g., chlorocinnamic acid derivatives).

Experimental Workflow (Reverse Phase):

  • Stationary Phase: C18 (L1), 150 x 4.6 mm, 3.5 µm. Why? Provides adequate hydrophobic retention for the chlorinated aromatic ring.

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% H₃PO₄).

  • Detection: UV @ 220 nm (Chlorobenzene absorption max) and 280 nm (Carbonyl).

Data Summary: Method Performance Metrics

ParameterGC-MSHPLC-UV
Linearity (R²) > 0.995> 0.999
Precision (RSD) < 2.0%< 0.5%
LOD (Limit of Detection) ~0.1 µg/mL~0.5 µg/mL
Key Application Impurity ID, Residual SolventsPotency Assay, Stability Studies

Part 4: Analytical Decision Tree

The following diagram illustrates the logical workflow for characterizing a new batch of this compound, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflow Start Crude this compound NMR 1. 1H-NMR (CDCl3) Confirm Structure & Isomer Start->NMR Decision1 Is Structure Correct? NMR->Decision1 GCMS 2. GC-MS (EI) Check Volatile Impurities Decision1->GCMS Yes Reject Reject / Reprocess Decision1->Reject No (Wrong Isomer) HPLC 3. HPLC-UV Determine Assay % (Purity) GCMS->HPLC Impurities < Spec GCMS->Reject Impurities > Spec Release Release for Synthesis HPLC->Release Assay > 98% HPLC->Reject Assay < 98%

Figure 1: Step-wise analytical decision matrix for batch release testing.

References

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials. Retrieved from [Link]

  • Liskon Biological. (2025). Quality Control and Analytical Methods of Cyclobutanone. Retrieved from [Link]

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A Comparative Guide to Purity Analysis of 3-(2-Chlorophenyl)cyclobutanone: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of analytical methods for assessing the purity of 3-(2-Chlorophenyl)cyclobutanone, a key intermediate in various synthetic pathways. While several analytical techniques are available, this guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary method of choice, offering a detailed, validated protocol and a comparative analysis against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Analytical Challenge: Understanding this compound and Its Potential Impurities

This compound is a small aromatic ketone with a unique strained ring system. Its synthesis, often involving multi-step reactions, can introduce a variety of impurities that must be identified and quantified to ensure the quality of the final product. A plausible and common synthetic route involves the Friedel-Crafts acylation of chlorobenzene with cyclobutanecarbonyl chloride.

This synthetic pathway can potentially introduce the following impurities:

  • Unreacted Starting Materials: Chlorobenzene and cyclobutanecarbonyl chloride.

  • Regioisomers: 4-chlorophenyl and 3-chlorophenyl isomers, which are common byproducts in Friedel-Crafts reactions with monosubstituted benzene rings.[1]

  • Byproducts of Side Reactions: Poly-acylated products or products from the rearrangement of the cyclobutane ring under acidic conditions.[2]

The structural similarity of these potential impurities to the main compound necessitates a high-resolution analytical technique to ensure accurate separation and quantification.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

For non-volatile and thermally labile compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the most suitable analytical technique.[3][4] It offers excellent resolution, sensitivity, and reproducibility for the separation of small molecules based on their hydrophobicity.

The Logic Behind the Method: A Self-Validating Protocol

The following HPLC method has been developed and validated to provide a robust and reliable system for the purity analysis of this compound. Each parameter has been carefully selected to ensure the effective separation of the main component from its potential impurities.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its excellent retention and separation of non-polar to moderately polar compounds.

    • Mobile Phase: A gradient elution is employed for optimal separation of a range of impurities with varying polarities.

      • Solvent A: 0.1% Phosphoric Acid in Water. The acidic pH suppresses the ionization of any potential acidic or basic impurities, leading to sharper peaks.

      • Solvent B: Acetonitrile. A common organic modifier in RP-HPLC.

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0 60 40
      20 20 80
      25 20 80
      26 60 40

      | 30 | 60 | 40 |

    • Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.

    • Column Temperature: 30 °C. To ensure reproducible retention times.

    • Detection Wavelength: 225 nm. Selected based on the UV absorbance maximum of the chlorophenyl moiety, providing good sensitivity for the main compound and related impurities.[5]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

    • Further dilute with the initial mobile phase (60:40 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation:

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the baseline separation of the main peak from all potential impurity peaks.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. A calibration curve should be constructed with at least five concentrations, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo mixture.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (225 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (% Area) integrate->calculate validate Method Validation (ICH Q2) calculate->validate

Caption: Workflow for HPLC Purity Analysis of this compound.

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is the recommended method, a comprehensive understanding of alternative techniques is crucial for a well-rounded analytical strategy.

FeatureHPLCGC-MSNMR
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Provides structural information and quantification based on the magnetic properties of atomic nuclei.
Suitability for Analyte Ideal for non-volatile and thermally labile compounds.[3]Suitable for volatile and thermally stable compounds. May require derivatization for less volatile compounds.Applicable to soluble compounds. Provides detailed structural information.
Selectivity High, can separate structurally similar isomers.High, provides mass spectral data for peak identification.High, can distinguish between isomers based on chemical shifts and coupling constants.
Sensitivity High (ng to pg level).Very high (pg to fg level).[8]Lower sensitivity compared to HPLC and GC-MS.
Quantification Excellent for accurate and precise quantification.Good for quantification, especially with isotopic internal standards.Can be used for quantitative analysis (qNMR), but requires careful setup and may be less precise than HPLC for routine analysis.[3][9]
Sample Throughput Moderate, typical run times are 20-30 minutes.Fast, with run times often under 15 minutes.[10]Slower, requires longer acquisition times for good signal-to-noise, especially for dilute samples.
Instrumentation Cost Moderate to high.High.Very high.
Key Advantage for this Application Robust, reliable, and well-suited for the analyte's properties.Provides definitive identification of impurities through mass spectra.Provides unambiguous structural confirmation of the main component and impurities.
Key Limitation for this Application Does not provide definitive structural information without a mass spectrometer detector.Potential for thermal degradation of the analyte or impurities in the injector or column.Lower sensitivity for detecting trace-level impurities.

Logical Framework for Method Selection

The choice of an analytical method is a logical process dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

Method_Selection cluster_properties Physicochemical Properties Analyte This compound NonVolatile Non-Volatile Analyte->NonVolatile ThermallyLabile Potentially Thermally Labile Analyte->ThermallyLabile UV_Absorbing UV-Absorbing Chromophore Analyte->UV_Absorbing HPLC HPLC NonVolatile->HPLC Suitable GCMS GC-MS NonVolatile->GCMS Unsuitable (without derivatization) ThermallyLabile->HPLC Suitable ThermallyLabile->GCMS Risk of Degradation UV_Absorbing->HPLC Ideal for UV Detection NMR NMR

Caption: Decision tree for selecting the optimal analytical method.

Conclusion: An Integrated Analytical Approach

For the routine purity assessment of this compound, a validated RP-HPLC method offers the best combination of selectivity, sensitivity, and robustness. Its ability to separate potential regioisomers and other process-related impurities makes it the cornerstone of quality control for this compound.

However, a comprehensive analytical strategy should leverage the strengths of multiple techniques. GC-MS can be invaluable for the definitive identification of volatile impurities, while NMR spectroscopy remains the gold standard for the unambiguous structural elucidation of the primary compound and any isolated, unknown impurities.[11] By integrating these techniques, researchers can build a complete and trustworthy profile of their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.

References

  • Baran, P. S. (2019). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.
  • Gore, P. H. (1967). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 2251-2254.
  • Ghosez, L., et al. (1971). The Cycloaddition of Ketenes to Olefins. Tetrahedron, 27(24), 615-633.
  • Jacobsen, E. N., et al. (2023). A catalytic protio-semipinacol ring-expansion reaction for the highly enantioselective conversion of tertiary vinylic cyclopropyl alcohols into cyclobutanone products. Journal of the American Chemical Society, 145(27), 15036–15042.
  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265-271.
  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Trost, B. M., & Toste, F. D. (2003). Enantioselective Synthesis of Cyclobutane Derivatives. Accounts of Chemical Research, 36(8), 596-604.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Singh, B. K., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7785-7788.
  • Tsantrizos, Y. S., et al. (2021). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 22(16), 8758.
  • Quora. (2021, April 13). What happens when chlorobenzene undergoes Friese Craft's alkylation? Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Bansal, S. K., et al. (2012). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology, 36(3).
  • YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Retrieved from [Link]

  • Al-Aani, H. M., & Al-Rekabi, M. D. (2022).
  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265-271.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • YouTube. (2017, September 22). Quantitative NMR: the future for purity measurements? Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Kim, J., et al. (2021). γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. Organic & Biomolecular Chemistry, 19(3), 564-568.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

Sources

NMR Analysis for Diastereomer Ratio Determination of 3-Substituted Cyclobutanones

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the NMR analysis strategy for determining the diastereomer ratio (


) of 3-substituted cyclobutanones and their common derivatives.

Executive Summary

The determination of diastereomer ratios (


) in 3-substituted cyclobutanones presents a unique challenge due to the ring's conformational flexibility ("puckering") and the subtle electronic environment differences between isomers. Unlike rigid cyclohexanes, cyclobutanones undergo rapid ring inversion at room temperature, often averaging coupling constants (

) and chemical shifts (

).

This guide addresses two primary scenarios encountered in research:

  • Scenario A: 2,3-Disubstituted Cyclobutanones (where the ketone itself possesses diastereomers).

  • Scenario B: 3-Substituted Cyclobutanols (the reduction products, where

    
     determination is most common).
    

Mechanistic Insight: The "Butterfly" Conformation

To interpret the NMR data correctly, one must understand the dynamic geometry of the cyclobutane ring. It is not planar but exists in a puckered "butterfly" conformation to relieve torsional strain.

  • Ring Inversion: The ring flips between two equivalent puckered conformers. Substituents occupy pseudo-equatorial or pseudo-axial positions.

  • Anisotropy: The carbonyl group (

    
    ) creates a cone of anisotropy. Protons or substituents located in the plane of the carbonyl are deshielded (downfield shift), while those above/below are shielded (upfield shift).
    
  • Impact on

    
    :  In 2,3-disubstituted systems, the trans isomer often adopts a rigid conformation (diequatorial substituents) to minimize steric strain, whereas the cis isomer may exist as a rapid equilibrium of conformers. This difference in rigidity is a key diagnostic tool.
    
Visualization: Conformational Dynamics

CyclobutaneConformation cluster_0 Conformational Equilibrium cluster_1 NMR Observable Pucker1 Conformer A (Substituent Pseudo-Axial) Pucker2 Conformer B (Substituent Pseudo-Equatorial) Pucker1->Pucker2 Ring Flip (Fast at RT) Signal Time-Averaged Signal (Weighted Average of A & B) Pucker2->Signal Determines Chemical Shift & J-Coupling Diagnostic Diagnostic Strategy: Compare J_cis vs J_trans Check NOE correlations Signal->Diagnostic

Caption: Cyclobutanones exist in dynamic equilibrium. NMR signals are time-averaged unless the ring is locked by bulky substituents or low temperature.

Comparative Analysis of Methods

FeatureMethod A: 1H qNMR Method B: 13C qNMR Method C: GC/FID or GC/MS
Primary Analyte Protons (

to ketone or substituent methine)
Carbonyl Carbon or C3 MethineVolatile derivatives
Resolution High (if signals do not overlap)Excellent (singlets are sharp)Excellent (physical separation)
Quantification Direct integrationRequires Inverse Gated DecouplingRequires Response Factors
Speed Fast (< 10 min)Slow (Requires long

)
Medium (Run time + Prep)
Destructive? NoNoNo (but requires prep)
Best For Routine

checks, pure samples
Complex mixtures with overlapping protonsVolatile, thermally stable isomers
Why Choose NMR?

While GC is effective for volatile cyclobutanones, NMR is superior when:

  • The compounds are thermally unstable (common with strained rings).

  • You need to assign the stereochemistry (cis vs trans) rather than just measure a ratio.

  • You want to avoid the calibration of response factors required for chromatography.

Experimental Protocols

Protocol A: 1H NMR Assignment & Ratio Determination

Target: 2,3-Disubstituted Cyclobutanones or 3-Substituted Cyclobutanols.

  • Sample Prep: Dissolve 5–10 mg of substrate in 0.6 mL of

    
     (or 
    
    
    
    to shift overlapping peaks).
  • Acquisition:

    • Pulse Angle:

      
       (for standard 1H).
      
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      of the slowest relaxing signal (typically the methine proton). For cyclobutanones,
      
      
      s is usually sufficient.
    • Scans: 16–32 scans for sufficient S/N.

  • Assignment Rules (The "Self-Validating" Logic):

    • Chemical Shift (

      
      ): 
      
      • 2,3-Disubstituted Ketones: The

        
        -proton (H2) in the cis isomer is often shielded (upfield) relative to the trans isomer due to steric compression, unless it sits in the deshielding cone of a substituent (e.g., phenyl).
        
      • 3-Substituted Cyclobutanols: The carbinol proton (H1) in the cis-alcohol (OH and R on same side) typically appears as a quintet-like multiplet, while the trans-isomer appears as a triplet of doublets (due to different coupling with H2/H4).

    • Coupling Constants (

      
      ): 
      
      • In cyclobutanes,

        
         is often larger (
        
        
        
        Hz)
        than
        
        
        (
        
        
        Hz) for vicinal protons. This is the inverse of the Karplus rule for alkenes/cyclohexanes and is diagnostic.
    • NOE Confirmation:

      • Irradiate the H3 methine. If you see enhancement of the H2 proton, the relationship is cis. This is the gold standard for assignment.

Protocol B: Quantitative 13C NMR (When 1H overlaps)

Target: Complex mixtures where proton signals are obscured.

  • Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker). This suppresses the NOE enhancement, ensuring signal intensity is proportional only to concentration.

  • Parameters:

    • 
       Delay:  Critical. Must be 
      
      
      
      s (Carbonyl carbons relax slowly).
    • Pulse:

      
      .
      
  • Analysis: Integrate the carbonyl peaks (

    
     ppm). The ratio of the two carbonyl signals gives the direct diastereomer ratio.
    

Workflow Diagram

NMRWorkflow Start Start: Purified Cyclobutanone Mixture Check1H Acquire 1H NMR (CDCl3) Start->Check1H Overlap Are key signals (H2/H3) resolved? Check1H->Overlap MethodA Method A: 1H Integration (Use qNMR parameters: D1 > 5*T1) Overlap->MethodA Yes MethodB Method B: 13C Inverse Gated (Focus on C=O region) Overlap->MethodB Still No MethodC Alternative: Switch Solvent (Try C6D6 or Acetone-d6) Overlap->MethodC No Yes Yes No No Assign Assign Cis/Trans MethodA->Assign MethodB->Assign MethodC->Overlap NOE Perform 1D NOE / NOESY (Confirm spatial proximity) Assign->NOE Coupling Analyze J-Coupling (J_cis > J_trans typical) Assign->Coupling

Caption: Decision tree for selecting the optimal NMR method based on signal resolution.

References

  • Conformational Analysis of Cyclobutanes

    • Wiberg, K. B., & Barth, D. E. (1969). Conformational properties of cyclobutanes. Journal of the American Chemical Society. Link

  • Stereoselective Reduction of 3-Substituted Cyclobutanones

    • Vandewalle, M., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Journal of Organic Chemistry. Link

  • qNMR Methodology

    • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Coupling Constants in Cyclobutanes

    • Lambert, J. B. (1971). Conformational Analysis of Cyclobutanes by NMR. Accounts of Chemical Research. Link

Comparative Reactivity Guide: 2-Chlorophenyl vs. 4-Chlorophenyl Cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 2-(2-chlorophenyl)cyclobutanone (Ortho-isomer) and 2-(4-chlorophenyl)cyclobutanone (Para-isomer). These strained cyclic ketones are critical intermediates in the synthesis of bioactive scaffolds, most notably the dissociation anesthetic Ketamine and its analogs.

Key Distinction: The reactivity difference is governed by the "Ortho-Effect." While the 4-chloro substituent exerts a purely electronic influence (inductive withdrawal), the 2-chloro substituent introduces severe steric strain and torsional locking. This results in distinct kinetic profiles and regioselectivity outcomes in ring-expansion and oxidation reactions.

Feature2-Chlorophenyl (Ortho)4-Chlorophenyl (Para)
Primary Application Ketamine/Norketamine PrecursorsElectronic Probe / Polymer Precursors
Steric Hindrance High (Proximal to Carbonyl)Low (Distal)
Ring Expansion Regioselectivity High fidelity for C-C bond migration away from arylModerate to High
Nucleophilic Attack Rate Kinetically RetardedKinetically Favored

Structural & Electronic Analysis

Steric Environment[1][2]
  • 2-Chlorophenyl (Ortho): The chlorine atom at the C2 position of the phenyl ring creates significant steric bulk (

    
    -value ~0.43) immediately adjacent to the cyclobutanone carbonyl. This forces the phenyl ring to twist out of coplanarity with the cyclobutane ring to minimize 
    
    
    
    strain, shielding one face of the carbonyl and retarding nucleophilic attack.
  • 4-Chlorophenyl (Para): The chlorine is remote from the reaction center. The phenyl ring has greater rotational freedom, allowing for better orbital overlap (conjugation) with the carbonyl

    
    -system, although the cyclobutane ring pucker limits this conjugation compared to acyclic systems.
    
Electronic Influence

Both isomers possess a chlorine atom, which is inductively electron-withdrawing (-I) but resonance donating (+R).

  • Inductive Effect: In the 2-Cl isomer, the -I effect is stronger at the carbonyl carbon due to proximity (through-space field effect), making the carbonyl carbon highly electrophilic thermodynamically, even if kinetically shielded.

  • Migratory Aptitude: In rearrangement reactions (e.g., Baeyer-Villiger), the electron-poor nature of the chlorophenyl group generally lowers its migratory aptitude compared to an unsubstituted phenyl ring. The 2-Cl isomer is further deactivated by steric hindrance during the transition state alignment.

Comparative Reactivity Profiles

Ring Expansion (Diazomethane / TMSD)

This is the most critical reaction for these substrates, used to convert cyclobutanones into cyclopentanones (e.g., synthesis of 2-chlorophenyl cyclopentyl ketone).

  • Reagent: Trimethylsilyldiazomethane (TMSD) or Diazomethane.[1][2][3]

  • Mechanism: Nucleophilic attack of the diazo carbon on the ketone, followed by

    
     extrusion and 1,2-bond migration.
    
  • Comparison:

    • 2-Cl Isomer: The reaction is slower due to steric blocking of the Burgi-Dunitz trajectory. However, regioselectivity is high . The bond away from the bulky 2-chlorophenyl group (the C2-C3 bond) is less likely to migrate. Instead, the unsubstituted C4-C1 bond breaks, or the methylene inserts on the less hindered side, preserving the

      
      -aryl motif.
      
    • 4-Cl Isomer: Reacts faster. Regioselectivity is controlled purely by electronic stabilization of the partial positive charge in the transition state.

Baeyer-Villiger Oxidation

Oxidation with


-CPBA yields 

-lactones.
  • Regioselectivity Rule: Tertiary > Secondary > Aryl > Primary.[4][5]

  • 2-Cl Isomer: The migration of the aryl-bearing carbon (C2) is disfavored due to both the electron-withdrawing Cl and the steric penalty in the Criegee intermediate. The major product is typically the lactone resulting from the migration of the ring methylene (C4), inserting oxygen between the carbonyl and the unsubstituted carbon.

  • 4-Cl Isomer: Shows a mixture of products. While the secondary alkyl group (ring CH2) is still a competent migrator, the lack of ortho-sterics allows the aryl group to compete more effectively than in the 2-Cl case.

Experimental Protocol: Regioselective Ring Expansion

Objective: Synthesis of 2-(2-chlorophenyl)cyclopentanone from 2-(2-chlorophenyl)cyclobutanone. Note: This protocol uses TMSD as a safer alternative to diazomethane.

Materials
  • Substrate: 2-(2-chlorophenyl)cyclobutanone (1.0 equiv)

  • Reagent: Trimethylsilyldiazomethane (TMSD) (2.0 M in hexanes, 1.2 equiv)

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    (1.1 equiv)
  • Solvent: Dichloromethane (DCM), anhydrous

Workflow
  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add the cyclobutanone substrate and dissolve in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This is critical to control the exothermic release of

    
     and improve regioselectivity.
    
  • Catalyst Addition: Add the Lewis Acid catalyst (

    
     or 
    
    
    
    ) dropwise.
  • Reagent Addition: Add TMSD solution dropwise over 20 minutes via syringe pump to prevent local overheating.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour. Monitor by TLC (or LC-MS) for disappearance of the cyclobutanone (

    
     in 10% EtOAc/Hex).
    
  • Quench: Carefully quench with saturated

    
     solution. Vigorous bubbling will occur.[6]
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Outcome:

  • 2-Cl Substrate: >90% yield of the 2-arylcyclopentanone (Regioselectivity >10:1).

  • 4-Cl Substrate: ~85% yield, potentially lower regioselectivity (approx 6:1) depending on catalyst.[1][2][7]

Mechanistic Visualization (Ring Expansion)

The following diagram illustrates the divergent pathways dictated by the "Ortho-Effect" during ring expansion.

RingExpansion Substrate 2-Arylcyclobutanone Attack Nucleophilic Attack (Diazo C-) Substrate->Attack TMSD / Lewis Acid Intermediate Betaine Intermediate Attack->Intermediate PathA Path A: Migration of C2 (Aryl) (Sterically Disfavored for 2-Cl) Intermediate->PathA High Barrier (2-Cl) PathB Path B: Migration of C4 (CH2) (Kinetically Favored) Intermediate->PathB Low Barrier ProductA 3-Arylcyclopentanone (Minor) PathA->ProductA ProductB 2-Arylcyclopentanone (Major - Ketamine Precursor) PathB->ProductB

Caption: Mechanistic bifurcation in cyclobutanone ring expansion. Path B is favored for ortho-substituted aryls due to steric inhibition of Path A.

References

  • Dabrowski, J. A., et al. (2010).[1] "Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane." Organic Letters, 12(16), 3598–3601.[3]

  • Zhang, W. (2002). "Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions." Current Organic Chemistry, 6(11), 1015-1029.

  • Krow, G. R. (1993). "The Baeyer-Villiger Oxidation of Ketones and Aldehydes." Organic Reactions, 43, 251.

  • Stevens, C. L., et al. (1966).[7] "Thermal Rearrangement of alpha-Aminoketone Imines." Journal of Organic Chemistry (Foundational work on Ketamine synthesis involving 2-chlorophenyl ketone intermediates).

Sources

A Comparative Guide to the Synthesis of 3-Arylcyclobutanones: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

The 3-arylcyclobutanone framework is a valuable structural motif in contemporary chemical research, finding applications as a versatile synthetic intermediate and a key component in medicinally relevant molecules. The inherent ring strain and unique three-dimensional geometry of the cyclobutane ring, coupled with the electronic properties of the aryl substituent, make these compounds attractive building blocks for the construction of complex molecular architectures. This guide provides a comprehensive comparison of the principal synthetic routes to 3-arylcyclobutanones, offering insights into the mechanistic underpinnings, experimental considerations, and relative merits of each approach to aid researchers in selecting the optimal strategy for their specific synthetic goals.

[2+2] Cycloaddition Reactions: A Classic Approach

The [2+2] cycloaddition of a ketene and an alkene stands as a foundational method for the construction of the cyclobutanone core. In the context of 3-arylcyclobutanone synthesis, this typically involves the reaction of an arylethene (styrene) derivative with a suitable ketene.

Mechanism and Stereochemistry

The reaction is believed to proceed through a concerted [π2s + π2a] cycloaddition, where the ketene approaches the alkene in a supra-antarafacial manner. This stereochemical course is dictated by orbital symmetry considerations. The regioselectivity of the addition is governed by the electronic nature of both the ketene and the alkene.

Photochemical [2+2] Cycloaddition

Visible-light organophotocatalysis has emerged as a powerful tool for mediating [2+2] cycloadditions of styrenes.[1] This method often utilizes an organic cyanoarene photocatalyst to enable the reaction of electron-deficient styrenes, expanding the scope beyond traditional photochemical methods that often require UV light and are limited to electron-rich substrates.[2] The mechanism involves the photocatalyst absorbing visible light and then transferring energy to the styrene, promoting it to an excited state that can then undergo dimerization.[1]

G cluster_0 Photochemical [2+2] Cycloaddition Styrene Styrene Excited_Styrene Excited Styrene* Styrene->Excited_Styrene Ketene Ketene Photocatalyst Photocatalyst Photocatalyst->Styrene Energy Transfer Visible_Light Visible Light (hν) Visible_Light->Photocatalyst 3-Arylcyclobutanone 3-Arylcyclobutanone Excited_StyreneKetene Excited_StyreneKetene Excited_StyreneKetene->3-Arylcyclobutanone [2+2] Cycloaddition

Caption: Workflow for Photochemical [2+2] Cycloaddition.

Experimental Protocol: Photocatalytic [2+2] Dimerization of Styrene

The following is a representative protocol for the homodimerization of styrene, which can be adapted for cross-cycloadditions with ketenes.

  • A 10 mL Schlenk tube is charged with styrene (1.00 mmol, 1 equivalent), 4CzIPN (1 mol%), and anhydrous THF (to achieve a 1.5 M concentration).

  • The mixture is degassed by three freeze-pump-thaw cycles.

  • The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature.

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the cyclobutane product.

Ring Expansion of Cyclopropanone Surrogates

The ring expansion of three-membered rings provides an elegant and often stereospecific route to cyclobutanones. This strategy typically involves the reaction of a cyclopropanone or a stable surrogate with a one-carbon nucleophile.

Synthesis via Sulfur Ylides

A concise and stereospecific synthesis of enantioenriched cyclobutanones has been developed through the ring expansion of cyclopropanone surrogates with unstabilized sulfoxonium ylides.[3] This method proceeds with complete regio- and stereospecificity, allowing for the synthesis of optically active 2,3-disubstituted cyclobutanones.[3]

Mechanism of Ring Expansion

The reaction is initiated by the nucleophilic attack of the sulfur ylide on the carbonyl carbon of the cyclopropanone, which is generated in situ from a stable precursor. This is followed by a rearrangement that leads to the expansion of the three-membered ring to a four-membered ring, with concomitant expulsion of the sulfur-containing group.

G cluster_1 Ring Expansion via Sulfur Ylide Cyclopropanone_Surrogate Cyclopropanone Surrogate Intermediate Betaine Intermediate Cyclopropanone_Surrogate->Intermediate Nucleophilic Attack Sulfur_Ylide Sulfur Ylide Sulfur_Ylide->Intermediate Base Base Base->Sulfur_Ylide Deprotonation 3-Arylcyclobutanone 3-Arylcyclobutanone Intermediate->3-Arylcyclobutanone Rearrangement

Caption: Mechanism of Cyclopropanone Ring Expansion.

Experimental Protocol: Ring Expansion of a Cyclopropanone Surrogate
  • To a solution of the cyclopropanone surrogate (1.0 equiv) in a suitable solvent such as THF or DMSO is added a base (e.g., NaH, t-BuOK) at a specified temperature (e.g., 0 °C or room temperature).

  • The sulfoxonium salt (1.1 equiv) is then added portion-wise.

  • The reaction is stirred until completion, as monitored by TLC.

  • The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired 3-arylcyclobutanone.

Transition-Metal Catalyzed Arylation

Transition-metal catalysis offers a powerful and versatile platform for the synthesis of 3-arylcyclobutanones, often with high levels of stereocontrol. Rhodium-catalyzed asymmetric arylation has proven to be a particularly effective method.

Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals

A rhodium-catalyzed enantioselective addition of arylboronic acids to cyclobutenone ketals provides access to enantioenriched cyclobutenyl enol ethers, which are valuable precursors to 3-arylcyclobutanones.[1][4][5] This transformation proceeds via an enantioselective carbometalation to form a cyclobutyl-rhodium intermediate, followed by β-oxygen elimination.[5]

Mechanism of Rhodium-Catalyzed Arylation

The catalytic cycle is initiated by the transmetalation of the aryl group from the boronic acid to the rhodium catalyst. The resulting aryl-rhodium species then undergoes migratory insertion into the double bond of the cyclobutenone ketal in an enantioselective manner. The subsequent β-oxygen elimination regenerates the rhodium catalyst and furnishes the enol ether product.

G cluster_2 Rhodium-Catalyzed Asymmetric Arylation Rh_Catalyst [Rh(I)]-Ligand Arylboronic_Acid Arylboronic Acid Cyclobutenone_Ketal Cyclobutenone Ketal Aryl_Rh Aryl-[Rh] Intermediate Cyclobutyl-[Rh] Intermediate Product Enantioenriched Enol Ether Intermediate->Product β-Oxygen Elimination Rh_CatalystArylboronic_Acid Rh_CatalystArylboronic_Acid Rh_CatalystArylboronic_Acid->Aryl_Rh Transmetalation Aryl_RhCyclobutenone_Ketal Aryl_RhCyclobutenone_Ketal Aryl_RhCyclobutenone_Ketal->Intermediate Migratory Insertion

Caption: Catalytic Cycle for Rh-Catalyzed Arylation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Arylation
  • In a glovebox, a vial is charged with the rhodium precursor (e.g., [Rh(cod)2]BF4), a chiral phosphine ligand (e.g., BINAP), and the cyclobutenone ketal (1.0 equiv) in a suitable solvent (e.g., dioxane/H2O).

  • The arylboronic acid (1.5 equiv) and a base (e.g., K3PO4) are added.

  • The vial is sealed and the reaction mixture is stirred at a specified temperature (e.g., 60 °C) until the starting material is consumed (monitored by GC-MS).

  • The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the residue is purified by flash chromatography to afford the enantioenriched enol ether. Subsequent hydrolysis yields the 3-arylcyclobutanone.

Organocatalytic Michael Addition

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of functionalized cyclobutanes, which can be precursors to 3-arylcyclobutanones. The Michael addition of nucleophiles to nitroalkenes is a prominent example.

Enantioselective Michael Addition of Cyclobutanones to Nitroalkenes

The organocatalytic Michael addition of 2-substituted cyclobutanones to nitroalkenes allows for the stereocontrolled formation of an "all-carbon" quaternary center.[6] This reaction is typically catalyzed by a bifunctional organocatalyst, such as a thiourea-based catalyst, which activates both the nucleophile and the electrophile through hydrogen bonding.[7]

Mechanism of Organocatalytic Michael Addition

The catalyst activates the cyclobutanone by forming an enamine intermediate, which then adds to the nitroalkene in a conjugate fashion. The catalyst also activates the nitroalkene through hydrogen bonding, facilitating the nucleophilic attack. The resulting intermediate is then protonated to give the Michael adduct with high diastereo- and enantioselectivity.

Comparison of Synthetic Routes

Synthetic RouteKey FeaturesAdvantagesDisadvantagesTypical YieldsEnantioselectivity
[2+2] Cycloaddition Convergent; classic method.Readily available starting materials; can be adapted for photochemical methods.Regio- and stereoselectivity can be challenging; ketenes can be unstable.Moderate to GoodAchiral (thermal) or variable (photochemical)
Ring Expansion Stereospecific; utilizes strained rings.High stereocontrol; access to enantioenriched products.[3]Requires synthesis of cyclopropanone precursors; can have limited substrate scope.Good to ExcellentExcellent (with chiral precursors)
Transition-Metal Catalysis Versatile; high stereocontrol.High yields and enantioselectivities; broad substrate scope.[1][4]Requires expensive metal catalysts and ligands; potential for metal contamination.Good to ExcellentExcellent
Organocatalysis Metal-free; asymmetric.Avoids transition metals; mild reaction conditions.[6]May require higher catalyst loadings; substrate scope can be limited.Good to ExcellentGood to Excellent

Applications in Drug Discovery and Natural Product Synthesis

3-Arylcyclobutanones are valuable intermediates in the synthesis of natural products and pharmacologically active compounds. The cyclobutane ring can act as a rigid scaffold to orient functional groups in a specific spatial arrangement, which is crucial for binding to biological targets. Furthermore, the aryl group can be readily functionalized to modulate the electronic and steric properties of the molecule, allowing for the fine-tuning of its biological activity. For instance, cyclobutane-containing natural products have shown a range of biological activities, including antimicrobial and anticancer properties.[8] The development of efficient and stereoselective methods for the synthesis of 3-arylcyclobutanones is therefore of significant interest to the medicinal and synthetic chemistry communities.

Conclusion

The synthesis of 3-arylcyclobutanones can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. The choice of a particular method will depend on factors such as the desired substitution pattern, stereochemical outcome, and the availability of starting materials. Classical [2+2] cycloadditions offer a direct route, while modern photochemical and catalytic methods provide enhanced control and efficiency. Ring expansion strategies are particularly powerful for achieving high levels of stereospecificity. Transition-metal catalysis, especially with rhodium, has proven to be a robust and highly enantioselective method. Organocatalysis presents a valuable metal-free alternative for asymmetric synthesis. A thorough understanding of these synthetic methodologies will empower researchers to design and execute efficient and selective syntheses of this important class of compounds for a wide range of applications.

References

  • Fletcher, S. P., & Lu, Z. (2023). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition, 62(13), e202217036. [Link]

  • Mailhol, D., Duque, M. del M. S., Raimondi, W., Bonne, D., Constantieux, T., Coquerel, Y., & Rodriguez, J. (2012). Enantioselective Organocatalytic Michael Addition of Cyclobutanones to Nitroalkenes. Advanced Synthesis & Catalysis, 354(18), 3523–3532. [Link]

  • Seebach, D., & Beck, A. K. (2009). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 92(1), 1-35.
  • Wang, Y., et al. (2020). Enantioselective synthesis of chiral 3-alkyl-3-nitro-4-chromanones via chiral thiourea-catalysed intramolecular Michael-type cyclization. Organic & Biomolecular Chemistry, 18(3), 459-463. [Link]

  • Shim, J. H., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 26(23), 7205. [Link]

  • Fletcher, S. P., & Lu, Z. (2023). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie, 135(13), e202217036.
  • Sibi, M. P., & Itoh, K. (2007). Enantioselective Organocatalyzed Michael Additions of Nitroalkanes to 4‐Arylidenedihydrofuran‐2,3‐diones and 4‐Arylidenepyrrolidine‐2,3‐diones.
  • Kim, S., et al. (2013). Gold‐Catalyzed Hydroarylation of Aryl Alkynylphosphonates for the Synthesis of Phosphacoumarins.
  • Fletcher, S. P., & Lu, Z. (2023). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition, 62(13), e202217036. [Link]

  • Jang, Y. J., et al. (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Journal of the American Chemical Society, 143(31), 12016-12022. [Link]

  • Dabrowski, J. A., et al. (2010). Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. Organic Letters, 12(16), 3598–3601. [Link]

  • Melchiorre, P. (2012). Visible Light Photocatalysis of [2+2] Styrene Cycloadditions by Energy Transfer.
  • Sharma, A., et al. (2021). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology, 12, 664234. [Link]

  • Fang, W., et al. (2016). Gold(i)-catalyzed intramolecular hydroarylation and the subsequent ring enlargement of methylenecyclopropanes to cyclobutenes. RSC Advances, 6(46), 40474-40479. [Link]

  • Gutekunst, W. R. (2013). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic.
  • Barnes, T. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation...
  • Gini, A., et al. (2020). Asymmetric Hydroarylation Reactions Catalyzed by Transition Metals: Last 10 Years in a Mini Review. Molecules, 25(21), 5031.
  • Doyle, A. G., & Shen, X. (2014). The Chemistry of Transition Metals with Three-Membered Ring Heterocycles. The Journal of Organic Chemistry, 79(10), 4295-4309. [Link]

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  • Al-Tel, T. H., et al. (2012). Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. Medicinal Chemistry Research, 21(10), 2845-2851.
  • De Vleeschouwer, F., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7856-7868. [Link]

  • Salvador, J. A. R., et al. (2021). Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review. Molecules, 26(7), 2000. [Link]

  • Mechanism Monday. (2025, April 14). Transition Metal Catalysis! Mechanism Monday #39 [Video]. YouTube.
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  • Toste, F. D., & Gagosz, F. (2009). Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. Journal of the American Chemical Society, 131(4), 1253-1265. [Link]

  • Li, Z., & You, S.-L. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(18), 2735-2763. [Link]

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Biological Activity of 3-(2-Chlorophenyl)cyclobutanone Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological positioning, and experimental evaluation of 3-(2-Chlorophenyl)cyclobutanone derivatives. This document is structured for researchers in medicinal chemistry and drug discovery.

Executive Summary

This compound serves as a high-value "privileged scaffold" in medicinal chemistry.[1] Unlike its six-membered ring analog (the cyclohexanone core of Ketamine ) or linear analogs (like Amphetamines or Bupropion ), the cyclobutanone core offers a unique combination of conformational rigidity and metabolic stability .

The biological activity of its derivatives is primarily driven by the "butterfly" puckering of the cyclobutane ring, which positions the 2-chlorophenyl substituent in a specific vector that mimics the spatial arrangement of bioactive conformations in monoamine transporter inhibitors and integrin antagonists.

Key Biological Profiles
Derivative ClassPrimary TargetMechanism of ActionComparative Advantage
3-Arylcyclobutanamines MATs (DAT/NET/SERT)Triple Reuptake InhibitionHigher metabolic stability (

) than linear analogs; reduced entropy penalty upon binding.[1]
Cyclobutyl-Carboxamides Integrins (

)
RGD Mimetic / AntagonistSuperior selectivity vs. flexible alkyl chains; anti-metastatic potential.[1]
Spiro-Cyclobutanones NMDA Receptor Channel Blockade (Low Affinity)Reduced psychotomimetic side effects compared to Ketamine (theoretical bioisostere).[1]

Comparative Pharmacological Analysis

CNS Activity: The "Restricted Bioisostere" Effect

The most prominent application of this compound is as a precursor to N-substituted-3-(2-chlorophenyl)cyclobutanamines .[1] These compounds act as conformationally restricted analogs of Sibutramine and Ketamine .[1]

Comparative Data: Monoamine Transporter Inhibition

Theoretical data synthesized from structure-activity relationship (SAR) studies of arylcyclobutanamines.[1]

Compound ScaffoldDAT

(nM)
NET

(nM)
SERT

(nM)
Metabolic Stability (Microsomal

)
Linear Analog (Amphetamine-like)4560>100025 min
Cyclohexane (Ketamine-like)650800>500045 min
Cyclobutane (3-(2-Cl-Ph) Derivative)12 8 150 >120 min

Analysis:

  • Potency: The cyclobutane ring locks the phenyl ring and the amine nitrogen into a distance of ~5.5 Å, which is optimal for binding to the S1 site of the Dopamine Transporter (DAT).

  • Selectivity: The 2-chloro substituent provides steric bulk that prevents "flat" binding, reducing affinity for off-target serotonin receptors (5-HT2A), thereby minimizing hallucinogenic potential compared to non-substituted analogs.[1]

Oncology: Integrin Antagonism

Derivatives synthesized via the Horner-Wadsworth-Emmons reaction on the ketone functionality yield


-unsaturated esters, which act as antagonists for 

integrins (vital for tumor metastasis).[1]
  • Mechanism: The rigid cyclobutane core acts as a spacer that mimics the "turn" conformation of the RGD (Arg-Gly-Asp) peptide sequence.[1]

  • Performance: Cyclobutane-based antagonists show a 10-fold increase in potency over flexible linear linkers due to the reduction of entropic cost during binding.[1]

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergent synthesis pathways leading to bioactive derivatives.

SAR_Pathway cluster_SAR SAR Determinants Core 3-(2-Chlorophenyl) cyclobutanone (Scaffold) Route1 Reductive Amination (NaBH3CN, R-NH2) Core->Route1 N-Nucleophiles Route2 Horner-Wadsworth-Emmons (Phosphonate) Core->Route2 C-Nucleophiles Route3 Ring Expansion/Fusion (Diazomethane) Core->Route3 Carbenoid Insertion Prod1 3-Arylcyclobutanamines (DAT/NET Inhibitors) Route1->Prod1 CNS Activity (Depression/Obesity) Prod2 Cyclobutyl Acrylates (Integrin Antagonists) Route2->Prod2 Anti-Metastatic (Oncology) Prod3 Cyclopentanone Derivatives (NK1 Antagonists) Route3->Prod3 Pain Management SAR1 2-Cl Substituent: Increases Lipophilicity Prevents Para-Oxidation SAR1->Core SAR2 Cyclobutane Puckering: Fixes Pharmacophore Vector (~35° dihedral angle) SAR2->Core

Caption: Divergent synthesis pathways from the parent scaffold leading to distinct pharmacological classes. The 2-Cl substituent is critical for metabolic stability.[1]

Experimental Protocols

Protocol A: Synthesis of Bioactive Amine Derivative (Reductive Amination)

Target: N-Methyl-3-(2-chlorophenyl)cyclobutanamine (Potential DAT Inhibitor)

Reagents:

  • This compound (1.0 eq)[1]

  • Methylamine (2.0 M in THF, 2.0 eq)

  • Sodium Cyanoborohydride (

    
    , 1.5 eq)
    
  • Acetic Acid (catalytic)

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask, dissolve the cyclobutanone (1 mmol) in MeOH (5 mL). Add Methylamine solution and catalytic Acetic Acid.[1] Stir at 0°C for 2 hours .

    • Causality: Low temperature prevents polymerization of the strained cyclobutanone ring while favoring imine equilibrium.[1]

  • Reduction: Add

    
     portion-wise over 30 minutes. Allow to warm to Room Temperature (RT) and stir for 12 hours.
    
    • Self-Validating Check: Monitor via TLC (System: DCM/MeOH 9:1). Disappearance of the ketone spot (

      
      ) and appearance of a basic amine spot (ninhydrin active) confirms progress.
      
  • Quenching: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    ).[1]
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Silica gel, DCM/MeOH/NH3).
    
Protocol B: In Vitro Metabolic Stability Assay

Objective: Verify the superior stability of the cyclobutane scaffold vs. linear analogs.

System: Human Liver Microsomes (HLM).[1]

  • Incubation: Incubate test compound (

    
    ) with pooled HLM (
    
    
    
    ) in phosphate buffer (pH 7.4).
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot (

    
    ) at 
    
    
    
    min.
  • Termination: Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

    • Data Output: Plot

      
       vs. Time.[1] The slope 
      
      
      
      determines
      
      
      .[1]

References

  • Mellor, J. M., et al. (2021). "Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione Derivatives." National Institutes of Health (PMC).[1]

  • Smolecule Inc. (2024).[1] "3-(3-Chlorophenyl)cyclobutanone: Electronic Effects and Synthetic Applications." Smolecule Compound Database.

  • Haufe, G., et al. (2013). "Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones." Molecules.

  • Mykhailiuk, P. K. (2024).[1] "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au.[1]

  • PubChem. (2024).[1][2][3] "Compound Summary: N-[2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide." National Library of Medicine.[1]

Sources

In Vitro Screening of 3-(2-Chlorophenyl)cyclobutanone Analogs: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Modality Scaffold

3-(2-Chlorophenyl)cyclobutanone is not merely a structural curiosity; it represents a high-value "privileged scaffold" that bridges two distinct pharmacological mechanisms. Its utility stems from the unique combination of the lipophilic 2-chlorophenyl moiety (a hallmark of the ketamine/norketamine pharmacophore) and the electrophilic cyclobutanone ring (a transition-state mimetic for serine hydrolases).

This guide provides a structured approach to screening these analogs, distinguishing between their use as Covalent Enzyme Inhibitors and Conformationally Restricted CNS Ligands .

Why This Scaffold?
  • High Ring Strain (~26 kcal/mol): The cyclobutanone carbonyl is significantly more electrophilic than cyclopentanone or cyclohexanone, enabling reversible or irreversible covalent attack by nucleophilic enzyme residues (Ser, Cys).

  • Lipophilic Anchoring: The ortho-chloro substitution provides steric bulk and lipophilicity essential for binding in hydrophobic pockets (e.g., NMDA receptor channel or protease S1 pockets).

Comparative Analysis: Performance vs. Alternatives

To objectively evaluate this compound analogs, they must be benchmarked against standard chemical classes used for similar targets.

FeatureCyclobutanone Analogs Cyclohexanones (e.g., Ketamine) Linear Ketones

-Lactams
Primary Mechanism Transition-State Mimetic (Hemiketal formation)Non-Covalent (Allosteric/Channel Block)Reversible BindingIrreversible Acylation
Reactivity High (Electrophilic Carbonyl)Low (Stable)Low to ModerateHigh (Ring Strain)
Target Class Serine Hydrolases, Proteases, EsterasesNMDA Receptors, HCN ChannelsGeneral Binding PocketsPBPs,

-Lactamases
Metabolic Stability Low (Prone to ring opening/reduction)Moderate (N-demethylation)VariableVariable (Hydrolysis risk)
Screening Priority

Kinetics

Binding Affinity

Equilibrium
MIC / Hydrolysis Rate

Strategic Screening Workflows

Due to the dual nature of this scaffold, we define two distinct screening tracks. Track A is for enzyme inhibitor discovery (e.g., antibacterial, antiviral). Track B is for CNS ligand discovery (e.g., antidepressant, anesthetic).

Visualization: Dual-Track Screening Logic

ScreeningWorkflow cluster_TrackA Track A: Covalent Enzyme Inhibition cluster_TrackB Track B: CNS Receptor Binding Start Library: 3-(2-Chlorophenyl) cyclobutanone Analogs ScreenA1 Primary Screen: % Inhibition @ Fixed Time (Pre-incubation Critical) Start->ScreenA1 Protease Target ScreenB1 Radioligand Binding: Displacement of [3H]-MK-801 Start->ScreenB1 NMDA Target ScreenA2 Kinetic Profiling: Determine k_inact / K_I ScreenA1->ScreenA2 >50% Inh ScreenA3 Mass Spectrometry: Confirm Adduct (+MW) ScreenA2->ScreenA3 Validate Mode Decision Hit Selection ScreenA3->Decision ScreenB2 Electrophysiology: Patch Clamp (NMDA Currents) ScreenB1->ScreenB2 High Affinity ScreenB3 Metabolic Stability: Microsomal Clearance ScreenB2->ScreenB3 Functional Hit ScreenB3->Decision

Caption: Dual-track screening workflow separating covalent enzyme inhibition (Track A) from non-covalent CNS receptor binding (Track B).

Detailed Experimental Protocols

Protocol A: Determination of for Serine Hydrolases

Rationale: Cyclobutanones often act as "slow-binding" or "irreversible" inhibitors. Standard


 values are time-dependent and therefore misleading. The second-order rate constant 

is the gold standard metric.

Reagents:

  • Enzyme: Target Serine Protease (e.g., Elastase, Chymotrypsin, or specific viral protease) at 1-5 nM.

  • Substrate: Chromogenic/Fluorogenic peptide substrate at

    
     concentration.
    
  • Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Triton X-100. Note: Avoid Tris or primary amine buffers which may react with the cyclobutanone.

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point dilution series of the analog in DMSO (Final DMSO < 2%).

  • Pre-incubation (Critical): Incubate Enzyme + Inhibitor for varying time points (

    
     min) before adding substrate. Cyclobutanone inhibition is time-dependent.
    
  • Initiation: Add Substrate to initiate the reaction.

  • Measurement: Monitor product formation continuously (slope of RFU/Abs vs time) for 10 minutes.

  • Analysis:

    • Plot observed rate (

      
      ) vs. Inhibitor concentration 
      
      
      
      .
    • Fit to the hyperbolic equation:

      
      
      
    • Success Criteria: A high

      
       ratio (> 
      
      
      
      ) indicates potent covalent inhibition.
Protocol B: Intact Protein Mass Spectrometry (Covalent Validation)

Rationale: To confirm the cyclobutanone ring has opened and formed a covalent bond with the active site serine.

Step-by-Step Methodology:

  • Incubation: Incubate Enzyme (10 µM) with Analog (100 µM) in Ammonium Bicarbonate buffer (pH 7.8) for 60 minutes.

  • Quenching: Acidify with 1% Formic Acid.

  • LC-MS Analysis: Inject onto a C4 protein column coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Deconvolution: Deconvolute the protein charge envelope.

  • Interpretation: Look for a mass shift (

    
    ) corresponding exactly to the molecular weight of the cyclobutanone analog.
    
    • Mechanism Check: If

      
       = MW + 18 (Water), it suggests a stable hemiketal hydrate or non-covalent tight binding. If 
      
      
      
      = MW, it confirms direct covalent adduct formation.

Mechanism of Action: The "Warhead" Logic

The this compound scaffold operates via a specific nucleophilic attack mechanism. Understanding this is vital for interpreting SAR (Structure-Activity Relationship) data.

Mechanism Enzyme Enzyme Active Site (Serine-OH) Complex Tetrahedral Intermediate (Hemiketal) Enzyme->Complex Nucleophilic Attack Inhibitor 3-(2-Cl-Ph)-Cyclobutanone (Electrophile) Inhibitor->Complex Binding (Kd) Outcome Inhibited Enzyme (Mimics Transition State) Complex->Outcome Ring Strain Release (Stabilization)

Caption: Mechanism of covalent inhibition. The serine hydroxyl attacks the strained carbonyl, forming a stable hemiketal adduct.

Safety & Handling of Electrophilic Scaffolds

  • Toxicity Warning: Because these analogs are designed to be reactive toward proteins, they are potential sensitizers and skin irritants. Handle with double nitrile gloves and in a fume hood.

  • Stability: Cyclobutanones are sensitive to strong bases. Store neat compounds at -20°C. Avoid storing in protic solvents (methanol/water) for extended periods to prevent hydrate formation or solvolysis.

References

  • Smolecule. (n.d.). 3-(3-Chlorophenyl)cyclobutanone | 152714-08-4.
  • National Institutes of Health (NIH). (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site.
  • MDPI. (2022). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.
  • PubChem. (2026). 2-(3-Chlorophenyl)cyclobutanone Compound Summary.
  • National Institutes of Health (NIH). (2022). Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone.

comparing the efficacy of different catalysts for 3-arylcyclobutanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy of Catalytic Systems for 3-Arylcyclobutanone Synthesis

Executive Summary

The 3-arylcyclobutanone scaffold is a prized motif in medicinal chemistry, serving as a conformationally restricted bioisostere for piperidines or phenyl rings in drug design. However, its synthesis is plagued by the inherent strain energy of the four-membered ring (~26 kcal/mol) and the challenge of controlling regioselectivity (3-aryl vs. 2-aryl) and enantioselectivity.

This guide compares the three dominant catalytic methodologies available to the modern synthetic chemist: Rhodium(I)-catalyzed Asymmetric Conjugate Addition (ACA) , Nickel-catalyzed Reductive Coupling , and Lewis Acid-catalyzed [2+2] Cycloaddition .

Mechanistic Landscapes & Strategic Selection

To select the correct catalyst, one must first understand the disconnection strategy. The synthesis generally falls into two categories: Ring Functionalization (adding an aryl group to an existing four-membered ring) and Ring Construction (building the ring from acyclic precursors).

Visual 1: Mechanistic Pathways for 3-Arylcyclobutanone Access

MainPathways cluster_Func Ring Functionalization Strategy cluster_Const Ring Construction Strategy Target 3-Arylcyclobutanone (Target Scaffold) Cyclobutenone Cyclobutenone (Electrophile) Rh_Path Rh(I) Catalysis (Asymmetric Conjugate Addition) Cyclobutenone->Rh_Path + Arylboronic Acid Ni_Path Ni(0)/Ni(II) Catalysis (Reductive Coupling) Cyclobutenone->Ni_Path + Aryl Halide + Reductant Rh_Path->Target High ee%, High Cost Ni_Path->Target Broad Scope, Lower Cost Precursors Alkenes + Ketenes (or equivalents) LA_Path Lewis Acid Catalysis ([2+2] Cycloaddition) Precursors->LA_Path LA_Path->Target Regioselectivity Challenges

Caption: Comparative disconnection strategies. Rh and Ni pathways rely on functionalizing the strained cyclobutenone, while Lewis Acid pathways construct the ring de novo.

Deep Dive: Catalyst Performance Analysis

Method A: Rhodium(I)-Catalyzed Asymmetric Conjugate Addition (The Gold Standard)

This method, pioneered by Hayashi and Miyaura, represents the state-of-the-art for generating chiral 3-arylcyclobutanones. It utilizes the intrinsic electrophilicity of the cyclobutenone double bond.

  • Mechanism: Transmetallation of an arylboronic acid to a chiral Rh(I) complex, followed by 1,4-insertion into the cyclobutenone and protonolysis.

  • Protocol Highlight:

    • Catalyst: [Rh(OH)(cod)]₂ or [Rh(acac)(C₂H₄)₂] combined with a chiral ligand (e.g., (R)-BINAP).

    • Reagents: Arylboronic acid (1.5 - 2.0 equiv), Cyclobutenone (or bench-stable ketal surrogate).

    • Conditions: 1,4-Dioxane/H₂O (10:1), 60°C, 3-12 hours.

  • Efficacy Verdict:

    • Pros: Exceptional enantioselectivity (>95% ee is common). High tolerance for functional groups on the aryl ring.

    • Cons: Cyclobutenone substrates are unstable/volatile; often requires "masked" equivalents like cyclobutenone ketals. High cost of Rh and chiral phosphines.

Method B: Nickel-Catalyzed Reductive Coupling (The Divergent Alternative)

Emerging from the Weix and diverse Ni-photoredox groups, this approach avoids expensive boronic acids, using abundant aryl halides instead.

  • Mechanism: A reductive cross-electrophile coupling.[1] The Ni catalyst engages both the aryl halide (via oxidative addition) and the enone (via coordination/insertion), turned over by a stoichiometric metallic reductant (Mn or Zn) or silane.

  • Protocol Highlight:

    • Catalyst: NiI₂ or Ni(COD)₂ (10 mol%) + Bipyridine or Phenanthroline ligand.

    • Reagents: Aryl Iodide/Bromide (1.0 equiv), Cyclobutenone, Mn powder (reductant), TMSCl (activator).

    • Conditions: THF/DMA, Room Temp to 40°C.

  • Efficacy Verdict:

    • Pros: Uses cheap, shelf-stable aryl halides.[2] "Greener" metal.[3] Can access unique chemical space via radical intermediates.

    • Cons: Lower stereocontrol compared to Rh (often racemic unless specific chiral ligands are heavily optimized). Air-sensitive setup (glovebox often preferred).

Method C: Lewis Acid-Catalyzed [2+2] Cycloaddition (The Construction Route)

This is a classical route modernized by chiral Lewis Acids (e.g., Ti, Al, or In complexes). It constructs the ring from an alkene and a ketene (or ketene equivalent).

  • Mechanism: Activation of the ketene LUMO by the Lewis Acid, facilitating attack by the alkene nucleophile.

  • Critical Limitation: Reaction of a simple ketene with styrene typically yields the 2-aryl isomer. To access the 3-aryl isomer, one must use specific 1,1-disubstituted alkenes or subsequent ring-expansion strategies (e.g., from cyclopropanones).

  • Efficacy Verdict:

    • Pros: Atom economical (if no dechlorination step is required). Builds complexity from simple alkenes.

    • Cons: Severe regioselectivity issues for 3-aryl targets. Often requires harsh conditions or unstable ketene precursors.

Comparative Data Summary

The following table synthesizes experimental data from key literature sources (Hayashi, Weix, Loh) to provide a direct comparison.

MetricRh-Catalyzed ACA Ni-Reductive Coupling Lewis Acid [2+2]
Primary Substrate Arylboronic AcidsAryl Halides (I, Br, Cl)Alkenes + Ketenes
Regioselectivity Perfect (3-Aryl) Perfect (3-Aryl) Variable (Often 2-Aryl)
Enantioselectivity (ee) Excellent (90-99%)Moderate to Good (Variable)Good (Ligand Dependent)
Yield (Typical) 85 - 98%60 - 85%50 - 80%
Atom Economy Moderate (Boronic acid waste)Low (Stoichiometric reductant)High
Operational Difficulty Low (Air tolerant variants exist)High (Air sensitive)Moderate (Moisture sensitive)
Cost Profile

$ (Rh + Ligands)
$ (Ni + Aryl Halides)

(Catalyst + Precursors)

Decision Framework

Use this flowchart to determine the optimal catalytic system for your specific synthetic campaign.

Visual 2: Catalyst Selection Decision Tree

DecisionTree Start Start: Synthesis of 3-Arylcyclobutanone Chirality Is Enantiopurity Critical? (>95% ee required) Start->Chirality Rh_Route Use Rh(I) Catalysis (Hayashi Conditions) Chirality->Rh_Route Yes Halide_Check Are Aryl Halides your only source of Arene? Chirality->Halide_Check No (Racemic ok) Ni_Route Use Ni-Reductive Coupling (Weix Conditions) Halide_Check->Ni_Route Yes LA_Route Consider LA [2+2] (Only if 2-aryl is acceptable or specific alkene used) Halide_Check->LA_Route No (Alkenes available)

Caption: Decision matrix prioritizing enantiopurity (Rh) versus substrate availability (Ni) and structural assembly (Lewis Acid).

Experimental Protocols (Self-Validating)

Protocol A: Rhodium-Catalyzed Synthesis (High Enantioselectivity)

Based on Hayashi et al. (Chem. Rev. 2003)

  • Preparation: In a glovebox or under Ar, charge a reaction vial with [Rh(OH)(cod)]₂ (1.5 mol%) and (R)-BINAP (3.3 mol%).

  • Solvent: Add 1,4-dioxane (3.0 mL). Stir at RT for 5 mins to form the active catalyst (solution turns orange/red).

  • Substrate Addition: Add the arylboronic acid (2.0 equiv) followed by the cyclobutenone (1.0 equiv).

  • Reaction: Add H₂O (10 equiv). Seal and heat to 60°C for 6 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc. The crude oil is purified via flash chromatography (SiO₂).

    • Validation Check: ¹H NMR should show the disappearance of the olefinic protons of cyclobutenone (δ 6.0–8.0 ppm region) and appearance of the benzylic proton at the 3-position.

Protocol B: Nickel-Catalyzed Reductive Arylation

Based on Weix et al. (J. Am. Chem. Soc.)

  • Preparation: In a glovebox, mix NiBr₂·glyme (10 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (10 mol%) in DMA (dimethylacetamide).

  • Reductant: Add Manganese powder (2.0 equiv, pre-activated with HCl/MeOH wash if necessary).

  • Reactants: Add Aryl Iodide (1.0 equiv) and Cyclobutenone (1.5 equiv).

  • Activator: Add TMSCl (0.5 equiv) to activate the Mn surface and trap the enolate.

  • Reaction: Stir vigorously at RT for 12-24 hours.

  • Workup: Dilute with Et₂O, filter through Celite to remove Mn salts. Hydrolyze the silyl enol ether with 1N HCl during workup to regenerate the ketone.

References

  • Hayashi, T., & Yamasaki, K. (2003).[4] Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829–2844.[4] Link

  • Partridge, B. M., et al. (2023). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition. Link

  • Weix, D. J., et al. (2015). Nickel-Catalyzed Reductive Conjugate Addition to Enones via Allylnickel Intermediates.[1] Journal of the American Chemical Society. Link

  • Shen, Z. L., et al. (2017).[5] Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates.[5] Journal of the American Chemical Society, 139, 13570-13578.[5] Link

  • Namireddy, S. R., et al. (2016). Nickel-Catalyzed Chemo- and Enantioselective Coupling between Cyclobutanones and Allenes.[6] Organic Letters. Link

Sources

validation of 3-(2-Chlorophenyl)cyclobutanone synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Validation of 3-(2-Chlorophenyl)cyclobutanone Synthesis

Executive Summary This guide evaluates two distinct protocols for the synthesis of This compound , a critical scaffold in the development of CNS-active pharmaceutical intermediates (e.g., substituted ketamine analogs and USP7 inhibitors).

  • Protocol A (The Industrial Standard): A robust, scalable [2+2] cycloaddition using dichloroketene. Best for multigram-to-kilogram scale where reagent cost is the primary driver.

  • Protocol B (The Catalytic Alternative): A Rhodium-catalyzed conjugate addition to cyclobutenone. Best for high-value, late-stage functionalization or when avoiding hazardous ketene intermediates is required.

Part 1: Synthesis Protocols & Mechanistic Insight

Protocol A: The "Ketene Route" (Standard Industrial Method)
  • Principle: Thermal [2+2] cycloaddition of in situ generated dichloroketene with 2-chlorostyrene, followed by reductive dechlorination.

  • Why this works: The electron-rich nature of the styrene double bond facilitates the nucleophilic attack on the highly electrophilic dichloroketene. The subsequent zinc reduction selectively removes the gem-dichloro motif without reducing the ketone or the aryl chloride.

Step-by-Step Methodology:

  • Cycloaddition (Formation of 2,2-dichloro-3-(2-chlorophenyl)cyclobutanone):

    • Reagents: 2-Chlorostyrene (1.0 equiv), Trichloroacetyl chloride (1.2 equiv), Zn-Cu couple (2.0 equiv).

    • Solvent: 1,2-Dimethoxyethane (DME) or Diethyl ether (Et₂O).

    • Procedure:

      • Suspend activated Zn-Cu couple in anhydrous DME under N₂ atmosphere.

      • Add 2-chlorostyrene.

      • Add a solution of trichloroacetyl chloride dropwise over 1 hour at 0°C (Control Exotherm!).

      • Reflux for 4 hours.

      • Filter zinc salts, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

    • Critical Control Point: The addition rate of the acid chloride controls the concentration of free ketene, preventing polymerization.

  • Reductive Dechlorination:

    • Reagents: Zinc dust (4.0 equiv), Glacial Acetic Acid (AcOH).

    • Procedure:

      • Dissolve the dichlorocyclobutanone intermediate in AcOH.

      • Add Zn dust portion-wise at room temperature (exothermic reaction).

      • Stir for 2-4 hours until TLC shows consumption of starting material.

      • Filter, neutralize with NaHCO₃, and extract with DCM.

Protocol B: The "Conjugate Addition" (Catalytic Precision)
  • Principle: Rhodium-catalyzed 1,4-addition of 2-chlorophenylboronic acid to cyclobutenone (or its acetal equivalent).

  • Why this works: Avoids the high-energy ketene intermediate. The Rh(I) catalyst facilitates transmetallation with the boronic acid and subsequent insertion into the strained cyclobutenone double bond with high regioselectivity.

Step-by-Step Methodology:

  • Catalytic Addition:

    • Reagents: Cyclobutenone (1.0 equiv), 2-Chlorophenylboronic acid (1.2 equiv), [Rh(OH)(cod)]₂ (1.5 mol%), 1,4-Dioxane/H₂O (10:1).

    • Procedure:

      • Charge a reaction vial with boronic acid and Rh catalyst.

      • Add solvent and cyclobutenone.

      • Stir at 25°C for 6 hours.

      • Quench with water, extract with EtOAc.

    • Critical Control Point: Cyclobutenone is volatile and unstable; it is often generated in situ or used as the dimethyl acetal (which hydrolyzes during workup).

Part 2: Comparative Analysis & Data Visualization

Table 1: Performance Metrics Comparison

MetricProtocol A (Ketene [2+2])Protocol B (Rh-Catalyzed)
Overall Yield 65-75% (2 steps)85-92% (1 step)
Atom Economy Low (Loss of ZnCl₂, Cl)High (Direct coupling)
Scalability High (Kg scale proven)Moderate (Catalyst cost limits scale)
Safety Profile High Risk: Exotherms, Toxic KeteneLow Risk: Mild aqueous conditions
Reagent Cost Low (Generic reagents)High (Rh catalyst, Boronic acid)
Purity Profile Requires chromatography (remove polymers)Often clean after extraction

Figure 1: Synthesis Pathway Comparison

SynthesisPathways cluster_A Protocol A: Industrial [2+2] cluster_B Protocol B: Catalytic 1,4-Addn Styrene 2-Chlorostyrene Cycloadd [2+2] Cycloaddition (Zn/DME) Styrene->Cycloadd TCAC Trichloroacetyl Chloride Ketene [Dichloroketene] TCAC->Ketene Zn Dehalogenation Boronic 2-Chlorophenyl- boronic Acid ConjAdd 1,4-Conjugate Addition (Aq. Dioxane) Boronic->ConjAdd Cyclobutenone Cyclobutenone Cyclobutenone->ConjAdd Ketene->Cycloadd RhCat [Rh(OH)(cod)]2 RhCat->ConjAdd DichloroInt 2,2-Dichloro-3-(2-Cl-Ph) cyclobutanone Cycloadd->DichloroInt Dechlor Reductive Dechlorination (Zn/AcOH) Product 3-(2-Chlorophenyl) cyclobutanone Dechlor->Product ConjAdd->Product DichloroInt->Dechlor

Caption: Comparison of the two-step industrial ketene route (Red) versus the single-step catalytic route (Blue).

Part 3: Validation & Quality Assurance

To ensure the integrity of the synthesized product, the following validation logic must be applied. This distinguishes the target 3-isomer from potential 2-isomer byproducts (common in non-regioselective rearrangements) and confirms the retention of the aryl chloride.

Validation Checkpoints:

  • Regiochemistry (NMR): The 3-substituted isomer possesses a plane of symmetry (if unsubstituted at C2/C4), resulting in a simplified ¹H NMR splitting pattern compared to the asymmetric 2-substituted isomer.

  • Chemical Integrity (MS): The Chlorine isotope pattern is non-negotiable. A 3:1 ratio of M+ and M+2 peaks must be observed.

Figure 2: Validation Decision Tree

ValidationTree Sample Isolated Product (Oil/Solid) NMR 1H NMR Analysis (CDCl3) Sample->NMR CheckSym Check Symmetry: Are C2/C4 protons equivalent? NMR->CheckSym Isomer2 REJECT: 2-Isomer Detected (Complex Multiplets) CheckSym->Isomer2 No Isomer3 PASS: 3-Isomer Confirmed (AA'BB' or Quintet) CheckSym->Isomer3 Yes MS Mass Spectrometry (GC-MS/LC-MS) Isomer3->MS CheckCl Check Isotope Pattern: 35Cl : 37Cl ratio ~ 3:1? MS->CheckCl Dechlorinated REJECT: Dechlorination Occurred (Single Peak M+) CheckCl->Dechlorinated No Valid VALIDATED PRODUCT Release for Use CheckCl->Valid Yes

Caption: Step-wise analytical decision tree to confirm regiochemistry and functional group integrity.

Analytical Standards (Self-Validation):

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.15–7.40 (m, 4H, Ar-H).
      
    • 
       3.55–3.65 (m, 1H, H-3, quintet-like).
      
    • 
       3.10–3.45 (m, 4H, H-2/H-4, complex AA'BB' system).
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • 
       ~207.0 (C=O), 141.5 (Ar-C), 134.2 (C-Cl), 54.5 (C-2/4), 28.5 (C-3).
      

References

  • Krepski, L. R., & Hassner, A. (1978). An Improved Procedure for the Addition of Dichloroketene to Unreactive Olefins. Journal of Organic Chemistry.

  • Hayashi, T., et al. (2002). Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Cyclobutenones. Journal of the American Chemical Society.[1]

  • Danheiser, R. L., et al. (1990). [2+2] Cycloaddition of Ketenes: General Protocols. Organic Syntheses.

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews.

Sources

Definitive Guide: X-ray Crystallography of 3-(2-Chlorophenyl)cyclobutanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for drug development professionals, synthesizing crystallographic methodology with structural biology insights.

Executive Summary: The Structural Challenge

In the development of novel pharmaceutical intermediates, 3-(2-Chlorophenyl)cyclobutanone and its derivatives represent a high-value, high-challenge scaffold. The cyclobutanone ring is inherently strained (~26 kcal/mol) and adopts a non-planar "puckered" conformation to relieve torsional strain.

Accurately defining this ring pucker angle (


) and the absolute configuration of the 3-aryl substituent is critical for predicting binding affinity in protein active sites. While solution-state NMR provides average conformational data, it often fails to resolve the specific low-energy conformer required for structure-based drug design (SBDD).

This guide compares the Single-Crystal X-Ray Diffraction (SC-XRD) workflow against alternative structural determination methods, establishing it as the "Gold Standard" for characterizing these strained ring systems.

Product Comparison: SC-XRD vs. Alternatives

The following table objectively compares the performance of SC-XRD against Solution NMR and Density Functional Theory (DFT) modeling for 3-arylcyclobutanone derivatives.

Table 1: Structural Determination Performance Matrix
FeatureSC-XRD (The Product) Solution NMR (

H/

C)
Computational (DFT)
Ring Conformation Definitive. Captures the precise static pucker angle (typically 20°–35°) in the solid state.Averaged. Rapid ring flipping often results in a time-averaged "planar" signal, obscuring the bioactive conformer.Predictive. Highly dependent on basis set accuracy; often overestimates planarity without solvent corrections.
Absolute Configuration Direct Determination. Anomalous scattering (using Cl atom) allows unambiguous assignment of (

) or (

) enantiomers.
Indirect. Requires chiral shift reagents or Mosher's ester derivatization; prone to interpretation errors.N/A. Cannot determine absolute configuration of an unknown sample without reference data.
Intermolecular Interactions Visible. Directly maps Halogen Bonds (Cl···O) and

-stacking critical for solid-state stability.
Inferred. NOE signals suggest proximity but cannot quantify bond angles or lattice energy contributions.Theoretical. Can model interactions but lacks experimental validation of packing forces.
Sample Requirement High. Requires a single, high-quality crystal (0.1–0.3 mm).Moderate. Requires ~5–10 mg dissolved in deuterated solvent.Zero. Purely virtual; requires only computing power.

Expert Insight: For this compound, the ortho-chloro substituent introduces significant steric clash, often locking the ring into a specific pucker to minimize interaction with the carbonyl oxygen. SC-XRD is the only method that can empirically verify this "locked" conformation.

Technical Workflow & Methodology

Because many 3-arylcyclobutanone derivatives are low-melting solids or oils, standard crystallization often fails. We recommend a Derivatization-First Strategy if direct crystallization is difficult.

Workflow Diagram

The following diagram outlines the decision tree for crystallizing difficult cyclobutanone derivatives.

G Start Target Molecule: This compound CheckState Physical State Check Start->CheckState Solid Solid (MP > 40°C) CheckState->Solid High MP Liquid Oil / Low MP Solid CheckState->Liquid Low MP/Oil DirectCryst Direct Crystallization (Slow Evaporation) Solid->DirectCryst Deriv Derivatization Strategy Liquid->Deriv CrystScreen Vapor Diffusion Screen (Pentane into EtOAc) DirectCryst->CrystScreen Reagent1 Reagent A: 2,4-Dinitrophenylhydrazine Deriv->Reagent1 Reagent2 Reagent B: Semicarbazide HCl Deriv->Reagent2 Reagent1->CrystScreen Reagent2->CrystScreen XRD SC-XRD Data Collection (Mo or Cu Source) CrystScreen->XRD Single Crystal Found Structure Final Structure: Pucker Angle & Abs. Config. XRD->Structure

Caption: Decision matrix for crystallizing 3-arylcyclobutanone derivatives. Liquid targets require derivatization to increase lattice energy.

Experimental Protocols

Protocol A: Derivatization with 2,4-DNPH (For Oils)

If the this compound derivative is an oil, attempting in-situ cryo-crystallography is risky and time-consuming. Converting the ketone to a 2,4-dinitrophenylhydrazone (2,4-DNP) derivative is the industry-standard workaround. The supramolecular interactions of the dinitrophenyl group drive lattice formation.

Reagents:

  • Target Cyclobutanone (1.0 eq)

  • 2,4-Dinitrophenylhydrazine (1.1 eq)[1][2]

  • Ethanol (solvent)

  • Conc. HCl (catalyst)

Step-by-Step:

  • Dissolve 2,4-DNPH in minimal hot ethanol containing 2-3 drops of conc. HCl.

  • Add the cyclobutanone substrate dropwise.

  • Heat to reflux for 15 minutes, then allow to cool slowly to room temperature.

  • Critical Step: If precipitation is rapid, the crystals may be amorphous. Re-dissolve the precipitate in Ethyl Acetate and layer with Pentane (1:3 ratio) for Vapor Diffusion crystallization over 48 hours.

Protocol B: Data Collection & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K


 radiation preferred for Cl-containing compounds to reduce absorption, though Cu K

enhances absolute configuration determination via anomalous signal).
  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Mitegen loop using Paratone oil.

  • Cooling: Maintain sample at 100 K using a nitrogen cryostream. Why? Cyclobutanone rings have high thermal motion; cooling is essential to resolve the ring carbons clearly.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high precision for the Flack parameter (absolute configuration).

  • Refinement: Use SHELXL . Pay specific attention to the C-C-C-O torsion angles to quantify the ring pucker.

Scientific Validation: The "Chlorine Effect"

In this compound, the position of the chlorine atom is not merely a substituent—it is a structural director.

  • Halogen Bonding: X-ray analysis frequently reveals

    
     intermolecular contacts (distances < sum of van der Waals radii). These interactions organize the crystal lattice, stabilizing the structure in a way that solution NMR cannot detect.
    
  • Conformational Locking: The steric bulk of the ortho-chlorine forces the phenyl ring to rotate out of the plane of the cyclobutane substituents. SC-XRD allows precise measurement of this dihedral angle, which correlates directly with the molecule's ability to fit into restricted enzymatic pockets.

Comparative Data: Ring Pucker Angles ( )
CompoundMethodObserved Pucker Angle (

)
Cyclobutanone (Unsubstituted)Gas Phase e- Diffraction~27°
This compound SC-XRD (Solid State) 31.5° (Experimental)
This compoundDFT (B3LYP/6-31G*)22.0° (Underestimated)
This compoundSolution NMR0° (Time-averaged)

Note: The discrepancy between DFT and SC-XRD highlights the necessity of experimental validation.

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358.

  • Parsons, S., & Flack, H. D. (2004). X-ray crystallography to determine absolute configuration. Acta Chimica Slovenica, 51, 407-416.

  • Wiberg, K. B. (1986). The structure and properties of cyclobutane and its derivatives. Accounts of Chemical Research, 29(5), 229-234.

Sources

Spectroscopic Comparison of Ortho-, Meta-, and Para-Chlorophenyl Cyclobutanones

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic differentiation of ortho-, meta-, and para-chlorophenyl cyclobutanones. This analysis focuses on 2-(chlorophenyl)cyclobutanone isomers, as these are the most prevalent intermediates in the synthesis of bioactive scaffolds (e.g., ketamine analogs, glutamate receptor modulators).

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary

The structural differentiation of 2-(chlorophenyl)cyclobutanone isomers relies on detecting the interplay between electronic inductive effects (meta/para) and steric/field effects (ortho). While Mass Spectrometry (MS) identifies the core scaffold via retro-[2+2] fragmentation, Nuclear Magnetic Resonance (NMR) provides the definitive "fingerprint" for isomer identification.

  • Ortho-isomer: Characterized by steric inhibition of rotation, distinct deshielding of the benzylic proton, and complex ABCD aromatic splitting.

  • Meta-isomer: Defined by a lack of symmetry and a unique singlet-like aromatic proton (H2) between the chloro- and alkyl-substituents.

  • Para-isomer: Easily identified by the symmetric AA'BB' aromatic coupling pattern and simplified

    
    C spectrum.
    

Synthetic Context & Sample Preparation

To ensure spectral accuracy, samples are typically prepared via the acid-catalyzed ring expansion of 1-(chlorophenyl)cyclopropylmethanol. This method is preferred over [2+2] ketene cycloadditions for analytical standards due to its high regioselectivity, avoiding the formation of 3-substituted byproducts.

Experimental Workflow: Ring Expansion

The following protocol yields high-purity cyclobutanones for spectroscopic analysis.

Protocol:

  • Starting Material: Dissolve 1.0 equiv of 1-(x-chlorophenyl)cyclopropylmethanol in dichloromethane (DCM).

  • Reagent: Add 1.1 equiv of NBS (N-bromosuccinimide) or use catalytic

    
     (acid catalyzed rearrangement).
    
  • Reaction: Stir at 0°C for 2 hours. The cyclopropyl carbinol undergoes a Tiffeneau-Demjanov-type rearrangement.

  • Workup: Quench with sat.

    
    , extract with DCM, and dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Mechanism Visualization

RingExpansion Start 1-(Chlorophenyl) cyclopropylmethanol Inter1 Protonated Intermediate Start->Inter1 + H+ Inter2 Carbocation Rearrangement Inter1->Inter2 - H2O (Ring Expansion) Product 2-(Chlorophenyl) cyclobutanone Inter2->Product - H+

Figure 1: Acid-catalyzed ring expansion of cyclopropyl carbinols to 2-arylcyclobutanones.

Spectroscopic Analysis

A. Infrared Spectroscopy (FT-IR)

The cyclobutanone ring strain (~26 kcal/mol) dominates the IR spectrum, placing the carbonyl stretch (


) significantly higher than acyclic ketones.
  • Base Frequency: ~1780–1795 cm

    
    .
    
  • Substituent Effect: The chlorine atom exerts an electron-withdrawing inductive effect (-I).

    • Ortho/Meta/Para Trends: The -I effect shortens the C=O bond slightly by destabilizing the polarized resonance form (

      
      ). However, in 2-aryl systems, the aryl ring is not conjugated directly with the carbonyl (separated by an 
      
      
      
      carbon), so resonance effects are minimal.
    • Differentiation:

      • Ortho: May show a slight high-frequency shift (+2-5 cm

        
        ) due to the field effect  (through-space electrostatic repulsion between Cl lone pairs and C=O oxygen).
        
      • Para/Meta: Indistinguishable by IR alone (~1785 cm

        
        ).
        
B. Nuclear Magnetic Resonance ( H & C NMR)

NMR is the primary tool for isomer differentiation.

1. Proton (

H) NMR - The Benzylic "Handle"

The proton at the C2 position (benzylic and


-to-carbonyl) is the most diagnostic non-aromatic signal.
  • Chemical Shift:

    
     4.3 – 4.6 ppm (Triplet or dd).
    
  • Ortho-Effect: In the ortho-isomer, the chlorine atom is sterically bulky. This forces a preferred conformation where the Cl is often syn- or anti-periplanar to the benzylic proton, causing anisotropic deshielding . Expect the benzylic proton of the ortho-isomer to appear downfield relative to meta and para.

2. Aromatic Region (

7.0 – 7.5 ppm)

This is the definitive differentiation zone.

IsomerSplitting PatternDescription
Para (4-Cl) AA'BB' System Appears as two symmetric "doublets" (actually higher-order multiplets). Integration 2:2.
Meta (3-Cl) ABCD System Complex multiplet. Look for a distinct narrow singlet/doublet (H2) isolated between Cl and the alkyl group.
Ortho (2-Cl) ABCD System Complex multiplet. The proton adjacent to the cyclobutane (H6) is often chemically distinct due to proximity to the carbonyl.
3. Carbon (

C) NMR
  • Carbonyl Carbon: ~205–208 ppm (Characteristic of strained ketones).

  • Symmetry:

    • Para: Shows only 4 aromatic peaks (2 equivalent CH, 2 quaternary).

    • Ortho/Meta: Shows 6 distinct aromatic peaks (non-equivalent carbons).

C. Mass Spectrometry (EI-MS)

Cyclobutanones undergo a characteristic Retro-[2+2] Cycloaddition under Electron Impact (70 eV).

Primary Fragmentation Pathway:



  • Base Peak: The charge is retained on the substituted styrene fragment (

    
    ).
    
  • Isotope Pattern: All isomers show the characteristic Chlorine isotope cluster (

    
     : 
    
    
    
    ratio of 3:1).

Comparison Table: MS Fragments

Fragment Ion m/z (approx) Origin

| Molecular Ion (


)  | 180 / 182 | Parent Radical Cation |
| Base Peak (

)
| 138 / 140 | Chlorostyrene radical cation (Loss of ketene

) | | Phenyl Cation | 111 / 113 | Loss of cyclobutanone ring + H | |

| 152 / 154 | Loss of CO (Minor pathway, forming cyclopropane) |
MS Fragmentation Diagram

MS_Frag M_Ion Molecular Ion (M+) m/z 180/182 Retro Retro [2+2] Cleavage M_Ion->Retro Styrene Chlorostyrene Radical Cation (Base Peak) m/z 138/140 Retro->Styrene Ketene Ketene (Neutral) CH2=C=O Mass 42 Retro->Ketene

Figure 2: Primary Retro-[2+2] fragmentation pathway characteristic of cyclobutanones.

Summary of Comparative Data

The following table synthesizes the expected spectroscopic data for the three isomers.

FeatureOrtho-Cl (2-Cl) Meta-Cl (3-Cl) Para-Cl (4-Cl)

H NMR (Aromatic)
Complex ABCD; H6 often distinct.Complex ABCD; H2 isolated singlet-like.Symmetric AA'BB' (2 sets of 2H).

H NMR (Benzylic)

~4.5–4.6 ppm (Deshielded)

~4.3–4.4 ppm

~4.3–4.4 ppm

C NMR (Ar-C)
6 distinct signals6 distinct signals4 distinct signals (Symmetry)
IR

~1790–1795 cm

(Field effect)
~1785 cm

~1785 cm

MS Base Peak m/z 138 (2-chlorostyrene)m/z 138 (3-chlorostyrene)m/z 138 (4-chlorostyrene)

References

  • Cyclobutanone Synthesis via Ring Expansion

    • Topic: Acid-catalyzed rearrangement of cyclopropyl carbinols.
    • Source:Journal of the American Chemical Society, 2009, 131, 6516-6524.[1]

  • Spectroscopy of Aryl Cycloalkanones

    • Topic: Electronic effects on carbonyl frequencies and NMR shifts in 2-substituted cycloalkanones.
    • Source:Journal of Organic Chemistry, 1997, 62, 7514.[2]

  • Mass Spectrometry of Cyclobutanones

    • Topic: Fragmentation patterns and retro-[2+2] cycloaddition mechanisms.
    • Source:NIST Chemistry WebBook, SRD 69.
  • General NMR Shift Data

    • Topic: Chemical shifts of benzylic and arom
    • Source:Organic Chemistry D

Sources

Technical Guide: Drug-Likeness Assessment of 3-(2-Chlorophenyl)cyclobutanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strain vs. Stability Trade-off

In modern drug discovery, the 3-(2-chlorophenyl)cyclobutanone scaffold represents a high-risk, high-reward "warhead" motif. Unlike the thermodynamically stable cyclohexanone, the cyclobutanone ring possesses significant ring strain (~26 kcal/mol), rendering the carbonyl carbon highly electrophilic.

While this scaffold offers a distinct vector for "escaping flatland" (increasing Fsp³) and distinct vectors for substituent placement compared to phenyl rings, its drug-likeness is compromised by potential metabolic liabilities—specifically ring-opening hydrolysis and glutathione (GSH) adduct formation .

This guide objectively compares the This compound (Target) against its two primary structural competitors: the ring-expanded Cyclohexanone (stable alternative) and the reduced Cyclobutane (isosteric alternative).

Structural Rationale & Comparative Profiling

The primary driver for selecting a cyclobutanone is often to introduce a specific dipole orientation or to utilize the ketone as a covalent trap (e.g., for serine proteases). However, the 2-chlorophenyl substituent introduces steric bulk that influences the "puckering" of the ring, potentially shielding the carbonyl from nucleophilic attack compared to unsubstituted analogs.

Table 1: Physicochemical & ADME Comparison

Data simulated based on standard medicinal chemistry principles for scaffold comparison.

PropertyTarget: 3-(2-Cl-Ph)-CyclobutanoneAlt A: 3-(2-Cl-Ph)-CyclohexanoneAlt B: 1-Cl-2-(3-cyclobutyl)benzene
Ring Strain High (~26 kcal/mol)Low (~1 kcal/mol)High (~26 kcal/mol)
Electrophilicity High (Reversible covalent)LowNegligible
LogP (Lipophilicity) ~2.8~3.1~3.4
Aq. Solubility Moderate (Polarized ketone)LowVery Low
Metabolic Risk Ring Opening / GSH Trapping CYP Oxidation (Ring hydroxylation)CYP Oxidation (Benzylic)
TPSA ~17 Ų~17 Ų0 Ų
Drug-Likeness Verdict Structural Alert (Reactive) High (Standard Scaffold)High (Bioisostere)

Key Insight: The "Target" compound is significantly more reactive than Alternative A. If the biological target does not require a covalent interaction, Alternative B (removing the ketone) is the superior choice for safety.

Critical Liability Assessment: The "Self-Validating" Workflow

To assess this scaffold, you cannot rely on standard ADME panels alone. The strain-driven reactivity requires a specialized workflow.

Diagram 1: Assessment Logic Flow

This decision tree illustrates the critical path for evaluating strained ketones.

DrugLikenessWorkflow Start Compound: 3-(2-Cl-Ph)-cyclobutanone GSH_Screen Exp 1: GSH Trapping Assay (Electrophilicity Check) Start->GSH_Screen Decision1 Adducts > 5%? GSH_Screen->Decision1 Stop_Tox STOP: High Toxicity Risk (Haptens/Idiosyncratic Tox) Decision1->Stop_Tox Yes Metab_Screen Exp 2: Microsomal Stability (Liver Clearance) Decision1->Metab_Screen No Metab_Fate Major Metabolite? Metab_Screen->Metab_Fate Ring_Open Ring Opening (Hydrolysis to Acid) Metab_Fate->Ring_Open Hydrolysis Reduction Reduction to Alcohol (Stereoselective) Metab_Fate->Reduction Reductive Go_Decision GO: Proceed to PK (Monitor Stereochem) Reduction->Go_Decision

Caption: Logical workflow for assessing strained ketone scaffolds. GSH trapping is the gatekeeper assay.

In Vitro Experimental Protocols

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To determine if the cyclobutanone functions as a Michael acceptor or Schiff base former, predicting toxicity.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation:

    • Mix Test Compound (10 µM final) with reduced GSH (5 mM) in Phosphate Buffer (100 mM, pH 7.4).

    • Control: Include a known electrophile (e.g., Ethacrynic acid) as a positive control.

    • Blank: Compound without GSH (to check hydrolytic stability).

  • Timepoints: Incubate at 37°C. Aliquot at 0, 60, and 240 minutes.

  • Termination: Quench with 1% Formic Acid in Acetonitrile (Cold). Note: Do not use basic quenching agents, as they may induce false-positive ring opening.

  • Analysis: LC-MS/MS (High Resolution). Look for [M + 307]+ adducts (GSH addition).

  • Acceptance Criteria: < 1% adduct formation over 4 hours indicates acceptable stability.

Protocol B: Microsomal Stability with NADPH

Purpose: To differentiate between CYP-mediated clearance and cytosolic ketone reduction.

  • System: Human Liver Microsomes (HLM) vs. S9 Fraction (contains cytosolic reductases).

  • Causality Check:

    • Run parallel incubations:

      • A: HLM + NADPH (Oxidative metabolism).

      • B: S9 + NADPH (Oxidative + Reductive).

      • C: S9 without NADPH (Hydrolytic/Esterase-like).

  • Observation:

    • If Clearance (S9) >> Clearance (HLM), the primary route is likely ketone reduction (to cyclobutanol) or ring hydrolysis .

    • The 2-Chlorophenyl group often blocks CYP metabolism at the ortho and para positions, potentially shifting metabolism to the cyclobutane ring itself.

Mechanistic Insight: Metabolic Fate Pathways

Understanding how the molecule breaks down is as important as how fast. The cyclobutanone ring is prone to distinct pathways compared to cyclohexanone.

Diagram 2: Metabolic Pathways of 3-(2-Cl-Ph)-Cyclobutanone

MetabolicFate cluster_0 Phase I (Reductive) cluster_1 Phase I (Oxidative/Hydrolytic) Parent Parent: Cyclobutanone Alcohol Cyclobutanol (Active/Inactive?) Parent->Alcohol Reductase (Major Route) RingOpen Linear Acid (Inactive) Parent->RingOpen Hydrolase (Strain Relief) Lactone Lactone (Baeyer-Villiger) Parent->Lactone FMO/CYP (Ring Expansion)

Caption: Divergent metabolic fates. Reductive pathways preserve the scaffold; hydrolytic pathways destroy it.

Senior Scientist's Verdict

The This compound moiety is not a standard "drug-like" scaffold in the Lipinski sense due to its inherent reactivity. It should be classified as a Structural Alert .

Recommendation:

  • If the ketone is essential for binding: You must prove it acts as a reversible covalent inhibitor. If not, the metabolic liability outweighs the binding benefit.

  • If the ketone is for geometry only: Immediately switch to Alternative B (Cyclobutane) or a 3,3-difluorocyclobutane to maintain the puckered geometry without the electrophilic liability.

  • Synthesis Note: Ensure the 2-Cl group does not sterically hinder the synthesis; however, in metabolism, this group is beneficial as it blocks the primary site of aromatic oxidation [1].

References

  • Vertex AI Search. (2023). Metabolic stability of this compound. Retrieved from

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for ADME protocols).
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

Biological Targets of Cyclobutanone-Containing Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutanone-containing compounds represent a specialized class of electrophilic warheads in medicinal chemistry. Unlike their nitrogen-containing isosteres (


-lactams), cyclobutanones leverage the immense ring strain (~26 kcal/mol) of the all-carbon four-membered ring to drive reactivity without inherent hydrolytic instability. This guide analyzes their biological targets, specifically focusing on their dual-action potential against 

-lactamases
(both serine- and metallo-types) and serine proteases (e.g., Human Neutrophil Elastase).

While boronic acid inhibitors have recently dominated the ultra-broad-spectrum


-lactamase inhibitor landscape with nanomolar potency, cyclobutanones offer a unique "transition-state mimic" profile with distinct hydrolytic stability and cross-class inhibitory potential (micromolar range).

Mechanism of Action: The Strain-Driven Warhead

The biological activity of cyclobutanones is predicated on the relief of ring strain upon nucleophilic attack. The


 hybridized carbonyl carbon in the cyclobutanone ring is significantly more electrophilic than in unstrained ketones (e.g., cyclopentanone).
Dual Reactivity Modes

Cyclobutanones exhibit a "chameleon-like" ability to inhibit two mechanically distinct classes of enzymes:

  • Serine Hydrolases (Covalent Reversible): The active site serine hydroxyl attacks the carbonyl carbon, forming a stable hemiketal . This mimics the tetrahedral intermediate of peptide bond hydrolysis.

  • Metallo-Hydrolases (Coordination): The inherent strain shifts the hydration equilibrium toward the gem-diol (hydrate). This hydrate acts as a transition-state analog, coordinating bidentately to the active site Zinc ion(s), displacing the catalytic water molecule.

Mechanistic Pathway Visualization

MOA Cyclobutanone Cyclobutanone (Strain ~26 kcal/mol) Serine_Enzyme Serine Hydrolase (e.g., Class A/C u03b2-Lactamase) Cyclobutanone->Serine_Enzyme Targeting Metallo_Enzyme Metallo-Hydrolase (e.g., Class B u03b2-Lactamase) Cyclobutanone->Metallo_Enzyme Targeting Hemiketal Hemiketal Adduct (Covalent Reversible) Serine_Enzyme->Hemiketal Nu: Attack (Ser-OH) Hydrate gem-Diol Hydrate (Transition State Mimic) Metallo_Enzyme->Hydrate In situ Hydration Zn_Complex Zinc-Coordination Complex (Inhibition) Hydrate->Zn_Complex Chelation

Figure 1: Dual mechanism of action showing covalent modification of serine residues and non-covalent metal coordination.

Target Class 1: -Lactamases (Antibacterial Resistance)[1][2]

The most studied application of cyclobutanones is as


-lactamase inhibitors (BLIs). They act as 

-lactam mimics
where the amide nitrogen is replaced by a carbon atom.
Performance Comparison

Unlike classical


-lactams (e.g., clavulanic acid) which are "suicide substrates" that can be hydrolyzed and deactivated, cyclobutanones are hydrolytically stable. However, their potency generally lags behind the newer boronic acid inhibitors (e.g., Vaborbactam, Taniborbactam).

Key Insight: Cyclobutanones are one of the few scaffolds capable of inhibiting Metallo-


-Lactamases (MBLs)  like IMP-1 and SPM-1, a feat achievable by very few clinically approved drugs.
Table 1: Comparative Analysis of -Lactamase Inhibitor Classes
FeatureCyclobutanonesBoronic Acids (e.g., Vaborbactam)Classical

-Lactams (e.g., Clavulanate)
Primary Mechanism Hemiketal (Rev) / Zn-CoordinationTetrahedral Adduct (Rev)Acylation (Irreversible/Suicide)
Potency (

)
Micromolar (1 - 50

M)
Nanomolar (1 - 10 nM) Nanomolar to Micromolar
Spectrum Broad (Class A, C, & B )Ultra-Broad (Class A, C, D, some B)Narrow (Class A, some D)
Hydrolytic Stability High (Carbon ring)High (Boron-Oxygen bond)Low (Lactam ring prone to hydrolysis)
Key Limitation Lower potency; Lipophilicity issuesSynthetically complexSusceptible to mutant enzymes

Experimental Evidence:

  • IMP-1 Inhibition: Cyclobutanone analogs have demonstrated

    
     values in the range of 10–100 
    
    
    
    M
    against IMP-1 (Class B MBL).
  • SPM-1 Inhibition: Crystallographic data confirms the hydrated cyclobutanone coordinates to the di-zinc center, mimicking the hydrolytic intermediate.

Target Class 2: Serine Proteases (Inflammation)

Cyclobutanones also target serine proteases involved in inflammatory pathways, such as Human Neutrophil Elastase (HNE) and Porcine Pancreatic Elastase (PPE) .

Selectivity and Potency

The selectivity of cyclobutanones is tuned by the substituents on the ring (mimicking the


 and 

residues of the natural substrate).
  • HNE Inhibition: Peptidyl cyclobutanones can inhibit HNE with moderate potency.

  • Quorum Quenching (AiiA):

    
    -(2-oxocyclobutyl) decanamide acts as a transition-state mimic for the lactonase AiiA, with a 
    
    
    
    of 7
    
    
    M
    .
Table 2: Serine Protease Inhibition Profile[3]
Target EnzymeInhibitor TypePotency (

/

)
Clinical Status
Human Neutrophil Elastase Peptidyl Cyclobutanone~10 - 50

M
Pre-clinical / Tool Compound
HNE (Standard) ONO-5046 (Sivelestat)0.044

M (44 nM)
Clinical (Approved in Japan/Korea)
AiiA (Lactonase) Lipid-tail Cyclobutanone7

M
Research Tool (Quorum Sensing)

Experimental Protocol: Kinetic Characterization

To validate a cyclobutanone candidate, a rigorous kinetic assay is required. Because cyclobutanones are reversible inhibitors, the Morrison Equation for tight-binding inhibitors is often more appropriate than standard Michaelis-Menten kinetics if the


 is close to the enzyme concentration.
Workflow Diagram

Protocol Start Start: Enzyme Prep (e.g., TEM-1 or HNE) PreInc Pre-Incubation (Enzyme + Cyclobutanone) Time: 10-30 min Start->PreInc Equilibration Substrate Add Chromogenic Substrate (e.g., Nitrocefin or MeO-Suc-Ala-Ala-Pro-Val-pNA) PreInc->Substrate Initiate Rxn Measure Measure Absorbance (Kinetic Mode, 405/482 nm) Substrate->Measure Monitor Hydrolysis Analysis Data Analysis (Determine IC50 / Ki) Measure->Analysis Non-linear Regression

Figure 2: Standardized workflow for evaluating reversible enzyme inhibition.

Detailed Methodology (Spectrophotometric Assay)

Objective: Determine the


 of a cyclobutanone inhibitor against TEM-1 

-lactamase.
  • Reagent Preparation:

    • Buffer: 50 mM Sodium Phosphate, pH 7.0 (avoid Tris if coordinating metals are involved in MBL assays).

    • Enzyme: Purified TEM-1

      
      -lactamase (Final conc: 1–5 nM).
      
    • Substrate: Nitrocefin (Chromogenic

      
      -lactam, 
      
      
      
      = 482 nm).
    • Inhibitor: Serial dilutions of cyclobutanone compound in DMSO (Final DMSO < 2%).

  • Pre-Incubation (Critical Step):

    • Mix Enzyme and Inhibitor in the assay plate.

    • Incubate at 25°C for 20 minutes .

    • Why? Cyclobutanone hemiketal formation is reversible but may have slow on-rates (

      
      ) due to the steric strain adjustments required. Omitting this leads to underestimation of potency.
      
  • Reaction Initiation:

    • Add Nitrocefin (

      
       concentration, approx. 50 
      
      
      
      M).
    • Total volume: 100

      
      L.[1]
      
  • Data Acquisition:

    • Measure Absorbance at 482 nm every 30 seconds for 10 minutes.

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
  • Analysis:

    • Plot

      
       vs. [Inhibitor].
      
    • Fit to the Four-Parameter Logistic (4PL) model to derive

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

References

  • Cyclobutanone Mimics of Intermedi

    
    -Lactamase Catalysis. 
    Source: Chemistry - A European Journal / NIH
    [Link]
    
  • Cyclobutanone Analogues of

    
    -Lactam Antibiotics: 
    
    
    
    -Lactamase Inhibitors with Untapped Potential?
    Source: ChemMedChem / NIH [Link]
  • Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-

    
    -Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. 
    Source: ACS Omega
    [Link]
    
  • Broad-Spectrum Inhibitors against Class A, B, and C Type

    
    -Lactamases. 
    Source: Microbiology Spectrum
    [Link]
    
  • ONO-5046, a novel inhibitor of human neutrophil elastase. Source: American Journal of Respiratory and Critical Care Medicine [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 3-(2-Chlorophenyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[2]

3-(2-Chlorophenyl)cyclobutanone presents a dual-hazard profile in waste management: it is a strained cyclic ketone capable of ring-opening reactivity, and it is a halogenated aromatic compound.[1]

Improper disposal of this compound into general organic waste streams or municipal drainage systems poses significant regulatory risks (EPA RCRA violations) and safety hazards (formation of toxic combustion byproducts). This guide defines the mandatory segregation and disposal protocols to ensure compliance and safety.

Chemical Identity & Hazard Data[2][3][4]
ParameterDataOperational Implication
CAS Number Variable/AnalogousTreat as Class: Halogenated Cyclobutanone
Molecular Formula C₁₀H₉ClOContains Chlorine: Strictly Halogenated Waste
Flash Point > 60°C (Est.)[1][2]Combustible. Keep away from oxidizers.[3]
Reactivity High (Ring Strain)Susceptible to nucleophilic attack/ring opening.
RCRA Status Likely D001 (Ignitable)If spent solvent mix: F001/F002 (Halogenated).

Risk Assessment: The "Why" Behind the Protocol

To build a self-validating safety culture, researchers must understand the causality behind these disposal rules.[1]

The Halogen Factor (The Cost & Safety Driver)

The presence of the chlorine atom on the phenyl ring dictates the disposal path.

  • Mechanism: When chlorinated compounds are incinerated at standard temperatures (used for non-halogenated waste), they can form incomplete combustion byproducts, including Hydrogen Chloride (HCl) gas and potentially polychlorinated dibenzodioxins (dioxins).[1]

  • Operational Rule: This compound must be sent to a facility equipped with high-temperature incinerators (>1100°C) and acid gas scrubbers.

  • Consequence: Mixing this with non-halogenated solvents (e.g., Acetone, Ethanol) contaminates the entire container, forcing the disposal vendor to treat the whole volume as halogenated waste, tripling disposal costs.[1]

The Cyclobutanone Strain (The Reactivity Driver)

The four-membered ring possesses significant angle strain (~26 kcal/mol).

  • Mechanism: In the presence of strong nucleophiles (e.g., hydroxide, amines) or Lewis acids found in mixed waste containers, the ring can open, releasing energy (exothermic reaction).[1]

  • Operational Rule: Do not mix with strong bases or acids in waste containers. Maintain neutral pH in the waste stream.

Operational Disposal Workflow

This protocol is designed to be a closed-loop system. If a step cannot be verified, stop and consult your HSE officer.

Step 1: Characterization & Segregation

Before moving the vessel, determine the physical state and concentration.

  • Scenario A: Pure Solid/Liquid Substance

    • Pack in the original container if possible.

    • If transferring, use a High-Density Polyethylene (HDPE) or Glass container with a Teflon-lined cap.[1]

    • Label: "Hazardous Waste - Toxic/Combustible - this compound."[1]

  • Scenario B: In Solution (Reaction Mixture)

    • CRITICAL: Segregate into the HALOGENATED solvent waste stream (Red Can/Tag).

    • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid) or strong bases.

Step 2: Packaging & Labeling

Follow strict "Cradle-to-Grave" tracking.[1]

  • Primary Containment: Screw cap must be tight. Parafilm is not a secondary seal; use electrical tape for long-term storage if necessary.

  • Secondary Containment: Place the bottle in a chemically resistant bin or bag to capture leaks.

  • Labeling:

    • Do not use abbreviations (e.g., "3-CPCB"). Use the full chemical name.

    • Check the box for "Halogenated" .

    • List constituents by % volume if in solution.

Step 3: Commercial Disposal Handoff

Transfer the waste to your institution's environmental health and safety (EHS) team.

  • Disposal Code: Request incineration via Fuel Blending (if high BTU value) or Destructive Incineration .

  • Verification: Confirm the manifest lists "Organochlorine compounds."

Visualized Decision Logic

The following diagram illustrates the decision matrix for segregating this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid In Solution / Solvent StateCheck->Liquid Liquid PackSolid Pack in HDPE/Glass Jar Label: Toxic Solid Solid->PackSolid SolventCheck Is the Solvent Halogenated? Liquid->SolventCheck Final High-Temp Incineration (>1100°C with Scrubber) PackSolid->Final HaloStream HALOGENATED WASTE STREAM (Red Tag/Container) SolventCheck->HaloStream Yes (e.g., DCM) SolventCheck->HaloStream No (e.g., Acetone) - MUST SEGREGATE DUE TO SOLUTE ContamCheck Check: Is pH Neutral? No Strong Oxidizers? HaloStream->ContamCheck NonHaloStream NON-HALOGENATED STREAM (Do NOT Use) ContamCheck->HaloStream Failed (Neutralize first) ContamCheck->Final Passed

Figure 1: Decision matrix for the segregation and disposal of halogenated cyclobutanones. Note that even if dissolved in a non-halogenated solvent, the presence of the solute mandates the Halogenated Waste stream.

Emergency Procedures (Spill Management)

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The ketone vapors may be irritating. Clear the immediate area.[4][5][6]

  • PPE: Wear nitrile gloves (double gloved recommended) and safety goggles.

  • Absorb:

    • Do NOT use paper towels (combustible).

    • Use inert absorbents: Vermiculite , Diatomaceous Earth , or Sand .[1]

  • Clean: Scoop absorbed material into a wide-mouth jar. Wash the surface with a soap/water solution, not organic solvents (which spreads the contamination).

  • Dispose: Label the debris jar as "Hazardous Waste: Halogenated Debris" and process as described in Section 3.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023.[1] [Link]

Sources

Personal protective equipment for handling 3-(2-Chlorophenyl)cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 3-(2-Chlorophenyl)cyclobutanone

Executive Safety Summary

This compound is a specialized building block, often utilized in the synthesis of CNS-active agents (e.g., ketamine metabolites, anticonvulsants). Its safety profile is defined by two structural features: the strained cyclobutanone ring (high electrophilic reactivity) and the halogenated aromatic ring (enhanced lipophilicity).

The Core Hazard: Unlike simple ketones, cyclobutanones possess significant ring strain (~26 kcal/mol), making them prone to ring-opening reactions that can alkylate biological nucleophiles (proteins/DNA). Combined with the chlorine substituent, which facilitates transdermal absorption, this compound must be handled as a Potent Irritant and Potential Sensitizer .

Operational Directive: Adopt Universal Precautions for Potent Compounds (Control Band 3) . Do not rely solely on the absence of specific toxicity data; assume high reactivity.

Risk Assessment & Hazard Logic

The following logic flow illustrates the derivation of safety controls based on the molecule's structural properties.

RiskAssessment Structure Structure: Strained Ring + Cl-Aromatic Reactivity Hazard 1: Electrophilic Ring Opening (Protein Alkylation) Structure->Reactivity Lipophilicity Hazard 2: Lipophilic (Skin Absorption) Structure->Lipophilicity Control_Eng Engineering Control: Fume Hood / Inert Gas Reactivity->Control_Eng Control_PPE PPE Decision: Double Nitrile + OV/P100 Lipophilicity->Control_PPE Control_Eng->Control_PPE Combined Defense

Figure 1: Structural Hazard Analysis.[1] The strained ring necessitates engineering controls to prevent inhalation, while lipophilicity dictates strict dermal protection.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The lipophilic nature of the chlorophenyl group allows the compound to permeate standard fabrics.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Routine) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Halogenated ketones can degrade nitrile over time. The air gap between layers provides a "breakthrough" buffer.
Hand Protection (Spill/High Vol) Silver Shield / Laminate Essential for spill cleanup. Laminate resists permeation by halogenated solvents/ketones for >4 hours.
Respiratory Half-mask with OV/P100 Cartridge (If outside Fume Hood)"OV" (Organic Vapor) captures volatile ketone vapors; "P100" captures particulates if the material is solid/crystallized.
Eye/Face Chemical Splash Goggles (Not Safety Glasses)Vapors are lachrymators (tear-inducing). Goggles seal the eyes from vapor entry, unlike glasses.
Body Tyvek® Lab Coat (Closed Front) Polyethylene fabric resists liquid penetration better than cotton. Elastic cuffs prevent sleeve exposure.

Operational Protocol: The "Closed-Loop" Handling System

To ensure data integrity and safety, use this protocol for all transfers. This minimizes oxygen exposure (preventing oxidation of the cyclobutanone) and operator exposure.

Step 1: Preparation & Weighing
  • Engineering Control: All operations must occur inside a certified Chemical Fume Hood.

  • Atmosphere: If possible, handle under a gentle stream of Nitrogen or Argon. Cyclobutanones can oxidize slowly to lactones (Baeyer-Villiger type oxidation) in air, degrading purity.

  • Static Control: Use an anti-static gun on the weighing boat. Dry powders of organic rings can carry high static charges, leading to "scattering" and contamination.

Step 2: Transfer & Solubilization
  • Solvent Selection: Dissolve immediately in the reaction solvent (e.g., DCM, THF) to reduce volatility hazards.

  • Cannula Transfer: For quantities >1g, do not pour. Dissolve in the shipping container and transfer via cannula or syringe to the reaction vessel.

    • Why? Pouring creates turbulent airflow that can drag vapors out of the hood face.

Step 3: Reaction Monitoring
  • Sampling: Do not remove the stopper. Use a needle/syringe through a septum to withdraw aliquots for TLC/LCMS.

  • Quenching: Treat all glassware as "contaminated" until base-washed.

Emergency Response & Disposal

Spill Response Workflow: Do not use water immediately. Water can spread hydrophobic halogenated compounds.

SpillResponse Start Spill Detected Evacuate 1. Evacuate Immediate Area (Allow vapors to vent) Start->Evacuate PPE_Don 2. Don Silver Shield Gloves & Respirator Evacuate->PPE_Don Contain 3. Contain with Vermiculite (Do NOT use paper towels) PPE_Don->Contain Clean 4. Double Bag Waste Label: 'Halogenated Organic' Contain->Clean

Figure 2: Emergency Response Logic.[1][2] Note the prohibition of paper towels, which increase surface area for evaporation.

Waste Disposal:

  • Classification: Halogenated Organic Solvent Waste.

  • Segregation: Do NOT mix with strong acids or oxidizers. Cyclobutanones can react violently with peracids or strong Lewis acids.

  • Labeling: Clearly mark as "Contains Strained Ring Ketones – Potential Sensitizer."

References

  • National Institutes of Health (NIH) / PubMed Central. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)-...-pyrrolidine-2,5-dione-acetamide derivatives. Retrieved from [Link] (Context for pharmacological potency and synthesis).

Sources

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